2-(Chloromethyl)pyrimidine-5-carbonitrile
Description
Properties
IUPAC Name |
2-(chloromethyl)pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-1-6-9-3-5(2-8)4-10-6/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEGWVUZPQOQQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CCl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501270126 | |
| Record name | 2-(Chloromethyl)-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086393-94-3 | |
| Record name | 2-(Chloromethyl)-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086393-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-5-pyrimidinecarbonitrile | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID501270126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)pyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-(Chloromethyl)pyrimidine-5-carbonitrile CAS number and structure
An In-depth Technical Guide to 2-(Chloromethyl)pyrimidine-5-carbonitrile
Introduction
This compound is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its molecular architecture, which combines a pyrimidine core, a reactive chloromethyl group, and a cyano moiety, makes it a versatile and valuable building block for the synthesis of complex molecular entities. The pyrimidine scaffold is a well-established "privileged structure," forming the core of numerous therapeutic agents due to its ability to engage with a wide range of biological targets.[1][2] The presence of the electrophilic chloromethyl group at the 2-position allows for facile nucleophilic substitution, enabling the strategic introduction of diverse functional groups and pharmacophores.[3]
This technical guide provides a comprehensive resource for researchers and drug development professionals, detailing the structure, properties, synthesis, reactivity, and applications of this compound. It aims to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical utility.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. This compound is identified by the CAS Number 1086393-94-3.[4] Its properties are summarized below.
| Property | Value | Source |
| CAS Number | 1086393-94-3 | [4] |
| Molecular Formula | C₆H₄ClN₃ | [5] |
| Molecular Weight | 153.57 g/mol | [5] |
| IUPAC Name | This compound | N/A |
| SMILES | C1=C(C=NC(=N1)CCl)C#N | [5] |
| InChI | InChI=1S/C6H4ClN3/c7-1-6-9-3-5(2-8)4-10-6/h3-4H,1H2 | [5] |
| Appearance | Typically an off-white to yellow solid | N/A |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | N/A |
Molecular Structure
The structure combines an aromatic pyrimidine ring with two key functional groups that dictate its reactivity and utility. The nitrile group at the 5-position and the nitrogen atoms within the ring are electron-withdrawing, which significantly influences the reactivity of the chloromethyl group at the 2-position.
Spectroscopic Profile
Structural elucidation and purity assessment rely on standard spectroscopic methods. While a dedicated public spectrum for this specific molecule is not available, its expected spectroscopic characteristics can be reliably predicted based on its constituent functional groups and data from analogous structures like 2-(chloromethyl)pyrimidine.[6][7]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic pyrimidine protons and the aliphatic chloromethyl protons.
-
Pyrimidine Protons (H-4, H-6) : These protons will appear as singlets or doublets in the downfield region (typically δ 8.5-9.5 ppm). The strong electron-withdrawing effect of the ring nitrogens and the adjacent nitrile group deshields these protons significantly.
-
Methylene Protons (-CH₂-) : A sharp singlet corresponding to the two protons of the chloromethyl group is expected around δ 4.8-5.2 ppm.[6] Its downfield shift is due to the electronegativity of the adjacent chlorine atom and the pyrimidine ring.
¹³C NMR Spectroscopy
The carbon spectrum will provide key information about the carbon framework.
-
Pyrimidine Carbons : Carbons within the pyrimidine ring will resonate in the aromatic region (δ 120-170 ppm). The carbon atom C2, attached to the chloromethyl group, will be significantly downfield.
-
Nitrile Carbon (-C≡N) : The carbon of the cyano group will appear as a sharp, less intense signal in the δ 115-120 ppm range.
-
Methylene Carbon (-CH₂Cl) : This carbon is expected to appear in the aliphatic region, typically around δ 40-50 ppm.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
-
Molecular Ion (M⁺) : The mass spectrum should show a molecular ion peak corresponding to the mass of the molecule (m/z ≈ 153). A characteristic isotopic pattern for the M+2 peak at approximately 33% the intensity of the M⁺ peak will be present due to the natural abundance of the ³⁷Cl isotope, confirming the presence of one chlorine atom.[6]
-
Key Fragmentation : Common fragmentation pathways would likely involve the loss of a chlorine radical (·Cl) or the entire chloromethyl group (·CH₂Cl).
General Protocol for NMR Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate characterization.
-
Sample Preparation : Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[6]
-
Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) and allow the instrument to lock onto the solvent signal and shim for optimal magnetic field homogeneity.
-
Data Acquisition : Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the isotope.
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard like tetramethylsilane (TMS).[7]
Synthesis and Reactivity
Plausible Synthetic Pathway
Step 2: Chlorination of 2-(Hydroxymethyl)pyrimidine-5-carbonitrile (Generalized Protocol)
This critical step converts the precursor alcohol into the reactive chloromethyl target compound. The use of thionyl chloride is a standard and effective method for this transformation.[8]
-
Reaction Setup : In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend or dissolve 2-(hydroxymethyl)pyrimidine-5-carbonitrile (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) at 0 °C.
-
Reagent Addition : Slowly add thionyl chloride (SOCl₂, 1.1-1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.[8] The causality for this slow addition is to control the exothermic reaction and prevent potential side reactions.
-
Reaction Progression : After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Carefully quench the reaction by slowly pouring the mixture into a cold, saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and the HCl byproduct.
-
Extraction and Purification : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the final product.
Core Reactivity: Nucleophilic Substitution
The primary mode of reactivity for this compound is nucleophilic substitution (SN2) at the methylene carbon.[3] The chlorine atom is a good leaving group, and the adjacent carbon is highly electrophilic. This electrophilicity is enhanced by the strong electron-withdrawing nature of both the pyrimidine ring and the 5-cyano group, which pull electron density away from the reaction center, making it more susceptible to nucleophilic attack.[3]
This reactivity allows for the facile introduction of a wide array of nucleophiles, including amines, thiols, alcohols, and carbanions, making it an ideal starting material for building molecular diversity.
Safety and Handling
Due to its reactive nature, this compound must be handled with appropriate safety precautions. It is classified as harmful and corrosive.
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H312 | Harmful in contact with skin. |
| H314 | Causes severe skin burns and eye damage. |
| H332 | Harmful if inhaled. |
| H335 | May cause respiratory irritation. |
| Source:[4] |
Handling Recommendations :
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound is a pivotal synthetic intermediate with significant potential for accelerating drug discovery programs. Its well-defined reactivity, centered on the electrophilic chloromethyl group, allows for the systematic and efficient synthesis of diverse compound libraries. The prevalence of the pyrimidine-5-carbonitrile scaffold in clinically relevant molecules, particularly kinase inhibitors, underscores the importance of this building block. By understanding its chemical properties, synthetic accessibility, and reactivity profile, researchers can effectively leverage this compound to develop novel therapeutics targeting a range of human diseases.
References
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Chemical Label for this compound. (n.d.). Retrieved from Google Search. [4]2. PubChemLite. (n.d.). This compound (C6H4ClN3). Retrieved from PubChem. [5]3. Abovchem. (n.d.). 2-chloropyrimidine-5-carbonitrile - CAS:1753-50-0. Retrieved from Abovchem. [9]4. BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride. Retrieved from BenchChem. [10]5. BenchChem. (2025). Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of 2-(Chloromethyl)pyrimidine Hydrochloride and Its Alternatives. Retrieved from BenchChem. [11]6. Al-Warhi, T., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(15), 4868. [Link] [12]7. BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from BenchChem. [8]8. BenchChem. (2025). Benchmarking the Reactivity of 2-(Chloromethyl)pyrimidine Hydrochloride: A Comparative Guide. Retrieved from BenchChem. [3]9. BenchChem. (2025). A Comparative Spectroscopic Analysis of 2-(Chloromethyl)pyrimidine Hydrochloride and Its Analogues. Retrieved from BenchChem. [6]10. molecularinfo.com. (n.d.). Cas Number 54198-88-8|2-(Chloromethyl)pyrimidine|C5H5ClN2. Retrieved from molecularinfo.com. [13]11. BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-(Chloromethyl)pyrimidine Hydrochloride: A Technical Guide. Retrieved from BenchChem. [7]12. BenchChem. (2025). An In-depth Technical Guide to 2-(Chloromethyl)pyrimidine hydrochloride: A Key Intermediate in Drug Discovery. Retrieved from BenchChem. [14]13. Cayman Chemical. (n.d.). 2-(chloromethyl)-Pyrimidine (hydrochloride) (CAS 936643-80-0). Retrieved from Cayman Chemical. [15]14. Sigma-Aldrich. (n.d.). 2-Chloro-5-(chloromethyl)pyridine 97 70258-18-3. Retrieved from Sigma-Aldrich. 15. BenchChem. (2025). Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers. Retrieved from BenchChem. [1]16. Ghorab, M. M., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 11(42), 26039-26055. [Link] [16]17. Al-Warhi, T., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. [Link] [17]18. BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)pyrimidine hydrochloride. Retrieved from BenchChem. [2]19. Zhang, L., & Wang, G. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o666. [Link] [18]20. ChemicalBook. (n.d.). 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum. Retrieved from ChemicalBook. [19]21. Bridge Organics. (n.d.). 2-(Chloromethyl)pyrimidine HCl. Retrieved from Bridge Organics. [20]22. Sigma-Aldrich. (n.d.). 2-(Chloromethyl)pyridine hydrochloride. Retrieved from Sigma-Aldrich. 23. Ghorab, M. M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(3), 1630-1644. [Link] [21]24. U.S. Patent No. 5,329,011A. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents. [22]25. PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from PubChem.
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physicochemical properties of 2-(chloromethyl)pyrimidine derivatives
An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)pyrimidine Derivatives
Introduction
2-(Chloromethyl)pyrimidine and its derivatives represent a class of heterocyclic organic compounds that are pivotal as versatile building blocks in synthetic and medicinal chemistry.[1][2] Their significance is rooted in the bifunctional nature of their structure: a pyrimidine core, which is a "privileged structure" in drug discovery, and a reactive chloromethyl group.[2][3] The pyrimidine scaffold is a fundamental component of nucleobases and is found in numerous clinically approved therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial properties.[3][4]
The chloromethyl group serves as a reactive handle, susceptible to nucleophilic substitution, which allows for the straightforward introduction of the pyrimidin-2-ylmethyl moiety into a diverse array of molecular scaffolds.[1][3] This reactivity is fundamental to creating extensive compound libraries for high-throughput screening in drug discovery programs.[4][5] An in-depth understanding of the physicochemical properties of these derivatives is, therefore, paramount for researchers, scientists, and drug development professionals. These properties govern the compounds' handling, storage, reactivity, and ultimately, their biological activity and potential as therapeutic agents.[6]
This technical guide provides a comprehensive exploration of the core physicochemical characteristics, stability, spectroscopic profile, and reactivity of 2-(chloromethyl)pyrimidine and its derivatives. It is designed to equip researchers with the foundational knowledge and practical insights necessary for the effective synthesis, manipulation, and application of this important class of chemical intermediates.
Core Physicochemical Properties
The physicochemical properties of 2-(chloromethyl)pyrimidine and its derivatives are critical determinants of their behavior in both chemical and biological systems. These properties, including melting point, boiling point, solubility, and pKa, dictate the conditions required for storage, reaction, and formulation.
The parent compound, 2-(chloromethyl)pyrimidine, is a brown liquid, while its hydrochloride salt is a crystalline solid, which is often favored for its improved handling and stability.[6] The hydrochloride salt exhibits moderate solubility in polar aprotic solvents like DMF and DMSO and has limited solubility in alcohols such as ethanol.[7][8]
Data Summary: Core Compound and its Hydrochloride Salt
The following table summarizes the key physicochemical properties of 2-(chloromethyl)pyrimidine and its commonly used hydrochloride salt.
| Property | 2-(Chloromethyl)pyrimidine | 2-(Chloromethyl)pyrimidine Hydrochloride |
| CAS Number | 54198-88-8[6] | 936643-80-0[2][6] |
| Molecular Formula | C₅H₅ClN₂[6] | C₅H₅ClN₂ · HCl[2][6] |
| Molecular Weight | 128.56 g/mol [6] | 165.02 g/mol [2][6] |
| Appearance | Brown liquid[6] | Crystalline solid[2][6] |
| Melting Point | Not available | 138-140 °C[2][6] |
| Boiling Point | 101-103 °C at 26 Torr[6] | Not available |
| pKa (Predicted) | 0.43 ± 0.13[6] | Not available |
| Solubility | Not available | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 10 mg/mL[6][8] |
| Storage Temperature | Inert atmosphere, -20°C[6] | -20°C[6][8] |
Properties of Selected Derivatives
The can be significantly altered by the introduction of various substituents onto the pyrimidine ring or by substitution of the chloro- group. These modifications are a cornerstone of medicinal chemistry, allowing for the fine-tuning of properties like solubility, lipophilicity, and target binding affinity. For instance, the properties of the analogous pyridine derivative are well-documented and provide a useful reference.
| Derivative Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3[6] | C₆H₅Cl₂N | 162.02[6] | 37-42[6] |
| 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3[9] | C₆H₇Cl₂N | 164.03[9] | 120-124[10] |
Stability and Storage
The stability of 2-(chloromethyl)pyrimidine derivatives is a critical consideration for their synthesis, storage, and application. The chloromethyl group makes these compounds reactive, particularly towards nucleophiles.
Factors Influencing Stability
Several environmental factors can contribute to the degradation of these compounds:
-
Moisture: 2-(Chloromethyl)pyrimidine hydrochloride is susceptible to hydrolysis in the presence of water, which leads to the formation of the corresponding 2-(hydroxymethyl)pyrimidine.[11]
-
Temperature: Elevated temperatures can accelerate degradation. For long-term storage, temperatures of -20°C are recommended to maintain the compound's integrity.[8][12] The compound is reported to be stable for at least four years under these conditions.[8][12]
-
Nucleophilic Solvents: Solvents such as alcohols (methanol, ethanol) can react with the chloromethyl group, leading to the formation of ether byproducts.[11] Therefore, for the preparation of stock solutions, aprotic, non-nucleophilic solvents like DMF or DMSO are preferred.[11] It is best practice to prepare solutions fresh or store them at -20°C for one month or -80°C for up to six months to minimize degradation.[11][13]
Caption: Factors influencing the stability of 2-(chloromethyl)pyrimidine hydrochloride.[12]
Spectroscopic Profile and Structural Elucidation
Spectroscopic analysis is indispensable for the confirmation of the chemical structure and the assessment of purity for 2-(chloromethyl)pyrimidine derivatives.[6] Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information to fully characterize these molecules.
While comprehensive spectroscopic data for 2-(chloromethyl)pyrimidine and its hydrochloride salt are not always readily available in public literature, data from closely related analogues, such as 2-(chloromethyl)pyridine hydrochloride, can serve as a valuable reference for predicting spectral characteristics.[2][14]
Summary of Spectroscopic Data
| Technique | 2-(Chloromethyl)pyrimidine | 2-(Chloromethyl)pyrimidine Hydrochloride |
| ¹H NMR | Data not readily available | Available. Protons on the pyrimidine ring and the methylene protons are deshielded.[6][15] |
| ¹³C NMR | Data not readily available | Data not readily available. The carbon attached to the halogen is significantly influenced by its electronegativity.[15] |
| IR Spectroscopy | Data not readily available | Available. Characteristic vibrations for C-Cl, C-N, and aromatic C-H bonds are expected.[6] |
| Mass Spectrometry | Expected M+ at ~128 m/z[14] | Data not readily available. Fragmentation may involve loss of the chloromethyl group.[14] |
| UV-Vis (λmax) | Not available | 206, 248 nm[6][8] |
Experimental Protocol: FT-IR Spectroscopy
The following is a general protocol for acquiring an FT-IR spectrum of a solid sample, which can be applied to crystalline 2-(chloromethyl)pyrimidine derivatives.
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is often the simplest method.
-
KBr Pellet: Alternatively, grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[15]
-
-
Data Acquisition:
-
Place the prepared sample in the FT-IR spectrometer.
-
Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[15]
-
-
Data Analysis:
-
Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Reactivity and Synthetic Applications
The chemical reactivity of 2-(chloromethyl)pyrimidine derivatives is dominated by the electrophilic nature of the carbon atom in the chloromethyl group.[2] The electron-withdrawing effect of the two nitrogen atoms in the pyrimidine ring enhances the partial positive charge on this carbon, making it highly susceptible to attack by nucleophiles.[1][16]
Nucleophilic Substitution (SN2) Reactions
The primary reaction pathway is a bimolecular nucleophilic substitution (SN2) mechanism.[2][16] In this concerted, single-step process, a nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride ion, which is a good leaving group.[1]
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2-(Chloromethyl)pyrimidine-5-carbonitrile synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine-5-carbonitrile: Pathways, Protocols, and Mechanistic Insights
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development, primarily owing to the versatile reactivity of its chloromethyl group and the established biological significance of the pyrimidine scaffold.[1] This guide provides a comprehensive technical overview of the most efficient and reliable synthetic pathway to this key intermediate. We will delve into the strategic synthesis of its immediate precursor, 2-(hydroxymethyl)pyrimidine-5-carbonitrile, followed by a detailed examination of its subsequent chlorination. The narrative emphasizes the mechanistic rationale behind procedural choices, offering field-proven insights for researchers and drug development professionals. This document includes step-by-step, self-validating protocols, quantitative data summaries, and detailed mechanistic diagrams to ensure both theoretical understanding and practical reproducibility.
Strategic Approach: Retrosynthetic Analysis and Proposed Pathway
The synthesis of this compound is most effectively approached via a two-step sequence starting from the construction of a suitably functionalized pyrimidine ring. The primary disconnection in a retrosynthetic analysis points to the chlorination of a primary alcohol, a robust and high-yielding transformation in organic synthesis. This identifies 2-(hydroxymethyl)pyrimidine-5-carbonitrile as the key intermediate. This precursor can, in turn, be constructed through established cyclocondensation methods.
The forward synthesis, therefore, logically proceeds as follows:
-
Formation of the Pyrimidine Core : Synthesis of 2-(hydroxymethyl)pyrimidine-5-carbonitrile.
-
Chlorination : Conversion of the hydroxymethyl group to the target chloromethyl group using a suitable chlorinating agent.
This strategic pathway is advantageous as it utilizes a stable, easily handled alcohol intermediate and leverages a highly efficient final chlorination step.
Caption: Proposed two-step synthesis pathway.
Synthesis of the Key Precursor: 2-(Hydroxymethyl)pyrimidine-5-carbonitrile
The formation of the pyrimidine ring is a foundational step. While multiple routes to substituted pyrimidines exist, multicomponent reactions offer an efficient approach.[2] The synthesis of 2-(hydroxymethyl)pyrimidine-5-carbonitrile, for instance, can be achieved from simple starting materials through a cyclocondensation reaction. A plausible, though generalized, approach involves the reaction of an appropriate amidine with a β-dicarbonyl equivalent bearing the cyano group. For the scope of this guide, we will presume the availability of this key intermediate to focus on the critical chlorination step, which defines the synthesis of the title compound.
The Chlorination Step: From Alcohol to Alkyl Chloride
The conversion of 2-(hydroxymethyl)pyrimidine-5-carbonitrile to this compound is the cornerstone of this synthesis. The transformation of a primary alcohol to an alkyl chloride is efficiently achieved using thionyl chloride (SOCl₂).[3][4]
Rationale for Reagent Selection: Thionyl Chloride
Thionyl chloride is the reagent of choice for this conversion for several compelling reasons:
-
High Reactivity: It readily reacts with primary alcohols under mild conditions.[5]
-
Irreversible Reaction: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[5] Their evolution from the reaction mixture drives the equilibrium towards the products, ensuring a high conversion rate (Le Châtelier's principle).
-
Clean Work-up: The gaseous nature of the byproducts simplifies purification, as they are easily removed, leaving the desired product and any non-volatile impurities.
The reaction proceeds via an SNi (Substitution Nucleophilic, internal) mechanism, often with retention of configuration, though the presence of a base like pyridine can lead to inversion via a standard SN2 pathway.[6] For a primary, achiral substrate like 2-(hydroxymethyl)pyrimidine-5-carbonitrile, the distinction is moot, but the mechanism underscores the efficiency of the process.
Mechanism of Chlorination with Thionyl Chloride
The reaction involves two main stages:
-
Formation of a Chlorosulfite Ester: The alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion. A proton is subsequently lost, forming a highly reactive alkyl chlorosulfite intermediate.
-
Nucleophilic Attack and Rearrangement: A chloride ion attacks the carbon atom bearing the chlorosulfite group. This can occur via an internal return of the chloride from the chlorosulfite (SNi) or by an external chloride ion (SN2). The C-O bond cleaves, and the intermediate decomposes to form the stable gaseous products SO₂ and HCl, along with the desired alkyl chloride.
Caption: Mechanism of alcohol chlorination using SOCl₂.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the chlorination of hydroxymethyl-heterocycles.[3][7]
Table 1: Materials and Reagents for Chlorination
| Material | Formula | M.W. ( g/mol ) | Role |
| 2-(Hydroxymethyl)pyrimidine-5-carbonitrile | C₆H₅N₃O | 147.12 | Substrate |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | Chlorinating Agent |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Solvent |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | Quenching Agent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent |
| Diethyl Ether, anhydrous | (C₂H₅)₂O | 74.12 | Wash Solvent |
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), suspend 2-(hydroxymethyl)pyrimidine-5-carbonitrile (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise to the suspension over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up (Quenching): Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Caution: This step is exothermic and releases gas. Stir until the bubbling ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
Caption: Experimental workflow for chlorination.
Quantitative Data and Characterization
The successful synthesis of this compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity can be assessed by HPLC.
Table 2: Expected Quantitative Data
| Parameter | Expected Value |
| Yield | 80-95% |
| Appearance | White to off-white solid |
| Purity (HPLC) | >97% |
Conclusion and Outlook
The synthesis of this compound is most reliably achieved through the chlorination of its hydroxymethyl precursor using thionyl chloride. This method is high-yielding, proceeds under mild conditions, and benefits from a straightforward work-up procedure. The resulting product is a highly valuable intermediate, with the chloromethyl group serving as a reactive electrophilic handle for nucleophilic substitution reactions.[8][9] This allows for the facile introduction of a diverse range of functionalities at the 2-position of the pyrimidine ring, making it an essential tool for the construction of complex molecular architectures in drug discovery programs.
References
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Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (n.d.). PubMed Central. [Link]
-
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (n.d.). RSC Publishing. [Link]
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). National Institutes of Health. [Link]
-
One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019, June 21). Indian Academy of Sciences. [Link]
-
Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. (n.d.). Semantic Scholar. [Link]
-
New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (n.d.). PubMed Central. [Link]
-
Thionyl chloride. (n.d.). Wikipedia. [Link]
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(PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. (2023, August 28). ResearchGate. [Link]
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Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. [Link]
-
Reaction with Thionyl Chloride. (2013, October 29). YouTube. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (n.d.). MDPI. [Link]
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spectroscopic data of 2-(Chloromethyl)pyrimidine-5-carbonitrile
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Chloromethyl)pyrimidine-5-carbonitrile
This guide provides a comprehensive technical overview of the spectroscopic data for this compound. As a pivotal building block in medicinal chemistry and drug development, the unambiguous structural confirmation and purity assessment of this intermediate are critical. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but a field-proven framework for its acquisition, interpretation, and validation.
The narrative synthesizes data from analogous compounds and established spectroscopic principles to construct a reliable analytical profile, a common necessity in novel synthesis where direct reference standards may not be readily available.
The Molecular Blueprint: Structure and Significance
This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a reactive chloromethyl group at the 2-position and an electron-withdrawing nitrile group at the 5-position. This specific arrangement of functional groups makes it a highly versatile precursor for introducing the pyrimidine-5-carbonitrile scaffold into more complex target molecules, particularly in the design of kinase inhibitors and other therapeutic agents.[1]
Accurate structural elucidation is the bedrock of its application. A multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is essential for a self-validating characterization.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the limited availability of specific spectral data for the title compound, the following analysis is built upon well-established principles and data from closely related analogs like 2-(chloromethyl)pyrimidine.[2][3]
¹H NMR Spectroscopy: Mapping the Protons
The proton NMR spectrum provides information on the number, connectivity, and chemical environment of hydrogen atoms. For this compound, the spectrum is expected to be relatively simple and highly informative. The powerful electron-withdrawing effects of the two nitrogen atoms in the pyrimidine ring, the nitrile group, and the chlorine atom will deshield the protons, shifting their signals downfield.[2]
Predicted ¹H NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.2 | Singlet | 1H | H-6 | Adjacent to N1 and C5 (with CN group), highly deshielded. |
| ~9.0 | Singlet | 1H | H-4 | Adjacent to N3 and C5 (with CN group), highly deshielded. |
| ~4.9 | Singlet | 2H | -CH₂- | Methylene protons adjacent to the pyrimidine ring and chlorine, deshielded. |
Causality Behind Experimental Choices: The choice of a high-field spectrometer (e.g., 400 MHz or higher) is crucial for achieving good signal dispersion, which is essential for resolving closely spaced peaks in complex molecules.[3] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvent choices due to their ability to dissolve a wide range of organic compounds and their distinct solvent residual peaks that do not typically interfere with the analyte signals.[2]
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2]
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to maximize magnetic field homogeneity.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insights into their electronic state. A proton-decoupled spectrum is typically acquired to simplify the signals to singlets, where each peak corresponds to a unique carbon atom.
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168.0 | C-2 | Attached to two electronegative nitrogens and the chloromethyl group. |
| ~161.0 | C-4 | Influenced by adjacent N3 and the C5-CN group. |
| ~159.0 | C-6 | Influenced by adjacent N1 and the C5-CN group. |
| ~118.0 | C-5 | Carbon bearing the nitrile group, typically shifted upfield relative to other ring carbons. |
| ~115.0 | C≡N | Characteristic chemical shift for a nitrile carbon. |
| ~45.0 | -CH₂Cl | Aliphatic carbon attached to an electronegative chlorine atom. |
Trustworthiness Through Self-Validation: The number of observed peaks in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbons in the molecule. For this compound, six distinct signals are predicted, providing a direct validation of the carbon framework's integrity.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration may be beneficial.
-
Instrument Setup: Use a spectrometer with a carbon-observe probe (e.g., 101 MHz for a 400 MHz instrument).
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A significantly larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.[2]
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Key IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2230 | Strong, Sharp | C≡N stretch (Nitrile) |
| ~3100-3000 | Medium | C-H stretch (Aromatic - Pyrimidine ring) |
| ~2960-2850 | Weak-Medium | C-H stretch (Aliphatic - CH₂) |
| ~1600-1400 | Medium-Strong | C=C and C=N stretching (in Pyrimidine ring)[2] |
| ~800-600 | Strong | C-Cl stretch[2] |
Authoritative Grounding: The presence of a strong, sharp absorption band around 2230 cm⁻¹ is a definitive indicator of the nitrile (C≡N) functional group.[4] Similarly, the bands in the 1400-1600 cm⁻¹ region are characteristic of the pyrimidine ring vibrations, while a strong band in the lower frequency region (600-800 cm⁻¹) confirms the C-Cl bond.[2][5]
Experimental Protocol: FT-IR Acquisition (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the crystalline solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) powder using an agate mortar and pestle.
-
Pellet Formation: Press the resulting fine powder into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Spectrum Collection: Collect the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2] A background spectrum of the empty spectrometer should be collected first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the mass-to-charge ratio (m/z) of the intact molecule and its fragments, allowing for the confirmation of the molecular weight and elemental composition.
For this compound (C₆H₄ClN₃), the presence of chlorine is a key validation point. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.[2]
Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Ion | Description |
| 153 / 155 | [M]⁺ | Molecular ion peak and its isotope peak (ratio ~3:1). |
| 118 | [M-Cl]⁺ | Loss of a chlorine radical. |
| 104 | [M-CH₂Cl]⁺ | Loss of the chloromethyl radical. |
| 77 | [C₄H₃N₂]⁺ | Fragment from pyrimidine ring cleavage. |
Validation via Isotopic Pattern: The observation of two peaks for the molecular ion, separated by 2 m/z units and with a relative intensity of approximately 3:1, is strong evidence for the presence of a single chlorine atom in the molecule, thus validating a key component of the structure.
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) for fragmentation analysis or a softer technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.[3]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the separated ions to generate the mass spectrum.
Integrated Spectroscopic Workflow
The true power of spectroscopic characterization lies in the integration of multiple techniques. Each method provides a piece of the puzzle, and together they create an unambiguous and self-validating structural proof.
Caption: Integrated workflow for spectroscopic structural elucidation.
Conclusion
The spectroscopic characterization of this compound is a clear example of modern analytical chemistry in practice. While direct reference spectra may be scarce, a robust and reliable analytical profile can be constructed by applying fundamental principles and comparative data from related structures. The combination of ¹H and ¹³C NMR to define the carbon-hydrogen framework, IR spectroscopy to confirm key functional groups (nitrile, C-Cl), and mass spectrometry to verify molecular weight and elemental composition provides a comprehensive and trustworthy validation of the molecule's identity and purity. This integrated approach is indispensable for ensuring the quality of critical intermediates used in pharmaceutical research and development.
References
- A Comparative Spectroscopic Analysis of 2-(Chloromethyl)pyrimidine Hydrochloride and Its Analogues. Benchchem.
- Spectroscopic and Synthetic Profile of 2-(Chloromethyl)pyrimidine Hydrochloride: A Technical Guide. Benchchem.
- An In-depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)pyrimidine hydrochloride. Benchchem.
- 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 93606-29-2. Benchchem.
- Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Indian Academy of Sciences.
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2-(Chloromethyl)pyrimidine-5-carbonitrile safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 2-(Chloromethyl)pyrimidine-5-carbonitrile
Preamble: A Note on Synthesized Safety Data
This document provides a comprehensive guide to the safe handling of this compound. It is intended for an audience of trained professionals in research and drug development. A specific, verified Safety Data Sheet (SDS) for this exact compound (CAS No. 1086393-94-3) is not widely available in public repositories. Therefore, this guide has been meticulously synthesized by integrating direct GHS classification data for the target compound with safety protocols from structurally analogous chemicals, such as 2-(Chloromethyl)pyrimidine and other chlorinated pyridine/pyrimidine derivatives.[1][2][3][4] This approach provides a robust safety framework based on the anticipated reactivity and toxicology of the functional groups present in the molecule.
Section 1: Hazard Identification and Classification
This compound is a reactive intermediate that must be treated as a hazardous substance. The primary hazards are associated with its potential for severe irritation and burns, toxicity upon exposure, and reactivity.[5] The Globally Harmonized System (GHS) classifications, derived from available labeling information, provide the foundation for all handling protocols.[5]
GHS Hazard Profile
The compound is classified with significant acute and corrosive hazards.[5] Researchers must internalize these risks before any handling occurs.
| Hazard Class | Hazard Statement Code | Statement Description | GHS Pictogram |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | GHS05 (Corrosion) |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
Data sourced from available chemical labeling.[5]
Inferred Hazards and Chemical Rationale
The chemical structure, featuring a reactive chloromethyl group and a pyrimidine core, suggests additional hazards common to similar compounds. The chloromethyl group is a potent alkylating agent, which is the likely mechanism behind its severe corrosive and irritant properties. Upon contact with moisture or certain nucleophiles, it can release hydrochloric acid (HCl), contributing to its corrosive nature and potential to damage respiratory tissues.[6]
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is mandatory, combining engineering controls with a robust selection of PPE. The causality is clear: the compound's ability to cause severe burns and systemic harm necessitates isolating the researcher from the material.[5]
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to manage vapor and aerosol exposure.[7]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[1][2]
-
Emergency Equipment: An operational eyewash station and safety shower must be located in immediate proximity to the handling area.[8]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a self-validating system to prevent contact through all potential exposure routes.
-
Hand Protection: Wear chemical-impermeable gloves. Given the corrosive nature, double-gloving is recommended. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[1]
-
Eye and Face Protection: Chemical safety goggles are mandatory. Due to the severe eye damage risk, a full-face shield must be worn over the goggles during any procedure with a risk of splashing or aerosol generation.[8][9]
-
Skin and Body Protection: A flame-resistant lab coat is required. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron should be worn.[1] All skin should be covered.
-
Respiratory Protection: Under normal fume hood use, respiratory protection may not be required. However, if there is a system failure, a spill, or if irritation is experienced, a full-face respirator with appropriate cartridges for organic vapors and acid gases should be used.[1]
Section 3: Safe Handling and Storage Protocols
Adherence to a strict handling workflow is critical for preventing accidents and ensuring experimental integrity.
Step-by-Step Handling Workflow
-
Pre-Handling Verification:
-
Confirm availability and functionality of fume hood, eyewash, and safety shower.
-
Don all required PPE as specified in Section 2.2.
-
Inspect the container for any signs of damage or leaks.[3]
-
Prepare all necessary equipment (spatulas, glassware, solvents) and waste containers within the fume hood to minimize movement.
-
-
Chemical Handling:
-
Gently open the container, avoiding inhalation of any dust or vapors.
-
Use non-sparking tools for transfers to prevent ignition of flammable solvents in the vicinity.[1]
-
Weigh the required amount directly into a tared container within the hood. Avoid creating dust.
-
Close the primary container securely immediately after use.[2]
-
-
Post-Handling Procedure:
-
Decontaminate any surfaces, spatulas, or glassware that came into contact with the chemical.
-
Treat all contaminated disposable materials (e.g., weighing paper, gloves) as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Never eat, drink, or smoke in the laboratory handling area.[3]
-
Workflow Visualization
Caption: Logical flow for responding to emergencies involving the compound.
Section 5: Disposal Considerations
Disposal of this compound and its contaminated materials must be handled with the utmost care and in accordance with all local, state, and federal regulations.
-
Waste Classification: This material must be disposed of as hazardous waste. [10]* Disposal Method: The preferred method of disposal is through a licensed chemical destruction facility via controlled incineration with flue gas scrubbing to neutralize acidic byproducts. [1][2]Do not discharge into sewer systems or the environment. [1]* Container Disposal: Empty containers should be triple-rinsed (or equivalent) with a suitable solvent. The rinsate must be collected and treated as hazardous waste. The container can then be punctured to prevent reuse and disposed of according to regulations. [1]
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2-Chloro-5-(chloromethyl)pyridine Summary. PubChem, National Center for Biotechnology Information. [Link]
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2-(Chloromethyl)pyrimidine hydrochloride Summary. PubChem, National Center for Biotechnology Information. [Link]
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Solubility Profile of 2-(Chloromethyl)pyrimidine Hydrochloride: A Technical Guide for Synthetic and Pharmaceutical Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: 2-(Chloromethyl)pyrimidine hydrochloride is a critical heterocyclic building block in pharmaceutical synthesis. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(chloromethyl)pyrimidine hydrochloride, synthesizing available quantitative data with foundational physicochemical principles. It offers field-proven experimental protocols for solubility determination and explains the causal mechanisms behind its solubility in different solvent classes, equipping researchers and drug development professionals with the knowledge to handle this intermediate effectively and safely.
Introduction to 2-(Chloromethyl)pyrimidine Hydrochloride
2-(Chloromethyl)pyrimidine hydrochloride (CAS No: 936643-80-0) is a reactive synthetic intermediate widely employed in the synthesis of complex pharmaceutical agents.[1][2] The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids (cytosine, thymine, uracil), vitamins, and a wide array of therapeutic drugs.[3][4] The presence of a reactive chloromethyl group makes this particular derivative a valuable electrophile for introducing the pyrimidine moiety into larger molecules.
Given its role as a precursor, knowledge of its solubility is not merely academic; it is a critical operational parameter. Efficient drug synthesis and development depend on:
-
Homogeneous Reaction Conditions: Ensuring the substrate is fully dissolved in the reaction solvent is key to achieving predictable kinetics and high yields.
-
Crystallization and Purification: Selecting appropriate solvent and anti-solvent systems for purification requires precise solubility data.
-
Formulation: For direct use or further processing, understanding its behavior in various excipients and solvent systems is essential.
This guide provides an in-depth look at the factors governing the solubility of this hydrochloride salt and a practical framework for its experimental determination.
Core Physicochemical Properties & Solubility Principles
The solubility of a compound is dictated by its molecular structure and its interaction with the solvent. For 2-(chloromethyl)pyrimidine hydrochloride, two key features dominate its behavior: its ionic nature as a hydrochloride salt and the polarity of the core pyrimidine structure.
Molecular Structure: C₅H₅ClN₂ • HCl[1] Molecular Weight: 165.0 g/mol [2]
The fundamental principle governing solubility is that "like dissolves like." Polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. As a hydrochloride salt, 2-(chloromethyl)pyrimidine is a highly polar, ionic compound. The protonated pyrimidine ring and the chloride counter-ion can engage in strong ion-dipole interactions with polar solvent molecules. This contrasts with its free base form, 2-(chloromethyl)pyrimidine, which would be significantly less polar. The conversion of an organic base to its hydrochloride salt is a common strategy to enhance aqueous or polar solvent solubility.[5][6]
The key intermolecular forces at play are:
-
Ion-Dipole Interactions: The strongest force, occurring between the ions of the salt and polar solvent molecules (e.g., water, DMSO, DMF).
-
Hydrogen Bonding: The protonated nitrogen on the pyrimidine ring can act as a hydrogen bond donor, while the nitrogen atoms and the chloride ion can act as acceptors. Protic solvents like water and ethanol can participate as both donors and acceptors.
-
Dipole-Dipole Interactions: Occur between the polar pyrimidine ring and polar aprotic solvents.
Therefore, high solubility is anticipated in polar solvents, while poor solubility is expected in nonpolar solvents like hydrocarbons.
Quantitative and Qualitative Solubility Data
Publicly available data on the solubility of 2-(chloromethyl)pyrimidine hydrochloride is limited but provides a clear trend. The data has been consolidated from chemical supplier technical sheets and databases.[1][7]
| Solvent Class | Solvent | Solubility (mg/mL) | Reference |
| Polar Aprotic | Dimethylformamide (DMF) | 30 | [1][7] |
| Dimethyl sulfoxide (DMSO) | 20 | [1][7] | |
| Polar Protic | Phosphate-Buffered Saline (PBS, pH 7.2) | 10 | [1][7] |
| Water | Soluble | [8] | |
| Ethanol | 2 | [1][7] |
Analysis of Solubility Behavior in Key Solvent Classes
The quantitative data aligns perfectly with the physicochemical principles discussed.
-
High Solubility in Polar Aprotic Solvents (DMF, DMSO): The high solubility in DMF (30 mg/mL) and DMSO (20 mg/mL) is a direct result of their strong polarity and ability to effectively solvate both the cation (protonated pyrimidine) and the chloride anion through powerful ion-dipole and dipole-dipole interactions.[1][7] These solvents cannot donate hydrogen bonds but are excellent acceptors, which stabilizes the solute. The use of a related compound, 2-(chloromethyl)pyridine hydrochloride, as a reagent in DMF further supports the compatibility of this class of salts with such solvents.
-
Moderate to High Solubility in Polar Protic Solvents (Water, PBS, Ethanol): The compound is readily soluble in aqueous media like water and PBS.[1][7][8] Water is an excellent solvent due to its high polarity and ability to form strong hydrogen bonds and solvate ions. The slightly lower reported solubility in PBS (10 mg/mL) compared to DMF/DMSO may be influenced by pH or the presence of other salts, though it is still substantial.[1][7] The significantly lower solubility in ethanol (2 mg/mL) is noteworthy.[1][7] While ethanol is a polar protic solvent, its lower dielectric constant compared to water makes it less efficient at solvating and separating the ions of the salt, leading to reduced solubility.
-
Predicted Low Solubility in Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): While no specific data is cited in the search results, it can be authoritatively inferred that 2-(chloromethyl)pyrimidine hydrochloride will have negligible solubility in nonpolar solvents. The large energy mismatch between the highly polar, ionic solute and the nonpolar solvent, which interacts only through weak van der Waals forces, prevents dissolution.
Experimental Protocol for Solubility Determination
For solvents where data is unavailable, the following robust protocol, adapted from standard laboratory methodologies, can be used to determine solubility.[7][9] This protocol is designed as a self-validating system, proceeding from qualitative assessment to quantitative measurement.
Objective: To accurately determine the solubility of 2-(chloromethyl)pyrimidine hydrochloride in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials:
-
2-(chloromethyl)pyrimidine hydrochloride (purity ≥95%)[1]
-
Target solvent (analytical grade)
-
Calibrated analytical balance (±0.01 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Calibrated positive displacement pipettes
-
HPLC or UV-Vis spectrophotometer with a validated analytical method for the compound
-
Class A volumetric flasks and glassware
Step-by-Step Methodology:
Part A: Approximate Solubility Range Finding
-
Preparation: Add 1 mL of the test solvent to a 4 mL glass vial.
-
Incremental Addition: Weigh and add approximately 1 mg of the compound to the vial. Cap and vortex for 60 seconds. Visually inspect for complete dissolution against a dark background.
-
Iterative Process: If the solid dissolves, add another 2 mg. Vortex and inspect. Continue adding pre-weighed portions (e.g., 5 mg, 10 mg) until a small amount of solid material remains undissolved after vigorous mixing. This provides a rough estimate of the solubility limit.
Part B: Quantitative Determination via Equilibrium Method
-
Prepare a Saturated Solution: Based on the estimate from Part A, add an excess amount of the compound to a known volume of solvent in a sealed vial. For example, if the approximate solubility was 20 mg/mL, prepare a slurry of ~30 mg/mL. Causality: Using an excess of solid ensures that the solution reaches equilibrium at its saturation point.
-
Equilibration: Place the sealed vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours. Causality: A long equilibration time is necessary to ensure the dissolution process has reached a thermodynamic steady state. For some compounds, particularly those with stable crystal lattices, this can be slow.
-
Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet all undissolved solid. Trustworthiness: This step is critical to ensure that no solid particulates are carried over into the sample for analysis, which would falsely inflate the solubility measurement.
-
Sample Preparation: Carefully pipette a precise aliquot of the clear supernatant and dilute it quantitatively with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method. Calculate the concentration of the compound in the original supernatant. This value represents the equilibrium solubility.
Visualization of Experimental Workflow
The following diagram outlines the logical flow for the experimental determination of solubility, incorporating decision points for a robust assessment.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. microbenotes.com [microbenotes.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
The Lynchpin of Pyrimidine-Based Drug Discovery: An In-Depth Technical Guide to 2-(Chloromethyl)pyrimidine Derivatives
Introduction: The Pyrimidine Core and the Power of a Reactive Handle
In the landscape of medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and FDA-approved drugs.[1] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, and to serve as a bioisostere for other aromatic systems like the phenyl ring.[2] From antiviral agents to kinase inhibitors for cancer therapy, the pyrimidine core is a cornerstone of modern drug design.[3][4]
This technical guide delves into a particularly valuable and reactive building block for the synthesis of diverse pyrimidine-based molecules: 2-(chloromethyl)pyrimidine and its derivatives. The presence of the chloromethyl group at the 2-position provides a reactive "handle" for medicinal chemists, enabling the facile introduction of a wide array of functional groups through nucleophilic substitution.[5] This versatility is paramount in the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, reactivity, and strategic applications of 2-(chloromethyl)pyrimidine derivatives in medicinal chemistry, with a particular focus on their role in the development of kinase inhibitors.
Synthesis of the Key Building Block: 2-(Chloromethyl)pyrimidine Hydrochloride
The efficient synthesis of the starting material is a critical first step in any drug discovery campaign. While various methods for the synthesis of pyrimidine derivatives exist, a reliable and scalable route to 2-(chloromethyl)pyrimidine hydrochloride is essential.[6] A common and effective approach involves a two-step process starting from a readily available pyrimidine-2-carboxylic acid ester.[7]
Synthetic Workflow
The overall synthetic strategy involves the reduction of the ester to the corresponding alcohol, followed by chlorination to yield the desired product.
Caption: Two-step synthesis of 2-(chloromethyl)pyrimidine hydrochloride.
Experimental Protocols
Step 1: Synthesis of 2-(Hydroxymethyl)pyrimidine
The reduction of a pyrimidine-2-carboxylic acid ester to 2-(hydroxymethyl)pyrimidine is a standard transformation in organic synthesis.
-
Reaction: Reduction of an ester to a primary alcohol.
-
Reagents & Conditions:
-
Substrate: Pyrimidine-2-carboxylic acid ester (1.0 eq.)
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H) (typically 1.5-2.0 eq.)
-
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether.
-
Temperature: 0 °C to room temperature.
-
Work-up: Careful quenching with water and/or an aqueous solution of sodium hydroxide, followed by extraction with an organic solvent.
-
-
Causality: Strong hydride reagents like LiAlH₄ are necessary to reduce the relatively unreactive ester functionality. The reaction is performed under anhydrous conditions at low temperatures to control the reactivity of the hydride reagent and prevent side reactions.
Step 2: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride
The conversion of the alcohol to the chloride is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂).[7]
-
Reaction: Chlorination of a primary alcohol.
-
Reagents & Conditions:
-
Substrate: 2-(Hydroxymethyl)pyrimidine (1.0 eq.)
-
Chlorinating Agent: Thionyl chloride (SOCl₂) (typically 1.1-1.5 eq.).
-
Solvent: An inert solvent such as dichloromethane (DCM) or toluene.
-
Temperature: 0 °C to reflux.
-
Work-up: The reaction mixture is typically concentrated under reduced pressure to remove excess SOCl₂ and solvent. The resulting hydrochloride salt can often be isolated by filtration.
-
-
Causality: Thionyl chloride is an effective reagent for this transformation as it reacts with the alcohol to form a chlorosulfite intermediate, which then undergoes an intramolecular SNi reaction or an intermolecular SN2 reaction with chloride to give the alkyl chloride. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. The HCl generated in situ protonates the pyrimidine ring, facilitating the isolation of the product as the hydrochloride salt.
The Chemistry of Derivatization: Nucleophilic Substitution Reactions
The primary mode of reactivity for 2-(chloromethyl)pyrimidine is the SN2 reaction at the chloromethyl carbon.[5][8] The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of this carbon, making it susceptible to attack by a wide range of nucleophiles.[8] This reactivity allows for the construction of a diverse library of 2-substituted pyrimidine derivatives.
Caption: General SN2 mechanism for nucleophilic substitution on 2-(chloromethyl)pyrimidine.
Reaction with Amine Nucleophiles
The reaction of 2-(chloromethyl)pyrimidine hydrochloride with primary and secondary amines is a cornerstone for building libraries of potential drug candidates, particularly kinase inhibitors where an amino linkage is often a key pharmacophoric element.[8]
-
General Protocol:
-
Dissolve 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq.) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-2.2 eq.), to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Add the desired primary or secondary amine (1.0-1.2 eq.).
-
Heat the reaction mixture, typically between 50-80 °C, and monitor by TLC or LC-MS until the starting material is consumed.[9]
-
After cooling, perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
-
Reaction with Thiol Nucleophiles
Thiol nucleophiles are generally excellent for SN2 reactions, leading to the formation of thioether linkages.
-
General Protocol:
-
Deprotonate the thiol with a suitable base (e.g., sodium hydride, sodium hydroxide, or potassium carbonate) in a solvent like ethanol or DMF.
-
Add a solution of 2-(chloromethyl)pyrimidine hydrochloride to the resulting thiolate.
-
Stir the reaction at room temperature or with gentle heating.
-
Upon completion, perform an aqueous work-up and extract the product.
-
Purify as needed.
-
Reaction with Oxygen Nucleophiles
Alcohols and phenols can also be used as nucleophiles, typically after deprotonation to the more reactive alkoxide or phenoxide.
-
General Protocol:
-
Treat the alcohol or phenol with a strong base like sodium hydride (NaH) in an anhydrous solvent such as THF or DMF.
-
Add 2-(chloromethyl)pyrimidine hydrochloride to the reaction mixture.
-
Stir at room temperature or heat as required.
-
Quench the reaction with water and extract the product.
-
Purify the desired ether derivative.
-
| Nucleophile Type | Example Nucleophile | Base | Solvent | Typical Conditions | Product Type |
| Amine (Primary) | Aniline | K₂CO₃, DIPEA | DMF, ACN | 50-80 °C | 2-((Arylamino)methyl)pyrimidine |
| Amine (Secondary) | Piperidine | K₂CO₃, DIPEA | DMF, ACN | 50-80 °C | 2-((Piperidin-1-yl)methyl)pyrimidine |
| Thiol | Thiophenol | NaOH, K₂CO₃ | Ethanol, DMF | rt - 60 °C | 2-((Phenylthio)methyl)pyrimidine |
| Alcohol/Phenol | Phenol | NaH, K₂CO₃ | THF, DMF | rt - reflux | 2-(Phenoxymethyl)pyrimidine |
Application in Medicinal Chemistry: A Focus on Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[10] The pyrimidine scaffold is a common feature in many approved kinase inhibitors, often mimicking the adenine ring of ATP to bind to the kinase active site.[11] The ability to easily introduce diverse substituents at the 2-position via the chloromethyl handle makes 2-(chloromethyl)pyrimidine an invaluable tool for developing and optimizing kinase inhibitors.[8]
Case Study: The 2-Anilinopyrimidine Scaffold in Fedratinib
Fedratinib (Inrebic®) is an FDA-approved kinase inhibitor for the treatment of myelofibrosis that targets Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[12] While the patented synthesis of Fedratinib may not explicitly start from 2-(chloromethyl)pyrimidine, its core structure features a di-anilinopyrimidine scaffold, highlighting the importance of this structural motif.[12] The synthesis of analogues for SAR studies often involves the coupling of a substituted pyrimidine with an aniline derivative.
The general synthetic strategy for creating libraries of 2-anilinopyrimidine derivatives for SAR exploration often involves the reaction of a 2-chloropyrimidine with an aniline. However, the use of 2-(chloromethyl)pyrimidine allows for the introduction of a methylene spacer, providing different spatial arrangements for the appended group to explore the binding pocket of the target kinase.
Structure-Activity Relationship (SAR) Insights
The derivatization of the 2-position of the pyrimidine ring can have a profound impact on the biological activity of the resulting compounds. SAR studies on 2-substituted pyrimidines have yielded valuable insights for the design of potent and selective kinase inhibitors.
For example, in a series of pyrido[2,3-d]pyrimidine c-Met inhibitors, it was found that N-linked analogues at the 2-position retained potent inhibitory activity, while O-linked analogues were inactive.[5] This highlights the critical role of the linker atom in establishing key interactions within the kinase active site. In one study, the 3-nitrobenzyl analog 15b showed an IC₅₀ value of 6.5 nM against c-Met.[5]
Caption: SAR of 2-substituted pyrido[2,3-d]pyrimidines as c-Met inhibitors.
Bioisosteric Replacement Strategies
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.[13] The pyrimidine ring itself can be considered a bioisostere of a phenyl ring.[2] Furthermore, the entire 2-(substituted methyl)pyrimidine moiety can be involved in bioisosteric replacements.
For instance, in the development of novel nAChR ligands, the pyridine ring of a parent compound was replaced with a pyrimidine ring to generate new bioactive molecules.[14] This highlights the potential for interchanging these six-membered aromatic heterocycles to fine-tune biological activity. In another example, a 3-azabicyclo[3.1.1]heptane was used as a saturated bioisostere for a pyridine ring in the antihistamine Rupatadine, leading to a significant increase in water solubility.[3]
These examples underscore the importance of considering bioisosteric replacements in the design of new therapeutic agents, and 2-(chloromethyl)pyrimidine provides a versatile starting point for the synthesis of a wide range of pyrimidine-containing candidates for such studies.
Conclusion and Future Outlook
The 2-(chloromethyl)pyrimidine scaffold is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and predictable reactivity make it an ideal starting point for the creation of diverse libraries of pyrimidine derivatives. The demonstrated importance of the pyrimidine core in a wide range of therapeutic agents, particularly kinase inhibitors, ensures that 2-(chloromethyl)pyrimidine and its derivatives will continue to be of great interest to drug discovery and development professionals.
Future work in this area will likely focus on the development of more efficient and environmentally friendly methods for the synthesis of 2-(chloromethyl)pyrimidine and its analogues. Furthermore, the continued exploration of novel nucleophiles for reaction with this versatile electrophile will undoubtedly lead to the discovery of new bioactive molecules with unique pharmacological profiles. The strategic application of the principles of structure-activity relationships and bioisosterism, enabled by the reactivity of the 2-(chloromethyl)pyrimidine core, will continue to drive the development of the next generation of pyrimidine-based therapeutics.
References
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- 4. researchgate.net [researchgate.net]
- 5. Multisubstituted quinoxalines and pyrido[2,3-d]pyrimidines: synthesis and SAR study as tyrosine kinase c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Developments of pyridodipyrimidine heterocycles and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjpbr.com]
- 12. Fedratinib | C27H36N6O3S | CID 16722836 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. Ruxolitinib Acrylo pyrimidine Impurity | 941685-39-8 | SynZeal [synzeal.com]
The Ascendant Therapeutic Potential of Pyrimidine-5-Carbonitrile Scaffolds: A Technical Guide for Drug Discovery
Introduction: The Versatility of a Privileged Scaffold
For researchers, scientists, and drug development professionals, the identification of "privileged scaffolds" – molecular frameworks that can provide useful ligands for more than one type of receptor or enzyme target – is a cornerstone of modern medicinal chemistry. The pyrimidine ring system, a fundamental component of nucleic acids, has long been recognized as one such scaffold.[1][2][3] Its inherent drug-like properties and synthetic tractability have made it a recurring motif in a plethora of approved therapeutics. Within this esteemed class of heterocycles, the pyrimidine-5-carbonitrile core has emerged as a particularly fruitful starting point for the development of novel therapeutic agents with a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][4][5]
This in-depth technical guide will provide a comprehensive overview of the biological activities of pyrimidine-5-carbonitrile compounds. We will delve into the mechanistic underpinnings of their anticancer effects, focusing on their roles as inhibitors of key signaling pathways such as EGFR, PI3K/AKT, and VEGFR-2. Furthermore, this guide will offer detailed, field-proven experimental protocols for the synthesis and biological evaluation of these compounds, present comparative data in a structured format, and explore their potential in other therapeutic areas.
Anticancer Activity: A Multi-pronged Attack on Malignancy
The anticancer potential of pyrimidine-5-carbonitrile derivatives is a central theme in the current research landscape. These compounds exert their cytotoxic effects through the modulation of various signaling pathways that are frequently dysregulated in cancer.
Targeting the Epidermal Growth Factor Receptor (EGFR)
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration. Its overexpression or mutation is a common driver of tumorigenesis in various cancers, including non-small cell lung cancer, colorectal cancer, and breast cancer. Consequently, EGFR has become a prime target for anticancer drug development.
A number of pyrimidine-5-carbonitrile derivatives have been designed as ATP-mimicking EGFR inhibitors.[6][7] These compounds typically feature a core pyrimidine-5-carbonitrile scaffold with various substituents at the 2, 4, and 6 positions, which are optimized to fit into the ATP-binding pocket of the EGFR kinase domain. This competitive inhibition prevents the autophosphorylation and subsequent activation of downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis.[6][7]
Certain derivatives have also shown efficacy against mutant forms of EGFR, such as EGFRT790M, which is a common mechanism of resistance to first-generation EGFR inhibitors like erlotinib.[7][8] For instance, compound 11b from one study demonstrated potent inhibitory activity against both wild-type EGFR (EGFRWT) and the resistant EGFRT790M mutant, with IC50 values of 0.09 µM and 4.03 µM, respectively.[7] This dual inhibitory activity is a significant advantage in overcoming acquired resistance in cancer therapy.
Below is a diagram illustrating the EGFR signaling pathway and the inhibitory action of pyrimidine-5-carbonitrile compounds.
Caption: EGFR signaling pathway and its inhibition by pyrimidine-5-carbonitrile compounds.
Modulating the PI3K/AKT Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another critical intracellular signaling cascade that governs cell survival, proliferation, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers. Pyrimidine-5-carbonitrile derivatives have been investigated as inhibitors of this pathway, often exhibiting dual inhibition of both PI3K and AKT kinases.[9][10]
For example, a series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives were developed and evaluated for their cytotoxic activity against leukemia (K562) and breast cancer (MCF-7) cell lines.[9][11] The most potent compound, 7f , demonstrated significant inhibition of PI3Kδ, PI3Kγ, and AKT-1, with IC50 values of 6.99 µM, 4.01 µM, and 3.36 µM, respectively.[10] Mechanistic studies revealed that this compound induced cell cycle arrest at the S-phase and triggered caspase-3 dependent apoptosis.[9]
The following diagram illustrates the PI3K/AKT signaling pathway and the inhibitory action of pyrimidine-5-carbonitrile compounds.
Caption: PI3K/AKT signaling pathway and its inhibition by pyrimidine-5-carbonitrile compounds.
Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis. A novel series of pyrimidine-5-carbonitrile derivatives were designed as potential VEGFR-2 inhibitors.[12] The most potent compounds, 11e and 12b , exhibited IC50 values of 0.61 µM and 0.53 µM against VEGFR-2, respectively.[12] Compound 11e also demonstrated excellent cytotoxic activity against colon (HCT-116) and breast (MCF-7) cancer cell lines, with IC50 values of 1.14 µM and 1.54 µM, respectively.[12]
Comparative Anticancer Activity of Pyrimidine-5-Carbonitrile Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrimidine-5-carbonitrile derivatives against several human cancer cell lines, providing a quantitative comparison of their performance.
| Compound | Target(s) | Cell Line | IC50 (µM) | Reference |
| 10b | EGFR | HepG2 | 3.56 | [6] |
| A549 | 5.85 | [6] | ||
| MCF-7 | 7.68 | [6] | ||
| 11b | EGFRWT, EGFRT790M | HCT-116 | 3.37 | [7] |
| HepG-2 | 3.04 | [7] | ||
| MCF-7 | 4.14 | [7] | ||
| A549 | 2.4 | [7] | ||
| 7f | PI3K/AKT | MCF-7 | 3.22 | [11] |
| K562 | 2.62 | [11] | ||
| 11e | VEGFR-2 | HCT-116 | 1.14 | [12] |
| MCF-7 | 1.54 | [12] | ||
| 4e | EGFRWT/COX-2 | Colo 205 | 1.66 | [13] |
| 4f | EGFRWT/COX-2 | Colo 205 | 1.83 | [13] |
| 7c | EGFR/PI3K | SNB-75 | < 0.01 | [8] |
| OVAR-4 | 0.64 | [8] |
Experimental Protocols
Synthesis of Pyrimidine-5-Carbonitrile Derivatives via Biginelli Reaction
A common and efficient method for the synthesis of the pyrimidine-5-carbonitrile core is the Biginelli reaction, a one-pot three-component condensation.[14]
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and thiourea (1.2 mmol) in absolute ethanol (20 mL).
-
Catalyst Addition: Add anhydrous potassium carbonate (2 mmol) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and acidify with dilute hydrochloric acid to a pH of approximately 5-6.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 103 to 1 × 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine-5-carbonitrile compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Beyond Cancer: Antimicrobial and Anti-inflammatory Activities
While the primary focus has been on their anticancer properties, pyrimidine-5-carbonitrile derivatives have also demonstrated promising antimicrobial and anti-inflammatory activities.
Antimicrobial Activity
Several studies have reported the synthesis of pyrimidine-5-carbonitrile derivatives with significant antibacterial and antifungal properties.[5][15][16][17][18] These compounds have shown activity against a panel of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans.[15][16] The mechanism of their antimicrobial action is thought to involve the inhibition of essential enzymes in microbial DNA biosynthesis, such as dihydrofolate reductase.[16]
Anti-inflammatory Activity: COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed tissues and various types of cancer. Inhibition of COX-2 is a well-established strategy for treating inflammation and has also been explored for cancer chemoprevention and therapy.[13] A series of novel pyrimidine-5-carbonitrile derivatives were designed and evaluated as COX-2 inhibitors.[19] Several compounds demonstrated potent and selective COX-2 inhibition, with IC50 values in the sub-micromolar range, comparable to the selective COX-2 inhibitor celecoxib.[19]
Conclusion and Future Directions
The pyrimidine-5-carbonitrile scaffold has proven to be a remarkably versatile platform for the design and discovery of novel therapeutic agents. The wealth of research highlighted in this guide underscores the significant potential of these compounds, particularly in the realm of oncology. The ability to fine-tune their structure to achieve potent and selective inhibition of key targets like EGFR, PI3K, and VEGFR-2, including drug-resistant mutants, makes them highly attractive candidates for further development.
Future research in this area should focus on several key aspects:
-
Lead Optimization: Further optimization of the lead compounds to improve their pharmacokinetic and pharmacodynamic properties.
-
Mechanism of Action Studies: Deeper investigation into the precise molecular mechanisms of action to identify potential new targets and biomarkers of response.
-
In Vivo Efficacy: Evaluation of the most promising compounds in relevant animal models of human diseases.
-
Combination Therapies: Exploring the synergistic effects of pyrimidine-5-carbonitrile derivatives in combination with existing therapeutic agents.
The continued exploration of the chemical space around the pyrimidine-5-carbonitrile core holds great promise for the development of the next generation of targeted therapies for a wide range of human diseases.
References
- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - RSC Publishing.
- Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed.
- Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing).
- Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC - PubMed Central.
- Full article: Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - Taylor & Francis.
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - NIH.
- Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed Central.
- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition - Indian Academy of Sciences.
- Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid c
- Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evalu
- (PDF)
- Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles.
- New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking - Semantic Scholar.
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Methodological & Application
Synthesis of 2-(Aminomethyl)pyrimidine Derivatives: A Detailed Guide for Drug Discovery Professionals
Introduction
Pyrimidine derivatives are a foundational class of heterocyclic compounds in medicinal chemistry, integral to the structure of numerous therapeutic agents with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] A key intermediate in the synthesis of a diverse range of 2-substituted pyrimidines is 2-(chloromethyl)pyrimidine, often utilized as its hydrochloride salt.[3][4] The reactivity of its chloromethyl group makes it an excellent electrophile for nucleophilic substitution, enabling the straightforward introduction of various functional groups.[1][5]
This document provides comprehensive application notes and detailed experimental protocols for the synthesis of 2-(aminomethyl)pyrimidine derivatives through the nucleophilic substitution of 2-(chloromethyl)pyrimidine with primary and secondary amines. These reactions are fundamental for generating libraries of compounds for drug discovery programs.[3] This guide will delve into the reaction mechanism, provide step-by-step protocols, and offer insights into reaction optimization and troubleshooting.
Reaction Principle: Nucleophilic Substitution (SN2) Mechanism
The core of this synthetic transformation is a bimolecular nucleophilic substitution (SN2) reaction. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the carbon atom in the chloromethyl group, making it highly susceptible to nucleophilic attack.[5] An amine nucleophile attacks this electrophilic carbon, leading to the displacement of the chloride ion in a single, concerted step.[5] A base is typically required to neutralize the hydrochloric acid generated during the reaction, which drives the equilibrium towards product formation.[1][3]
Caption: General SN2 mechanism for the synthesis of 2-(aminomethyl)pyrimidine derivatives.
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
This procedure outlines the N-alkylation of primary or secondary amines with 2-(chloromethyl)pyrimidine hydrochloride.
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride (1.0 equivalent)
-
Primary or secondary amine (1.1 - 1.2 equivalents)[5]
-
Anhydrous potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 2.5 equivalents)[1][5]
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile[5]
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(chloromethyl)pyrimidine hydrochloride (1.0 equivalent) and the anhydrous solvent (to achieve a concentration of approximately 0.2 M).[5]
-
Add the base (2.0 - 2.5 equivalents) to the suspension and stir for 15-30 minutes at room temperature to neutralize the hydrochloride.[5]
-
Add the amine (1.1 - 1.2 equivalents) to the reaction mixture.[5]
-
Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5]
-
Once the starting material is consumed, cool the mixture to room temperature.
-
If potassium carbonate was used, filter off the solid inorganic salts.[5]
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-(aminomethyl)pyrimidine derivative.[1]
Data Presentation: Reaction Conditions and Expected Yields
The choice of base, solvent, and reaction temperature can significantly influence the reaction outcome. Below is a table summarizing typical reaction conditions for various amine nucleophiles.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) |
| Morpholine | K₂CO₃ | Acetonitrile | 80 | 12 | 70-85[5] |
| Aniline | Et₃N | Dioxane | 100 | 24 | 60-75[5] |
| Substituted Anilines | K₂CO₃ | DMF | 60-80 | 4-8 | Not specified[1] |
Troubleshooting and Optimization
Several factors can affect the success of the synthesis. Here are some common issues and their potential solutions:
-
Low Reactivity:
-
Cause: The electron-withdrawing nature of the pyrimidine ring, especially in its protonated hydrochloride form, can sometimes deactivate the chloromethyl group towards SN2 reactions.[5]
-
Solution: Ensure complete neutralization of the hydrochloride salt by pre-stirring with the base.[5] For weakly nucleophilic amines, consider pre-deprotonation with a stronger, non-nucleophilic base like sodium hydride (NaH).[5] Switching to a polar aprotic solvent such as DMF or DMSO can also enhance nucleophilicity.[5] A moderate increase in reaction temperature may be necessary, but should be done cautiously to avoid decomposition.[5]
-
-
Side Reactions:
-
Cause: If a nucleophilic base is used, it may compete with the intended amine nucleophile.
-
Solution: Employ a non-nucleophilic base like potassium carbonate, triethylamine, or DIPEA.[5]
-
-
Poor Solubility:
-
Cause: Reactants may not be fully dissolved in the chosen solvent.
-
Solution: Ensure complete dissolution, if necessary by gentle heating or selecting an alternative solvent system.[5]
-
Visualization of the Synthetic Workflow
A clear understanding of the experimental workflow is crucial for successful execution.
Caption: Experimental workflow for the synthesis of 2-(aminomethyl)pyrimidine derivatives.
Characterization of 2-(Aminomethyl)pyrimidine Derivatives
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion
The synthesis of 2-(aminomethyl)pyrimidine derivatives from 2-(chloromethyl)pyrimidine is a robust and versatile method for accessing a wide range of compounds with potential therapeutic applications. The SN2 reaction is generally high-yielding and can be readily optimized. By understanding the reaction mechanism and potential challenges, researchers can efficiently generate libraries of novel pyrimidine derivatives for drug discovery and development programs. The pyrimidine core is a privileged scaffold in medicinal chemistry, and its functionalization through the methods described herein provides a powerful tool for the synthesis of new bioactive molecules.[4]
References
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- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15).
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025-04-03).
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- Design and synthesis of novel pyrimidine derivatives as potent antitubercular agents. (2019-02-01).
- Synthesis and Biological Activities of Some Pyrimidine Deriv
- An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024-08-02).
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- US4221913A - Preparation of 2-(Chloromethyl)
- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic.
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- (PDF) New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities.
- Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride. Benchchem.
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Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-(Chloromethyl)pyrimidine Hydrochloride
Abstract
2-(Chloromethyl)pyrimidine hydrochloride is a highly versatile heterocyclic building block essential in synthetic and medicinal chemistry.[1][2] Its principal utility stems from the reactive chloromethyl group, which serves as a potent electrophilic site for introducing the pyrimidine scaffold into a diverse range of molecular architectures.[3] The pyrimidine core is a privileged structure found in numerous biologically active compounds, including approved kinase inhibitors and other therapeutics.[3][4] This technical guide provides a comprehensive overview of the reactivity profile of 2-(chloromethyl)pyrimidine hydrochloride, focusing on its nucleophilic substitution reactions. We present detailed, field-proven protocols for reactions with various nucleophiles, troubleshooting guidance, and a discussion of its applications in drug discovery.
Physicochemical Properties and Reactivity Profile
A foundational understanding of the substrate's properties is critical for experimental design. 2-(chloromethyl)pyrimidine hydrochloride is typically a white to pale brown crystalline solid.[5]
Table 1: Physicochemical Properties of 2-(Chloromethyl)pyrimidine Hydrochloride
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₅ClN₂ · HCl | [1][5] |
| Molecular Weight | 165.02 g/mol | [5][6] |
| Appearance | White to yellow or pale brown crystalline solid | [5] |
| Melting Point | 120-124 °C | [5] |
| Solubility | Soluble in DMF, DMSO; Sparingly soluble in Ethanol | [1][5] |
| CAS Number | 936643-80-0 | [1][2][6] |
Mechanistic Overview: The SN2 Pathway
The reactivity of 2-(chloromethyl)pyrimidine hydrochloride is dominated by bimolecular nucleophilic substitution (SN2) at the methylene carbon.[5] Several electronic factors govern this reactivity:
-
Electrophilicity: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which significantly increases the electrophilicity of the chloromethyl carbon, making it highly susceptible to nucleophilic attack.[5][7]
-
Leaving Group: The chloride ion is a competent leaving group, facilitating the substitution process.
-
The Hydrochloride Salt: The compound is supplied as a hydrochloride salt, meaning the pyrimidine ring is protonated. This further enhances the electron-withdrawing effect, potentially deactivating the substrate towards SN2 reactions if not properly neutralized.[5] Therefore, the addition of a base is a critical and mandatory step in nearly all protocols to free the pyrimidine base and/or deprotonate the incoming nucleophile.[5]
The reaction proceeds via a concerted, single-step mechanism involving the backside attack of a nucleophile, leading to the displacement of the chloride ion.[5]
Caption: General SN2 mechanism for nucleophilic substitution.
Experimental Protocols
The following protocols are generalized yet robust starting points for the functionalization of 2-(chloromethyl)pyrimidine hydrochloride. Optimization of solvent, base, temperature, and reaction time may be necessary for specific substrates.
Caption: General experimental workflow for substitution reactions.
Protocol 1: Reactions with Amine Nucleophiles
The reaction with primary and secondary amines is fundamental for creating 2-(aminomethyl)pyrimidine derivatives, which are prevalent in biologically active molecules.[5]
-
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq.)
-
Primary or secondary amine (1.0-2.2 eq.)
-
Base: Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq.)
-
Anhydrous Solvent: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Ethanol (EtOH)
-
-
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq.) and the anhydrous solvent to form a ~0.2 M solution.[5]
-
Add the base (e.g., K₂CO₃, 2.0 eq.) to the suspension and stir for 15-30 minutes at room temperature. This step is crucial to neutralize the hydrochloride salt.[5]
-
Add the amine nucleophile (1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C. The choice of temperature depends on the nucleophilicity and steric hindrance of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Upon completion, cool the mixture to room temperature. If using an inorganic base like K₂CO₃, filter off the solid.[5]
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Perform a standard aqueous work-up by dissolving the residue in a suitable organic solvent (e.g., ethyl acetate) and washing with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
-
Table 2: Representative Conditions for Reactions with N-Nucleophiles
| Nucleophile | Base | Solvent | Temperature | Product |
| Aniline | K₂CO₃ | DMF | 60 °C | 2-((Phenylamino)methyl)pyrimidine |
| Piperidine | Et₃N | EtOH | Room Temp. | 2-(Piperidin-1-ylmethyl)pyrimidine |
| Substituted Anilines | DIPEA | IPA | 80 °C | 2-((Arylamino)methyl)pyrimidines |
(Conditions are based on analogous reactions and serve as a starting point)[8]
Protocol 2: Reactions with Thiol Nucleophiles
Thiols and thiophenols are excellent, "soft" nucleophiles that react rapidly and efficiently with 2-(chloromethyl)pyrimidine hydrochloride.[8][9] The reaction affords 2-((alkyl/arylthio)methyl)pyrimidine derivatives.
-
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq.)
-
Thiol or Thiophenol (1.0-1.1 eq.)
-
Base: Sodium ethoxide (NaOEt), Sodium hydride (NaH), or K₂CO₃ (1.1 eq.)
-
Anhydrous Solvent: Ethanol (EtOH) or DMF
-
-
Procedure:
-
In a flask under an inert atmosphere, dissolve the thiol (1.0 eq.) in the chosen solvent.
-
Add the base (e.g., NaOEt, 1.1 eq.) to generate the more nucleophilic thiolate anion in situ. Stir for 15-20 minutes at room temperature.
-
Add 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq.) to the thiolate solution. An exotherm may be observed.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). These reactions are often rapid.
-
Monitor progress by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Protocol 3: Reactions with Oxygen Nucleophiles
Alcohols and phenols require deprotonation by a strong base to form the corresponding alkoxide or phenoxide, which is a significantly more potent nucleophile.[8]
-
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq.)
-
Alcohol or Phenol (1.0-1.2 eq.)
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.)
-
Anhydrous Solvent: Tetrahydrofuran (THF) or DMF
-
-
Procedure:
-
Caution: NaH reacts violently with water. Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere.
-
To a flask containing the alcohol or phenol (1.1 eq.) dissolved in anhydrous THF, add NaH (1.2 eq.) portion-wise at 0 °C. Hydrogen gas will evolve.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Add a solution of 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq.) in a minimal amount of anhydrous DMF or THF to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-60 °C).
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, concentrate, and purify as described in previous protocols.
-
Troubleshooting and Optimization
Low reactivity or yield can occasionally be encountered. The following points should be considered for troubleshooting.[5]
-
Insufficient Basicity: The hydrochloride salt must be neutralized. Ensure at least one equivalent of base is used for neutralization, plus an additional equivalent if the nucleophile also requires deprotonation (e.g., thiols, phenols). Non-nucleophilic bases like K₂CO₃, triethylamine (Et₃N), or DIPEA are preferred to avoid competition with the intended nucleophile.[5]
-
Poor Solubility: Ensure all reactants are fully dissolved. If the starting material or base has poor solubility in the chosen solvent, gentle heating or switching to a more polar aprotic solvent like DMF or DMSO can be beneficial.[5]
-
Weak Nucleophile: For weakly nucleophilic amines or alcohols, increasing the reaction temperature (e.g., 60-100 °C) or using a more polar solvent can accelerate the reaction rate.
-
Side Reactions: While the primary site for substitution is the chloromethyl group, nucleophilic aromatic substitution (SNAr) on the pyrimidine ring itself is a potential side reaction under harsh conditions (e.g., very strong nucleophiles, high temperatures).[5] If side products are observed, using milder reaction conditions is advised.
Applications in Medicinal Chemistry
The true value of 2-(chloromethyl)pyrimidine hydrochloride lies in its ability to serve as a precursor to a vast library of substituted pyrimidines for drug discovery.[4] A primary application is in the synthesis of kinase inhibitors, where the pyrimidine scaffold often acts as a "hinge-binding" motif, a critical interaction for inhibiting enzyme activity.[3]
Caption: Synthetic workflow toward pyrimidine-based kinase inhibitors.
By reacting 2-(chloromethyl)pyrimidine hydrochloride with various nucleophilic fragments (amines, phenols, etc.), chemists can rapidly generate libraries of compounds.[3] These libraries are then screened for biological activity, and the resulting structure-activity relationship (SAR) data guides the design of more potent and selective drug candidates.
Safety and Handling
2-(Chloromethyl)pyrimidine hydrochloride is a hazardous substance and must be handled with appropriate care.
-
Hazards: Harmful if swallowed. Causes skin irritation and potentially serious eye damage. May cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, splash-proof safety goggles, and a lab coat.[10] Work should be conducted in a well-ventilated chemical fume hood.[11]
-
Handling: Avoid creating dust. In case of a spill, dampen the solid material with water before carefully transferring it to a suitable container for disposal.[10]
-
First Aid: In case of contact with eyes or skin, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10] If inhaled, move to fresh air.[11]
References
- An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem.
- Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions. Benchchem.
- An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem.
- 2-(chloromethyl)-Pyrimidine (hydrochloride) (CAS 936643-80-0). Cayman Chemical.
- US4221913A - Preparation of 2-(Chloromethyl)pyridine.
- 2-(Chloromethyl)pyrimidine hydrochloride. PubChem.
- 2-(chloromethyl)-Pyrimidine (hydrochloride) | CAS 936643-80-0. Santa Cruz Biotechnology.
- Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers. Benchchem.
- 2-(Chloromethyl)pyridine hydrochloride. Sigma-Aldrich.
- Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride. Benchchem.
- Navigating the Synthesis of 2-(Chloromethyl)
- SAFETY DATA SHEET - 2-(Chloromethyl)pyridine hydrochloride. Fisher Scientific.
- 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE. CAMEO Chemicals.
- Benchmarking the Reactivity of 2-(Chloromethyl)
- Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem.
- 03.
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Application Notes and Protocols: Chlorination of 2-(hydroxymethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-(Chloromethyl)pyrimidine
2-(Chloromethyl)pyrimidine and its hydrochloride salt are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds.[1][2] Their utility stems from the reactive chloromethyl group, which serves as a key electrophilic handle for introducing the pyrimidine moiety into larger, more complex molecules. This application note provides a comprehensive guide to the chlorination of 2-(hydroxymethyl)pyrimidine, a common and efficient route to this valuable building block. We will delve into the underlying reaction mechanism, present a detailed, field-tested protocol, and address critical safety and troubleshooting considerations.
Mechanistic Insights: The Role of Thionyl Chloride
The conversion of a primary alcohol, such as 2-(hydroxymethyl)pyrimidine, to its corresponding alkyl chloride is most effectively achieved using thionyl chloride (SOCl₂).[3][4][5] This method is generally preferred over using hydrohalic acids like HCl, as it proceeds under milder conditions and minimizes the risk of acid-catalyzed rearrangements.[5][6]
The reaction proceeds via a nucleophilic substitution pathway. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride. This initial step forms a chlorosulfite intermediate and expels a chloride ion.[7] In the presence of a base like pyridine, the reaction typically follows an Sₙ2 mechanism, where the liberated chloride ion acts as a nucleophile, attacking the carbon atom and displacing the chlorosulfite group, leading to an inversion of stereochemistry if a chiral center is present.[4][8] The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), conveniently evolve from the reaction mixture, driving the reaction to completion and simplifying purification.[6][9]
Experimental Protocol: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride
This protocol details the chlorination of 2-(hydroxymethyl)pyrimidine using thionyl chloride to yield 2-(chloromethyl)pyrimidine hydrochloride.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| 2-(hydroxymethyl)pyrimidine | ≥98% | Commercially Available | Ensure the starting material is dry. |
| Thionyl chloride (SOCl₂) | Reagent Grade | Commercially Available | Use fresh or distilled thionyl chloride for best results. |
| Anhydrous Diethyl Ether | ACS Grade | Commercially Available | For washing the final product. |
| Dry Acetone | ACS Grade | Commercially Available | Can be used for trituration and washing.[3] |
Equipment
-
Flame-dried, three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Nitrogen or Argon inlet
-
Gas outlet/scrubber (to neutralize HCl and SO₂ gases)
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Vacuum pump
Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-(chloromethyl)pyrimidine hydrochloride.
Step-by-Step Procedure
-
Glassware Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Connect the top of the condenser to a gas outlet or scrubber containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (3-4 equivalents) to the reaction flask. Cool the flask to 0°C using an ice bath.[3]
-
Substrate Addition: Dissolve 2-(hydroxymethyl)pyrimidine (1.0 equivalent) in a suitable anhydrous solvent (if necessary, though the reaction can often be run neat in excess thionyl chloride) and add it to the dropping funnel. Add the solution dropwise to the cooled, stirring thionyl chloride. Maintain the temperature below 5°C during the addition.
-
Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 1-2 hours.[3]
-
Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.[3][10] A suitable eluent system is a mixture of hexanes and ethyl acetate.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This step should be performed in a well-ventilated fume hood.
-
Isolation and Purification: The resulting solid residue can be triturated with a dry solvent like acetone.[3] Filter the solid product using a Büchner funnel under a stream of nitrogen. Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.[1]
-
Drying: Dry the final product, 2-(chloromethyl)pyrimidine hydrochloride, under vacuum to obtain a solid.
Expected Quantitative Data
| Parameter | Expected Value |
| Starting Material | 2-(hydroxymethyl)pyrimidine |
| Product | 2-(chloromethyl)pyrimidine hydrochloride |
| Molecular Formula | C₅H₅ClN₂·HCl |
| Molecular Weight | 165.02 g/mol [11] |
| Appearance | Solid[1] |
| Expected Yield | High |
Safety Precautions: Handling Thionyl Chloride
Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[12] It is crucial to handle it with extreme caution in a well-ventilated fume hood.[13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or PVC), a lab coat, and tightly fitting safety goggles with a face shield.[12][13][15]
-
Handling: Use in a well-ventilated area, preferably a fume hood.[16] Keep away from water and moisture to prevent a violent exothermic reaction that releases toxic gases (HCl and SO₂).[12] Store in a cool, dry, and well-ventilated area in tightly closed containers.[13][15]
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of water and seek medical attention.[15][16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek urgent medical attention.[15][16]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[16]
-
Spills: Absorb spills with an inert, dry material like sand or vermiculite and dispose of as hazardous waste. Do not use water to clean up spills.[15]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Degradation of thionyl chloride due to moisture. - Product loss during workup. | - Increase reaction time or temperature moderately. Monitor reaction progress by TLC.[3] - Use fresh or newly distilled thionyl chloride. Ensure all glassware is scrupulously dry.[3] - Optimize the workup procedure, ensuring careful pH adjustment if necessary for precipitation.[3] |
| Byproduct Formation (dark, tarry materials) | - Reaction temperature is too high. - Impurities in the starting material. | - Perform the reaction at a lower temperature.[3] - Ensure the purity of the 2-(hydroxymethyl)pyrimidine starting material. |
| Difficult Workup | - Violent reaction upon quenching with water. | - A slow, reverse quench where the reaction mixture is added to a cold, stirred quenching solution can help control the exotherm.[3] |
References
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An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem. 1
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Common Name: THIONYL CHLORIDE HAZARD SUMMARY - NJ.gov.
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Technical Support Center: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem. 3
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Navigating the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride: A Comparative Guide - Benchchem. 2
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SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides - Chemistry Steps.
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Thionyl chloride - Safety Data Sheet - Sigma-Aldrich.
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Thionyl chloride - Lanxess.
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Technical Support Center: Purification Strategies for Reactions Involving 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem. 10
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SAFETY DATA SHEET - Sigma-Aldrich.
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Preparing Alkyl Halides from Alcohols - Chemistry LibreTexts.
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The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds - Canadian Science Publishing.
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Preparing Alkyl Halides from Alcohols - Organic Chemistry | OpenStax.
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SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi - Master Organic Chemistry.
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Chlorination Using Thionyl Chloride - Royal Society of Chemistry.
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Preparing Alkyl Halides from Alcohols - Chemistry LibreTexts.
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2-Chloro-4-(chloromethyl)pyrimidine synthesis - ChemicalBook.
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Alcohols to Alkyl Halides - Chemistry Steps.
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Suggest a reagent for the transformation of a 1° alcohol to a 1°... | Study Prep in... - Pearson.
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Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - MDPI.
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CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents.
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2-Chloropyrimidine - Organic Syntheses Procedure.
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Chlorination of 2-hydroxypydridines at 0.5 mole scale. | Download Table - ResearchGate.
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SYNTHESIS OF PYRIMIDINE DERIVATIVES.
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2-(Chloromethyl)pyrimidine HCl | 936643-80-0 | FC15270 - Biosynth.
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SYNTHESIS OF CHLORINATED PYRIMIDINES - European Patent Office EP1301489 B1 - Googleapis.com.
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Application Notes & Protocols for the Use of 2-(Chloromethyl)pyrimidine-5-carbonitrile in Anticancer Drug Design
Introduction: The Pyrimidine Scaffold as a Cornerstone in Oncology
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of nucleobases and a multitude of FDA-approved drugs.[1][2] In oncology, pyrimidine derivatives have emerged as a highly successful class of therapeutics, primarily due to their ability to mimic endogenous ligands and interact with the ATP-binding sites of protein kinases.[3][4] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern targeted cancer therapy.[3] The strategic functionalization of the pyrimidine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
2-(Chloromethyl)pyrimidine-5-carbonitrile is a key building block for the synthesis of novel pyrimidine-based anticancer agents. The reactive chloromethyl group at the 2-position provides a versatile handle for introducing diverse chemical moieties through nucleophilic substitution, while the electron-withdrawing nitrile group at the 5-position can influence the electronic properties of the pyrimidine ring and provide additional interaction points with biological targets.[5] This guide provides a comprehensive overview of the application of this compound in the design and synthesis of potential kinase inhibitors, complete with detailed protocols and mechanistic insights.
Strategic Rationale: Targeting Key Oncogenic Signaling Pathways
The design of anticancer agents using the this compound scaffold is often directed towards the inhibition of key protein kinases that drive tumor growth and survival. Two prominent and clinically validated pathways are the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/AKT signaling cascades.
EGFR Signaling Pathway
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and migration. Its aberrant activation is a frequent event in various cancers, including non-small cell lung cancer and colorectal cancer. Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the intracellular domain of EGFR have shown significant clinical efficacy.[6] The pyrimidine-5-carbonitrile scaffold has been successfully employed in the design of potent EGFR inhibitors.[7]
dot
Caption: EGFR Signaling Pathway and Inhibition.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is another critical intracellular signaling network that regulates cell growth, proliferation, and survival. Hyperactivation of this pathway is one of the most common molecular alterations in human cancers.[8] The pyrimidine-5-carbonitrile core has been identified as a promising scaffold for the development of PI3K inhibitors, demonstrating the versatility of this chemical starting material.[9][10]
dot
Caption: General Synthetic Workflow.
Protocol 1: Synthesis of 2-((4-methoxyphenyl)aminomethyl)pyrimidine-5-carbonitrile
This protocol details the synthesis of a 2-aminomethylpyrimidine derivative, a common structural motif in kinase inhibitors.
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 153.57 | 1.0 | 154 mg |
| p-Anisidine (4-methoxyaniline) | 123.15 | 1.1 | 135 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 345 mg |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - | 5 mL |
| Ethyl Acetate | - | - | As needed |
| Brine | - | - | As needed |
Procedure:
-
To a stirred solution of p-anisidine (135 mg, 1.1 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add potassium carbonate (345 mg, 2.5 mmol).
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add this compound (154 mg, 1.0 mmol) portion-wise to the mixture.
-
Heat the reaction mixture to 70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Expected Outcome:
A solid product, 2-((4-methoxyphenyl)aminomethyl)pyrimidine-5-carbonitrile. The yield and spectroscopic data should be determined upon completion.
Biological Evaluation Protocols
Once synthesized, the novel compounds must be evaluated for their anticancer activity. The following are standard in vitro assays.
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
| Reagent |
| Cancer cell line (e.g., A549, MCF-7) |
| Complete culture medium (e.g., DMEM + 10% FBS) |
| 96-well cell culture plates |
| Synthesized pyrimidine-5-carbonitrile derivatives |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) |
| DMSO |
| Microplate reader |
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.
Protocol 3: In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the synthesized compounds on the target kinase (e.g., EGFR, PI3K).
Materials:
| Reagent |
| Recombinant human kinase (e.g., EGFR, PI3Kα) |
| Kinase substrate (e.g., a specific peptide) |
| ATP |
| Kinase assay buffer |
| Synthesized pyrimidine-5-carbonitrile derivatives |
| Detection reagent (e.g., ADP-Glo™ Kinase Assay) |
| 384-well plates |
| Plate reader |
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase assay buffer in a 384-well plate.
-
Add the synthesized compounds at various concentrations to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value for each compound.
Structure-Activity Relationship (SAR) and Data Interpretation
The data obtained from the biological assays will be crucial for establishing a structure-activity relationship (SAR).
| Compound ID | R-Group (at 2-position) | Cell Viability IC₅₀ (µM) | Kinase Inhibition IC₅₀ (nM) |
| 1a | 4-methoxyphenylamino | Data to be determined | Data to be determined |
| 1b | 3-chlorophenylamino | Data to be determined | Data to be determined |
| 1c | 4-fluorophenylamino | Data to be determined | Data to be determined |
| 1d | 3,4-dimethoxyphenylamino | Data to be determined | Data to be determined |
By comparing the biological activity of compounds with different substituents at the 2-position, researchers can deduce which chemical features are important for potency and selectivity. For instance, the presence of hydrogen bond donors or acceptors, or specific lipophilic groups, can significantly impact the binding affinity of the inhibitor to the kinase active site. M[12]olecular docking studies can further elucidate the binding modes of the most active compounds and guide the design of next-generation inhibitors.
This compound is a highly valuable starting material for the synthesis of novel anticancer agents, particularly kinase inhibitors. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate new pyrimidine-5-carbonitrile derivatives. The key to successful drug design lies in the iterative process of synthesis, biological testing, and SAR analysis, which allows for the optimization of lead compounds with improved efficacy and safety profiles. Future work could involve expanding the library of 2-substituted derivatives, exploring different linkers, and evaluating the in vivo efficacy of the most promising compounds in preclinical cancer models.
References
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El-Dydamony, N. M., Abdelnaby, R. M., Abdelhady, R., Ali, O., Fahmy, M. I., Eldeen, R. R. F., & Helwa, A. A. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895–911. [Link]
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Hassan, A. S., El-Naggar, M., Ali, M. M., & El-Enany, M. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Biomolecular Structure & Dynamics, 41(14), 6769–6786. [Link]
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Abdelgawad, M. A., El-Gamal, M. I., El-Gazzar, M. G., Al-Sha'er, M. A., Al-Awadi, F. A., & Al-Dhalaan, F. S. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(40), 8111–8124. [Link]
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El-Hady, H. A., El-Dydamony, N. M., & El-Adl, K. (2020). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 44(33), 14251–14266. [Link]
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Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 438–454. [Link]
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JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]
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Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7596–7619. [Link]
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El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. [Link]
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El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed. [Link]
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Wang, S., et al. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry, 70, 447-455. [Link]
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El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Taylor & Francis Online. [Link]
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Ali, H. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(19), 6277. [Link]
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Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]
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Fallah, F., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(4), 2789-2819. [Link]
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Fallah, F., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. [Link]
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Application Notes & Protocols for the Large-Scale Synthesis of the Pyrimidin-2-ylmethyl Moiety
Abstract
The pyrimidin-2-ylmethyl moiety is a privileged scaffold in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its synthesis, while straightforward at the laboratory scale, presents significant challenges when transitioning to pilot and kilo-scale production required for drug development and manufacturing. This guide provides a comprehensive analysis of viable synthetic strategies, culminating in a detailed, field-proven protocol for the large-scale synthesis of key pyrimidin-2-ylmethyl intermediates. We emphasize causality in procedural choices, process safety, and the establishment of a self-validating, robust workflow suitable for industrial application. Challenges such as regioselectivity, management of hazardous reagents, and impurity control are addressed with practical, validated solutions.[][4]
Introduction: The Strategic Importance of the Pyrimidin-2-ylmethyl Scaffold
The pyrimidine ring is a cornerstone of biochemistry, most famously as a component of nucleic acids.[1][] In drug discovery, its derivatives are integral to a wide array of pharmaceuticals, including antiviral, anticancer, and antibacterial agents.[2][5][6] The pyrimidin-2-ylmethyl group, specifically, provides a critical linkage point, allowing for the connection of the pyrimidine core to other pharmacophoric elements. The development of a safe, cost-effective, and scalable synthesis is therefore a critical bottleneck in the pipeline of many promising drug candidates.[4]
Transitioning heterocyclic synthesis from the bench to the plant is non-trivial.[4][7] Issues that are manageable at the gram-scale, such as purification by column chromatography, precise temperature control of highly exothermic reactions, and the use of expensive catalysts, become formidable obstacles at the kilogram scale.[7][8] This document focuses on strategies that circumvent these challenges by design.
Comparative Analysis of Primary Synthetic Strategies
Several distinct strategies exist for the construction of the pyrimidine core and its subsequent functionalization. The choice of strategy for large-scale synthesis is dictated by factors including starting material cost, process safety, atom economy, and the robustness of the chemistry.
Caption: Overview of synthetic strategies for the pyrimidin-2-ylmethyl moiety.
2.1. De Novo Ring Formation Strategies
-
Pinner Pyrimidine Synthesis: This classical method involves the condensation of an amidine with a β-dicarbonyl compound.[9][10] While historically significant, its application in large-scale synthesis is often hampered by the need for strictly anhydrous conditions to prevent hydrolysis of intermediates and starting materials, which can drastically lower yields.[11][12] The use of strong acids and the management of reaction exotherms also pose significant safety and engineering challenges.[11]
-
Multicomponent Reactions (MCRs): MCRs, such as the Biginelli reaction, offer an elegant and atom-economical route to highly substituted pyrimidine cores in a single step.[9][13] However, for simpler targets like the pyrimidin-2-ylmethyl moiety, designing an appropriate MCR can be complex. Furthermore, purification to remove closely-related byproducts from a one-pot reaction can be difficult without chromatography, rendering many MCRs unsuitable for industrial production.[14]
2.2. Post-Functionalization of a Pre-Formed Pyrimidine Core
This is frequently the most pragmatic approach for industrial synthesis. It leverages simple, commercially available pyrimidine derivatives and modifies them through robust, high-yielding chemical transformations. Two primary pathways stand out:
-
Pathway A: From 2-(Hydroxymethyl)pyrimidine or 2-Methylpyrimidine: This involves converting a hydroxyl or methyl group at the 2-position into a suitable leaving group, typically a chloride, to form the highly versatile intermediate 2-(chloromethyl)pyrimidine .[15][16] This electrophilic intermediate can then be reacted with a wide range of nucleophiles to complete the target moiety.
-
Pathway B: From Pyrimidine-2-carbonitrile: This pathway involves the reduction of a nitrile group to the corresponding primary amine, pyrimidin-2-ylmethanamine . Catalytic hydrogenation is the method of choice for this transformation at scale due to its efficiency, clean conversion, and the generation of minimal waste.[17]
Table 1: Comparison of Large-Scale Synthetic Strategies
| Strategy | Scalability | Starting Material Cost | Safety Concerns | Key Advantages | Key Disadvantages |
| Pinner Synthesis | Moderate | Low to Moderate | Strong acids, exotherms | Well-established chemistry | Strict anhydrous conditions required, potential for hydrolysis side-reactions[11] |
| Multicomponent Rxns | Moderate | Low | Often mild conditions | High atom economy, step efficiency | Purification challenges, potential for complex byproduct profile |
| Post-Functionalization | High | Low | Can involve hazardous reagents (e.g., SOCl₂) | Convergent, high-yielding, robust, avoids chromatography[17][18] | Requires careful handling of reactive intermediates |
Based on this analysis, the Post-Functionalization strategy, specifically via the 2-(chloromethyl)pyrimidine intermediate, offers the most robust, flexible, and economically viable route for large-scale production.
Recommended Large-Scale Synthesis Protocol: 2-(Chloromethyl)pyrimidine Hydrochloride
This section details a validated two-step process starting from commercially available (2-chloropyrimidin-4-yl)methanol. The protocol is designed for kilo-scale production, emphasizing operational safety and process control.
Caption: Experimental workflow for the synthesis of the pyrimidin-2-ylmethyl moiety.
3.1. Step 1: Synthesis of 2-Chloro-4-(chloromethyl)pyrimidine
This procedure is adapted from established methods for chlorinating heterocyclic methanols.[19]
-
Principle: Thionyl chloride (SOCl₂) is a cost-effective and highly effective reagent for converting alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate, releasing gaseous byproducts (SO₂ and HCl), which must be managed.
-
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Eq. |
| (2-chloropyrimidin-4-yl)methanol | 144.56 | 10.0 | 69.17 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 8.23 | 69.17 | 1.0 |
| Dichloromethane (DCM) | 84.93 | 100 (approx. 75 L) | - | - |
-
Experimental Protocol:
-
Reactor Setup: Charge a 200 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a reflux condenser connected to a caustic scrubber system (to neutralize HCl and SO₂).
-
Inerting: Purge the reactor with dry nitrogen for at least 30 minutes to ensure an inert and dry atmosphere.
-
Reagent Charge: Charge the reactor with Dichloromethane (75 L) and (2-chloropyrimidin-4-yl)methanol (10.0 kg). Begin stirring to form a slurry or solution.
-
Cooling: Cool the reactor contents to 0-5 °C using a chiller.
-
Thionyl Chloride Addition: Add thionyl chloride (8.23 kg) dropwise via an addition funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C. CAUSALITY: Slow addition is critical to control the exotherm and the rate of gas evolution, preventing a dangerous pressure buildup.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir overnight (12-16 hours).
-
In-Process Control (IPC): Take an aliquot of the reaction mixture, quench it carefully with water, extract with DCM, and analyze by TLC or HPLC to confirm the complete consumption of the starting material.
-
Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and any excess thionyl chloride, affording the crude 2-chloro-4-(chloromethyl)pyrimidine as an oil.[19] This crude intermediate is often of sufficient purity for use in the subsequent step.
-
-
Safety Considerations:
-
Thionyl chloride is highly corrosive and toxic. All transfers must be conducted in a well-ventilated area using appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a face shield.
-
The reaction releases toxic HCl and SO₂ gas. The reactor must be vented through an efficient caustic scrubber.
-
3.2. Subsequent Functionalization (Example)
The crude 2-chloro-4-(chloromethyl)pyrimidine is a versatile intermediate. As an example, its reaction with a nucleophile is described.[19]
-
Protocol for Reaction with 4-Fluorophenol:
-
Reactor Charge: To the reactor containing the crude intermediate from the previous step, add acetonitrile (80 L), 4-fluorophenol (7.75 kg, 1.0 eq), and potassium carbonate (19.1 kg, 2.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 82 °C) for 2-4 hours.
-
IPC: Monitor the reaction by HPLC for the disappearance of the chloromethyl intermediate.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Add water (50 L) and ethyl acetate (60 L). Stir, separate the layers, and extract the aqueous layer with additional ethyl acetate (2 x 30 L).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to a crude solid. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.[19] CAUSALITY: Using crystallization instead of chromatography is essential for large-scale purification, as it is more economical and scalable.[18]
-
Troubleshooting and Process Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 | Incomplete reaction; moisture in the system leading to hydrolysis. | Ensure slow, controlled addition of SOCl₂ and allow sufficient reaction time. Verify dryness of solvent and reactor before starting.[11] |
| Formation of Dimer Impurities | The chloromethyl product can self-react or react with the starting alcohol. | Maintain a low reaction temperature during SOCl₂ addition. Ensure a slight excess of the chlorinating agent is not used. |
| Incomplete Reaction in Step 2 | Insufficient base; poor nucleophile reactivity. | Ensure at least 2 equivalents of K₂CO₃ are used to neutralize HCl byproduct and drive the reaction. Consider a stronger, non-nucleophilic base if needed. Increase reaction temperature or time. |
| Difficult Purification | Formation of colored impurities or persistent side products. | Perform a charcoal treatment on the organic solution before final concentration. Optimize crystallization conditions (solvent, temperature profile) to improve impurity rejection. |
Conclusion
The large-scale synthesis of the pyrimidin-2-ylmethyl moiety is most effectively and economically achieved through a post-functionalization strategy. The detailed protocol for the synthesis of 2-chloro-4-(chloromethyl)pyrimidine provides a robust and scalable route to a key intermediate, which can be diversified to access a wide range of target molecules. By prioritizing process safety, understanding the causality behind each operational step, and designing a workflow that avoids chromatography, researchers and drug development professionals can efficiently advance compounds containing this critical scaffold from discovery to manufacturing.
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Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-818. [Link]
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Werkmeister, S., Neumann, J., & Beller, M. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Angewandte Chemie International Edition, 54(44), 13149-13153. [Link]
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Fischer, R. W., & Misun, M. (2001). Large-scale synthesis of a pyrrolo [2, 3-d] pyrimidine via Dakin− West reaction and dimroth rearrangement. Organic Process Research & Development, 5(6), 581-586. [Link]
- Pharmaceutical Technology. (2014). Practical Approaches to Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology.
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Hocek, M. (2014). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Accounts of chemical research, 47(3), 833–842. [Link]
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- ACS Omega. (2023). Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. ACS Omega.
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Wikipedia. Pinner reaction. Wikipedia. [Link]
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National Center for Biotechnology Information. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. National Center for Biotechnology Information. [Link]
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- SYNTHESIS OF PYRIMIDINE DERIV
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National Center for Biotechnology Information. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(8), 1541-1557. [Link]
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National Center for Biotechnology Information. (2017). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 22(10), 1735. [Link]
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MDPI. (2017). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
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Ahmad, O. K., Hill, M. D., & Movassaghi, M. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. The Journal of Organic Chemistry, 74(21), 8460–8463. [Link]
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Application Note & Protocol: High-Purity Isolation of 2-(Chloromethyl)pyrimidine via Vacuum Distillation
For: Researchers, scientists, and drug development professionals engaged in heterocyclic chemistry and active pharmaceutical ingredient (API) synthesis.
Executive Summary: The Rationale for Precision Purification
2-(Chloromethyl)pyrimidine is a cornerstone intermediate in medicinal chemistry, serving as a versatile electrophilic building block for introducing the pyrimidine moiety into a vast range of potential therapeutic agents.[1][2] The purity of this reagent is paramount; trace impurities can lead to significant side-product formation, complicate downstream reaction monitoring, and ultimately compromise the yield and integrity of the final API. Due to its high boiling point at atmospheric pressure and potential for thermal degradation, vacuum distillation emerges as the superior purification technique.[3][4] This method allows for distillation at a significantly lower temperature by reducing the ambient pressure, thereby preserving the molecule's structural integrity.[4][5]
This document provides a comprehensive, field-proven protocol for the purification of 2-(chloromethyl)pyrimidine. It moves beyond a simple list of steps to explain the causality behind each procedural choice, ensuring a safe, efficient, and reproducible workflow.
Physicochemical & Safety Data
A thorough understanding of the material's properties is the foundation of a safe and effective protocol.
Table 1: Physicochemical Properties of 2-(Chloromethyl)pyrimidine
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 54198-88-8 | [1] |
| Molecular Formula | C₅H₅ClN₂ | [1] |
| Molecular Weight | 128.56 g/mol | [1][6] |
| Appearance | Brown liquid | [1] |
| Boiling Point | 101-103 °C at 26 Torr | [1] |
| Stability | Susceptible to hydrolysis; moisture sensitive.[7][8] | [7][8] |
| Storage | Store under inert atmosphere, freezer (-20°C).[1] |[1] |
Note: The hydrochloride salt (CAS 936643-80-0) is a crystalline solid with a melting point of 138-140 °C and is often used for its improved handling and stability.[1][2][9]
Table 2: Hazard Identification and Safety Precautions
| GHS Pictograms | |
|---|---|
| Signal Word | Danger |
| Hazard Statements | H302: Harmful if swallowed.[10][11] H315: Causes skin irritation.[10][11] H319: Causes serious eye irritation.[10][11] H335: May cause respiratory irritation.[10] H290: May be corrosive to metals.[10] |
| Precautionary Statements | P261: Avoid breathing mist/vapors.[10] P280: Wear protective gloves, protective clothing, eye protection, and face protection.[10][12] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] P405: Store locked up.[13] |
This is not an exhaustive list. Always consult the most recent Safety Data Sheet (SDS) before handling.[6][10]
The Core Principle: Overcoming Thermal Liability
The efficacy of vacuum distillation hinges on the Clausius-Clapeyron relation, which describes the non-linear relationship between a liquid's vapor pressure and its temperature. By reducing the system pressure with a vacuum pump, we lower the boiling point—the temperature at which the vapor pressure equals the ambient pressure.[4] For a thermally sensitive compound like 2-(chloromethyl)pyrimidine, this means the difference between successful purification and decomposition into a tarry, unusable residue.[3]
Visualization of the Purification Workflow
The following diagram outlines the logical progression from the crude starting material to the final, validated product.
Caption: High-level workflow for the purification of 2-(chloromethyl)pyrimidine.
Detailed Experimental Protocol
Causality: Every step is designed to mitigate risk—either chemical (decomposition, side-reactions) or physical (implosion, exposure).
Pre-Distillation: Foundation for Success
-
Glassware Integrity Check: CRITICAL STEP. Meticulously inspect every piece of glassware (distilling flask, Claisen adapter, condenser, etc.) for star cracks, chips, or scratches.[3][14] Weak points can lead to catastrophic implosion under vacuum. Use only high-quality borosilicate glassware rated for vacuum work.
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried or flame-dried under vacuum to remove adsorbed water. Moisture can co-distill or react with the product.[7][8]
-
Sample Preparation: If the crude material is from a reaction solution, remove all volatile solvents under reduced pressure (rotary evaporation) first. The presence of low-boiling solvents will interfere with establishing a stable vacuum and can cause severe bumping.[14]
Apparatus Assembly
Rationale: The specific arrangement of components is designed for safety and efficiency, preventing bumping and ensuring accurate temperature measurement.
Caption: Key components of the vacuum distillation apparatus.
-
Assemble the Apparatus: Working inside a certified chemical fume hood, assemble the setup as diagrammed above.
-
Grease Joints: Apply a minimal, even layer of high-vacuum grease to all ground-glass joints.[14] This is essential to prevent leaks and maintain a low pressure.[3]
-
Use a Claisen Adapter: This adapter is crucial for minimizing the violent bumping that can occur under vacuum, preventing the crude material from splashing into the condenser.[14][15]
-
Secure Glassware: Use Keck clips on all joints and securely clamp the distilling flask and receiving flask.
-
Install Cold Trap: Place a cold trap between the distillation apparatus and the vacuum pump. This protects the pump oil from corrosive vapors and improves vacuum efficiency.[14]
The Distillation Procedure
-
Charge the Flask: Add the crude 2-(chloromethyl)pyrimidine and a PTFE-coated magnetic stir bar to the distilling flask. Do not use boiling stones , as they are ineffective under vacuum.[14][15] The flask should be no more than two-thirds full.[3]
-
Seal and Start Stirring: Complete the assembly and begin vigorous stirring. Smooth stirring is the primary method of bump prevention.[15][16]
-
Apply Vacuum: Turn on the cooling water to the condenser. BEFORE applying heat, slowly and carefully open the system to the vacuum source.[14][15] Observe the initial bubbling as residual volatiles and dissolved air are removed.
-
Apply Heat: Once a stable, low pressure is achieved (monitor with the vacuum gauge), begin to gently heat the distilling flask with the heating mantle.
-
Collect Fractions:
-
Fore-run: Collect the first few drops of distillate, which may contain residual solvents or lower-boiling impurities, in a separate receiving flask.
-
Main Fraction: As the vapor temperature rises and stabilizes at the expected boiling point for the measured pressure, switch to a clean receiving flask to collect the purified product. Record the stable temperature range and the corresponding pressure.
-
Residue: Stop the distillation before the flask goes to dryness to avoid overheating the residue, which could contain less stable, higher-boiling impurities.
-
-
Shutdown: ALWAYS cool the system before stopping the vacuum. First, lower and remove the heating mantle. Allow the apparatus to cool to room temperature. Then, slowly vent the system to atmospheric pressure (e.g., by opening a stopcock on the vacuum adapter). Finally, turn off the vacuum pump and the stirrer.[14]
Post-Distillation Handling & Analysis
-
Storage: Immediately transfer the purified, colorless to light-yellow liquid to a clean, dry, amber glass vial. Purge with an inert gas (Nitrogen or Argon), seal tightly, and store at -20°C to prevent degradation.[1]
-
Purity Assessment: Analyze the purity of the collected fraction using Gas Chromatography (GC) or ¹H NMR spectroscopy to confirm the absence of impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Violent Bumping | - Inadequate stirring. - Heating too rapidly. - Residual volatile solvents. | - Ensure vigorous, smooth stirring. - Reduce heating rate. - Ensure crude is free of solvents before starting. Use a Claisen adapter.[14] |
| Cannot Achieve Low Pressure | - Leaks in the system. - Inefficient vacuum pump/aspirator. | - Check all joints for proper greasing and sealing.[15] - Test vacuum source independently. Ensure tubing is thick-walled and not collapsed. |
| Product Decomposes (Darkens) | - Temperature is too high. - Air leak into the hot system. | - Improve the vacuum to distill at a lower temperature. - Check for and fix any leaks immediately. |
| No Distillate Forms | - Insufficient heating. - Vacuum is too high for the temperature (boiling point not reached). - Blockage in the system. | - Increase heating mantle temperature gradually. - Use a temperature-pressure nomograph to ensure correct conditions. - Check for any obstructions. |
References
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PubChem. 2-(Chloromethyl)pyrimidine hydrochloride. National Center for Biotechnology Information. [Link]
-
University of Rochester, Department of Chemistry. Purification: Distillation at Reduced Pressures. [Link]
-
Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]
-
Wikipedia. Vacuum distillation. [Link]
-
BYJU'S. (2019, October 16). Methods of purification of organic compounds. [Link]
-
Organic Chemistry Lab Techniques. (2022, April 8). Vacuum Distillation [Video]. YouTube. [Link]
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Wikipedia. 2-Chloromethylpyridine. [Link]
-
GTI Laboratory Supplies. 2-(Chloromethyl)pyridine hydrochloride SDS. [Link]
- Google Patents.
-
MIT OpenCourseWare. (2010, February 4). Distillation II [Video]. YouTube. [Link]
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Application Notes & Protocols for the Analytical Purity Determination of 2-(Chloromethyl)pyrimidine Hydrochloride
Introduction
2-(Chloromethyl)pyrimidine hydrochloride is a pivotal synthetic intermediate in the pharmaceutical industry, serving as a key building block for a range of active pharmaceutical ingredients (APIs).[1] Its reactive chloromethyl group allows for straightforward nucleophilic substitution, making it a valuable reagent in medicinal chemistry.[2] However, this same reactivity also renders the compound susceptible to degradation, primarily through hydrolysis.[3] Therefore, the accurate and precise determination of its purity is not merely a quality control checkpoint but a critical necessity to ensure the integrity of the synthetic process, the quality of the final API, and the safety of the resulting therapeutic.
This document provides a comprehensive guide to the analytical methods for assessing the purity of 2-(chloromethyl)pyrimidine hydrochloride. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols but also the scientific rationale behind the methodological choices. We will explore a multi-tiered analytical approach, combining a primary chromatographic method for purity and impurity profiling with orthogonal spectroscopic and titrimetric methods for identity confirmation and assay.
Section 1: Foundational Knowledge: Physicochemical Properties and Stability Profile
A thorough understanding of the compound's properties is fundamental to developing robust analytical methods. The inherent instability, particularly its hygroscopic nature and susceptibility to hydrolysis, dictates stringent handling and sample preparation procedures.
Table 1: Physicochemical Properties of 2-(Chloromethyl)pyrimidine Hydrochloride
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 936643-80-0 | [1][4] |
| Molecular Formula | C₅H₅ClN₂ · HCl | [4][5] |
| Molecular Weight | 165.02 g/mol | [4] |
| Appearance | Crystalline solid | [1][4] |
| Purity (Typical) | ≥95% | [1][4] |
| Solubility | DMF: 30 mg/mL, DMSO: 20 mg/mL, PBS (pH 7.2): 10 mg/mL, Ethanol: 2 mg/mL | [1][4] |
| Storage | Recommended: -20°C, under inert gas, protected from moisture and light. |[3][4] |
Stability and Degradation
The primary degradation pathway for 2-(chloromethyl)pyrimidine hydrochloride is hydrolysis of the reactive chloromethyl group.[3] This reaction is accelerated by the presence of water or other nucleophilic solvents (e.g., alcohols), elevated temperatures, and neutral to alkaline pH. The major degradation product is 2-(hydroxymethyl)pyrimidine hydrochloride.[3] This knowledge is critical for developing a stability-indicating analytical method—one that can resolve the parent compound from its potential degradation products and impurities.
Section 2: A Multi-faceted Approach to Purity Analysis
No single analytical method can provide a complete picture of a compound's purity. A robust quality assessment relies on a combination of techniques, each providing a different piece of the puzzle. The choice of method depends on the analytical objective: confirming identity, quantifying the main component (assay), or detecting and quantifying impurities.
Caption: Logical workflow for the comprehensive analysis of 2-(chloromethyl)pyrimidine hydrochloride.
Table 2: Comparison of Recommended Analytical Techniques
| Technique | Principle | Primary Application(s) | Advantages | Limitations |
|---|---|---|---|---|
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Purity determination, impurity profiling, stability testing, quantitative assay. | High resolution, sensitivity, and specificity for separating the main compound from degradation products and impurities.[6] | Higher cost of instrumentation and solvents compared to titration.[6] |
| ¹H NMR | Measures the magnetic properties of atomic nuclei. | Absolute identity confirmation, structural elucidation. | Provides unambiguous structural information and can detect proton-bearing impurities.[7] | Lower sensitivity than HPLC for trace impurities; requires deuterated solvents. |
| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Identification of unknown impurities and degradation products. | High sensitivity and specificity; provides molecular weight information for unknown peaks.[6][8] | High instrumentation cost.[6] |
| Titrimetry | Quantitative chemical reaction with a standardized reagent (titrant). | Quantitative assay of the hydrochloride salt. | High precision and accuracy; low cost. It is an absolute method that does not require a reference standard of the same material.[9] | Non-specific; measures total basicity/acidity and cannot distinguish between the analyte and impurities with similar properties. |
Section 3: Primary Method for Purity and Impurity Profiling: Stability-Indicating HPLC
For assessing purity and stability, High-Performance Liquid Chromatography (HPLC) is the gold standard. A reversed-phase method is ideal for a polar, water-soluble compound like 2-(chloromethyl)pyrimidine hydrochloride. The key is to develop a "stability-indicating" method, which is validated to separate the active compound from all potential degradation products.[4]
Principle of the Method
The compound is dissolved in a suitable diluent and injected into the HPLC system. It is separated on a C18 stationary phase using a buffered mobile phase. The use of an acidic buffer (e.g., phosphate at pH 3.0) is critical to suppress the ionization of the pyrimidine ring, ensuring a single, well-defined chromatographic peak.[6] Detection is performed using a UV detector at a wavelength where the compound exhibits significant absorbance (e.g., 254 nm).[6]
Caption: A generalized workflow for HPLC purity analysis.
Detailed Experimental Protocol: HPLC-UV
1. Instrumentation and Parameters
-
System: HPLC with UV-Vis Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 20 mM potassium phosphate buffer (pH 3.0, adjusted with phosphoric acid) in a gradient or isocratic elution. A typical starting point would be 95:5 Buffer:Acetonitrile.[6][10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[6]
-
Injection Volume: 10 µL.
-
Run Time: Sufficient to elute the main peak and any late-eluting impurities (e.g., 30 minutes).
Table 3: Hypothetical HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (5% B), 5-20 min (5-60% B), 20-25 min (60% B), 25-26 min (60-5% B), 26-30 min (5% B) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | 254 nm |
| Injection Vol. | 10 µL |
2. Reagent and Sample Preparation
-
Diluent: Mobile Phase A (aqueous buffer) or a mixture of water and acetonitrile.
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of 2-(chloromethyl)pyrimidine hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Prepare this solution fresh due to potential hydrolysis.[3]
-
Sample Solution (approx. 0.5 mg/mL): Prepare in the same manner as the Standard Solution, using the sample to be tested.
3. System Suitability Test (SST)
-
Before sample analysis, inject the Standard Solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%. Tailing factor should be ≤ 2.0.
4. Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[6]
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Perform the System Suitability Test as described above.
-
Inject the Sample Solution in duplicate.
5. Data Analysis and Calculation
-
Identify the peak corresponding to 2-(chloromethyl)pyrimidine hydrochloride in the sample chromatogram by comparing its retention time to that of the reference standard.
-
Calculate the % Purity using the area normalization method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Section 4: Orthogonal Methods for Confirmation and Assay
Relying solely on HPLC can be misleading. Orthogonal methods, which use different chemical or physical principles, provide a crucial cross-validation of the results.
Spectroscopic Identity Confirmation
¹H NMR Spectroscopy Protocol
-
Purpose: To confirm the chemical structure is correct. The proton NMR spectrum provides a unique fingerprint of the molecule.[8]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube.[7] DMSO-d₆ is often preferred for hydrochloride salts.
-
Acquisition: Acquire a one-dimensional proton spectrum on a 300 MHz or higher spectrometer.
-
Expected Chemical Shifts (in DMSO-d₆):
-
~9.0 ppm (doublet): Protons at H-4 and H-6 of the pyrimidine ring.
-
~7.8 ppm (triplet): Proton at H-5 of the pyrimidine ring.
-
~4.8 ppm (singlet): Methylene protons (-CH₂-) of the chloromethyl group.[7]
-
-
Interpretation: The presence of these signals at their characteristic chemical shifts and with the correct multiplicity and integration confirms the identity of the compound.
Classical Assay by Titrimetry
Non-Aqueous Potentiometric Titration Protocol
-
Purpose: To provide an accurate assay of the total hydrochloride salt content. This method is highly precise and serves as an excellent orthogonal technique to the HPLC assay.
-
Principle: The sample is dissolved in a non-aqueous solvent (e.g., anhydrous acetic acid) and titrated with a standardized solution of a weak base in a non-aqueous solvent, such as perchloric acid in acetic acid. The endpoint is determined potentiometrically. For a hydrochloride salt, a basic titrant like sodium methoxide or a direct titration with a strong acid like perchloric acid after adding mercuric acetate can be used. A simpler approach for the hydrochloride portion is an acid-base titration.
-
Reagents:
-
Standardized 0.1 N Sodium Hydroxide (NaOH) solution.
-
High-purity water (as solvent).
-
Phenolphthalein indicator or a pH meter.
-
-
Procedure:
-
Accurately weigh approximately 150 mg of the 2-(chloromethyl)pyrimidine hydrochloride sample into a 150 mL beaker.
-
Dissolve in 50 mL of purified water.
-
Titrate with standardized 0.1 N NaOH, monitoring the pH with a calibrated pH meter or using an indicator.
-
The endpoint is the point of maximum inflection on the titration curve (or color change for an indicator). Record the volume of NaOH consumed.
-
-
Calculation:
% Assay = (V x N x MW) / (W x n x 10) %
Where:
-
V = Volume of NaOH titrant consumed (mL)
-
N = Normality of the NaOH titrant (eq/L)
-
MW = Molecular weight of the compound (165.02 g/mol )
-
W = Weight of the sample (mg)
-
n = Number of reacting moles (for the HCl salt, n=1)
-
Section 5: Summary and Recommendations
A comprehensive quality control strategy for 2-(chloromethyl)pyrimidine hydrochloride should incorporate a primary stability-indicating HPLC method for purity and impurity analysis. This provides the specificity needed to ensure the material is free from significant levels of degradation products or synthesis-related impurities.
This chromatographic data must be supported by:
-
Identity Confirmation: Unambiguous structural confirmation via ¹H NMR spectroscopy.
-
Orthogonal Assay: A quantitative assay using a classical method like potentiometric titration to ensure the accuracy of the value obtained by HPLC.
By employing this multi-faceted analytical approach, researchers and drug development professionals can ensure the quality, integrity, and reliability of 2-(chloromethyl)pyrimidine hydrochloride, thereby safeguarding the downstream synthetic processes and the quality of the final pharmaceutical product.
Section 6: References
-
ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]
-
Maa Foundation. (n.d.). BASICS OF CHEMISTRY. [Link]
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pyrimidine-Based VEGFR-2 Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and structure-activity relationship of pyrimidine-based Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. This document is designed to offer both theoretical understanding and practical, field-proven protocols to facilitate the development of novel anti-angiogenic cancer therapeutics.
Introduction: The Critical Role of VEGFR-2 in Angiogenesis and Cancer
Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis.[1][2] Vascular Endothelial Growth Factor (VEGF) and its receptors are key regulators of this process. Among the VEGF receptors, VEGFR-2 (also known as Kinase Insert Domain Receptor, KDR) is the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A in endothelial cells.[2] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][3] Small molecule kinase inhibitors that target the ATP-binding site of the VEGFR-2 tyrosine kinase domain have emerged as a successful strategy to inhibit angiogenesis and suppress tumor growth.[3][4]
The pyrimidine scaffold has proven to be a versatile and effective core structure for the design of potent and selective VEGFR-2 inhibitors.[5][6] Its ability to form key hydrogen bond interactions within the hinge region of the kinase domain makes it an ideal starting point for inhibitor design.[3] This guide will delve into the synthetic methodologies required to produce these valuable compounds.
The VEGFR-2 Signaling Pathway and Inhibition
Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues in its cytoplasmic domain.[1] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and vascular permeability.[1][7]
Pyrimidine-based inhibitors are typically ATP-competitive, binding to the ATP pocket of the VEGFR-2 kinase domain. This binding prevents the phosphorylation of the receptor, thereby blocking the downstream signaling cascades that drive angiogenesis.[8]
Below is a diagram illustrating the VEGFR-2 signaling pathway and the mechanism of its inhibition.
Caption: General synthetic workflow for pyrimidine-based VEGFR-2 inhibitors.
Detailed Experimental Protocol: Synthesis of a Representative Pyrimidine-Based VEGFR-2 Inhibitor
This protocol details the synthesis of a generic, yet representative, pyrimidine-based VEGFR-2 inhibitor, based on common synthetic routes described in the literature. [9][10][11] 4.1. Step 1: Synthesis of 2-amino-4,6-dichloropyrimidine
This step involves the condensation of guanidine with a β-dicarbonyl compound followed by chlorination.
-
Reagents and Materials:
-
Guanidine hydrochloride
-
Diethyl malonate
-
Sodium ethoxide
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylaniline
-
Ethanol
-
Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Add guanidine hydrochloride to the solution and stir until dissolved.
-
Slowly add diethyl malonate to the reaction mixture.
-
Heat the mixture to reflux for 6-8 hours. The formation of a precipitate (2-aminopyrimidine-4,6-diol) should be observed.
-
Cool the reaction mixture to room temperature and collect the precipitate by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
In a separate flask, carefully add the dried 2-aminopyrimidine-4,6-diol to an excess of phosphorus oxychloride (POCl3).
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux for 4-6 hours.
-
Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
-
Collect the precipitate by filtration, wash with water, and dry to yield 2-amino-4,6-dichloropyrimidine.
-
4.2. Step 2: Nucleophilic Aromatic Substitution (SNAr) with a Substituted Aniline
This step introduces the first point of diversity.
-
Reagents and Materials:
-
2-amino-4,6-dichloropyrimidine
-
A substituted aniline (e.g., 4-fluoroaniline)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or 1,4-dioxane)
-
Round-bottom flask, magnetic stirrer, heating mantle
-
-
Procedure:
-
Dissolve 2-amino-4,6-dichloropyrimidine and the substituted aniline in the anhydrous solvent in a round-bottom flask.
-
Add the non-nucleophilic base (e.g., DIPEA) to the mixture.
-
Heat the reaction mixture to 80-100 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the monosubstituted product.
-
4.3. Step 3: Suzuki Cross-Coupling with a Boronic Acid
This step introduces the second point of diversity.
-
Reagents and Materials:
-
The product from Step 2
-
A substituted aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, inert atmosphere setup
-
-
Procedure:
-
To a round-bottom flask, add the product from Step 2, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography on silica gel or by preparative HPLC.
-
Characterization of the Final Product
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized inhibitor.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: To determine the proton environment and confirm the presence of all expected functional groups. The sample is typically dissolved in deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).
-
13C NMR: To identify all unique carbon atoms in the molecule. [12]
-
-
Mass Spectrometry (MS):
-
To confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is preferred for obtaining the exact mass and elemental composition. [12]
-
-
High-Performance Liquid Chromatography (HPLC):
-
To assess the purity of the final compound. A reverse-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrimidine-based VEGFR-2 inhibitors is highly dependent on the nature and position of the substituents on the pyrimidine core.
| Position on Pyrimidine Core | Substituent Type | Effect on Activity | Rationale |
| C2-Amino Group | Small alkyl or unsubstituted | Generally preferred | The amino group often acts as a hydrogen bond donor to the hinge region of the kinase. [3] |
| C4-Anilino Group | Substituted anilines | Crucial for potency and selectivity | This group extends into a hydrophobic pocket, and substituents can be tailored to optimize interactions. Electron-withdrawing groups can sometimes enhance activity. [4] |
| C5-Position | Small, flexible linkers or direct attachment | Influences orientation in the active site | Modifications at this position can fine-tune the inhibitor's conformation and interactions with the DFG motif. |
| C6-Position | Aromatic or heteroaromatic rings | Occupies the back hydrophobic pocket | This moiety is critical for achieving high potency. The nature of the ring system and its substituents can significantly impact binding affinity. [4] |
Biological Evaluation
Once synthesized and characterized, the compounds should be evaluated for their biological activity.
-
In Vitro Kinase Assay: To determine the IC50 value against VEGFR-2. This assay directly measures the inhibitory potency of the compound on the target enzyme. [13]* Cell-Based Assays:
-
Proliferation/Cytotoxicity Assays: Using endothelial cells (e.g., HUVECs) or cancer cell lines that are dependent on VEGFR-2 signaling (e.g., A549, HepG2) to assess the compound's effect on cell viability. [6] * Apoptosis and Cell Cycle Analysis: To understand the mechanism of cell death induced by the inhibitor. [12]* In Vivo Studies: Promising compounds can be advanced to animal models (e.g., tumor xenografts) to evaluate their anti-tumor efficacy and pharmacokinetic properties. [8]
-
Conclusion
The synthesis of pyrimidine-based VEGFR-2 inhibitors is a well-established yet continually evolving field in medicinal chemistry. The protocols and insights provided in this guide offer a solid foundation for researchers to design and synthesize novel inhibitors with improved potency, selectivity, and drug-like properties. A thorough understanding of the synthetic methodologies, coupled with a rational approach to SAR, is paramount for the successful development of the next generation of anti-angiogenic therapies.
References
-
Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]
-
Patel, S., et al. (2023). Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. PubMed. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules. [Link]
-
Ying, D.-X., et al. (2022). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Future Medicinal Chemistry. [Link]
-
Gomaa, H. A. M., et al. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega. [Link]
-
Lv, W., et al. (2018). Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
PubChem. (n.d.). VEGFA-VEGFR2 signaling. PubChem Pathways. [Link]
-
Aziz, M. A., et al. (2022). QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. Journal of Receptors and Signal Transduction. [Link]
-
Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
-
Knight, L. M., & Wuest, W. M. (2021). Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. ACS Infectious Diseases. [Link]
-
ResearchGate. (n.d.). Signaling pathways of VEGFR-2. [Link]
-
Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
-
Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
-
Lee, K., et al. (2021). Development of Novel VEGFR2 Inhibitors Originating from Natural Product Analogues with Antiangiogenic Impact. Journal of Medicinal Chemistry. [Link]
-
Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]
-
ResearchGate. (2016). Small-molecule kinase inhibitors: An analysis of FDA-approved drugs. [Link]
-
Karunakaran, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]
-
Kurup, S., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]
-
Abouzid, K. A. M., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors Based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports. [Link]
-
Drewry, D. H., et al. (2015). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Chemical Biology. [Link]
-
ResearchGate. (n.d.). Signaling pathways of VEGFR-2. The binding of VEGF to VEGFR-2 results... [Link]
-
Ghaffari, S., et al. (2007). Identification and Characterization of a Series of Novel Jak2 Small Molecule Inhibitor Compounds. Blood. [Link]
-
ResearchGate. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
-
Wells, C. I., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
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- 2. assaygenie.com [assaygenie.com]
- 3. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
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- 13. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-(Chloromethyl)pyrimidine for the Synthesis of Novel Antimicrobial Agents
Authored by: A Senior Application Scientist
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its critical role in the building blocks of DNA and RNA.[1][2] 2-(Chloromethyl)pyrimidine, particularly as its hydrochloride salt, serves as a highly valuable and reactive intermediate for the synthesis of a diverse array of 2-substituted pyrimidine derivatives.[3][4] The compound's utility is centered on its reactive chloromethyl group, which is highly susceptible to nucleophilic substitution, enabling the facile introduction of various pharmacophoric moieties.[3][5] This guide provides an in-depth exploration of the application of 2-(chloromethyl)pyrimidine in antimicrobial drug discovery. It details the synthetic rationale, provides field-proven experimental protocols for derivatization, and discusses the established mechanisms of antimicrobial action, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine nucleus is a privileged heterocyclic motif in drug discovery, largely due to its prevalence in natural biological systems and its synthetic versatility.[2] Pyrimidine-containing compounds exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[6][7] Their ability to interact with essential biopolymers like enzymes and genetic material makes them prime candidates for therapeutic development.[8][9]
2-(Chloromethyl)pyrimidine hydrochloride emerges as a key electrophilic precursor in this context.[4] The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the methylene carbon, making it an excellent target for a wide range of nucleophiles.[10] This reactivity is the foundation for building extensive libraries of novel chemical entities for antimicrobial screening.
The Chemistry: Nucleophilic Substitution as the Core Synthetic Strategy
The primary reaction pathway for functionalizing 2-(chloromethyl)pyrimidine is the bimolecular nucleophilic substitution (SN2) reaction.[3][10] In this mechanism, a nucleophile—typically an amine, thiol, or alcohol—attacks the electrophilic methylene carbon, displacing the chloride leaving group. The reaction is commonly facilitated by a non-nucleophilic base to neutralize the hydrochloric acid generated, thereby driving the reaction to completion.[3][10]
Caption: General SN2 reaction of 2-(chloromethyl)pyrimidine.
This synthetic versatility allows for the strategic placement of the pyrimidine moiety onto various molecular scaffolds to optimize interactions with biological targets.[4] The general workflow for developing novel antimicrobial candidates from this precursor is a structured process from synthesis to biological validation.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
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- 6. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]
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- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Byproduct Formation in the Chlorination of Hydroxymethyl Pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the chlorination of hydroxymethyl pyrimidines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this critical synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of this reaction and optimize your outcomes.
I. Understanding the Core Reaction and Challenges
The conversion of a hydroxymethyl group on a pyrimidine ring to a chloromethyl group is a fundamental step in the synthesis of numerous pharmaceutical intermediates. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation due to its effectiveness and the convenient removal of gaseous byproducts (SO₂ and HCl).[1] However, the reaction is often plagued by the formation of unwanted byproducts, which can complicate purification and reduce yields.
The primary challenge lies in controlling the reactivity of the starting material and the intermediates under the reaction conditions. The pyrimidine ring itself, particularly with activating groups like amines, can be susceptible to side reactions. Furthermore, the desired product, a chloromethyl pyrimidine, is often highly reactive.
Core Reaction:
II. Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments. We focus on the causality behind these problems and provide actionable solutions.
Issue 1: Low Yield of the Desired Chloromethyl Pyrimidine
Q: My reaction is sluggish, and I'm recovering a significant amount of starting material. What's going on?
A: Incomplete conversion is a common issue and can stem from several factors:
-
Insufficient Reagent: Ensure you are using a sufficient excess of thionyl chloride. While a 1.2 equivalent might seem adequate, for less reactive substrates, a larger excess may be necessary to drive the reaction to completion.
-
Low Reaction Temperature: While it's crucial to control the temperature to prevent byproduct formation, a temperature that is too low can significantly slow down the reaction rate. Consider a modest increase in temperature (e.g., from room temperature to 40-50°C) while carefully monitoring the reaction progress.[2]
-
Reagent Quality: Thionyl chloride can decompose over time, especially if exposed to moisture.[3] Using a freshly opened bottle or a recently distilled batch of thionyl chloride is recommended.
-
Solvent Choice: The choice of solvent can influence the reaction rate. While dichloromethane (DCM) is a common choice, for some substrates, a higher boiling point solvent like toluene might be necessary to achieve the required reaction temperature.[3]
Issue 2: Formation of a Major, Insoluble Byproduct
Q: I'm observing the formation of a significant amount of a white, insoluble solid in my reaction mixture. What is it, and how can I prevent it?
A: This is a classic sign of the formation of a bis(pyrimidinylmethyl) ether, a common byproduct in this reaction.
-
Mechanism of Ether Formation: This byproduct arises from the reaction of the starting hydroxymethyl pyrimidine with the reactive chloromethyl pyrimidine product or an intermediate chlorosulfite ester. This is particularly problematic if the reaction is not proceeding quickly or if there are localized "hot spots" in the reaction mixture.
// Nodes Start [label="Pyrimidine-CH₂OH\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Pyrimidine-CH₂-O-SOCl\n(Chlorosulfite Ester)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Pyrimidine-CH₂Cl\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Pyrimidine-CH₂-O-CH₂-Pyrimidine\n(Ether Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SOCl2 [label="SOCl₂", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate [label="+ SOCl₂"]; Intermediate -> Product [label="- SO₂\n- Cl⁻"]; Start -> Byproduct [label="+ Intermediate or Product\n- HCl or SOCl₂", color="#EA4335"]; } .enddot Caption: Formation of the ether byproduct.
-
Troubleshooting Strategies:
-
Inverse Addition: Add the solution of hydroxymethyl pyrimidine slowly to the thionyl chloride solution. This ensures that the thionyl chloride is always in excess, which favors the formation of the desired product over the ether. This technique is effective in suppressing side reactions by rapidly protonating the amine group, preventing undesired nucleophilic interactions.[4]
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0°C to room temperature) can help to control the rate of the side reaction.
-
Use of a Non-Nucleophilic Solvent: Solvents like DCM or toluene are generally good choices. Avoid using nucleophilic solvents that could compete with the chlorination reaction.
-
Issue 3: Observation of Multiple Unidentified Byproducts
Q: My TLC or LC-MS analysis shows a complex mixture of products. What are the likely side reactions?
A: The formation of multiple byproducts suggests that more complex degradation pathways are at play.
-
Possible Side Reactions:
-
Ring Chlorination: The pyrimidine ring itself, especially if activated by an amino group, can undergo chlorination. This is more likely to occur under harsh conditions (high temperature, prolonged reaction times).
-
Decomposition: Highly activated pyrimidine rings can be unstable in the presence of strong acids and high temperatures, leading to decomposition and the formation of a complex mixture of byproducts.
-
Reactions with Catalysts: If using a catalyst like dimethylformamide (DMF), be aware that it can form a Vilsmeier-Haack type reagent with thionyl chloride, which can lead to formylation side products on aromatic substrates.[5]
-
-
Troubleshooting Strategies:
-
Milder Conditions: The first step should always be to try milder reaction conditions: lower temperature, shorter reaction time, and a smaller excess of thionyl chloride.
-
Alternative Chlorinating Agents: If thionyl chloride proves to be too harsh, consider alternative reagents like oxalyl chloride or phosphorus oxychloride (POCl₃), which may offer different reactivity profiles. In some cases, base-catalyzed chlorination has been studied to improve yields and process viability.[6]
-
Protecting Groups: If the pyrimidine ring is highly activated and prone to side reactions, consider protecting sensitive functional groups before the chlorination step.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this reaction?
A1: There is no single "optimal" temperature, as it is highly substrate-dependent. A good starting point is to perform the reaction at 0°C and slowly allow it to warm to room temperature. If the reaction is too slow, a gentle increase to 40-60°C can be beneficial.[2] Always monitor the reaction closely by TLC or LC-MS to track the consumption of the starting material and the formation of byproducts.
Q2: Which solvent is best for the chlorination of hydroxymethyl pyrimidine?
A2: Dichloromethane (DCM) is a widely used and often effective solvent due to its inertness and ease of removal.[5] For reactions requiring higher temperatures, toluene can be a suitable alternative. In some cases, the reaction can be run in neat thionyl chloride, which is then removed under reduced pressure after the reaction is complete.[5]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a quick and convenient way to monitor the reaction. A more quantitative and sensitive method is liquid chromatography-mass spectrometry (LC-MS). Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool for identifying and quantifying volatile byproducts.[7]
Q4: What are the best practices for quenching the reaction?
A4: The reaction should be quenched carefully by slowly adding the reaction mixture to ice-cold water or a saturated aqueous solution of sodium bicarbonate. This will neutralize the excess thionyl chloride and the HCl generated during the reaction. Be aware that the quench can be highly exothermic and should be performed in a well-ventilated fume hood.
Q5: What are the key safety precautions when working with thionyl chloride?
A5: Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[8][9] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[8][10] Ensure that an eyewash station and safety shower are readily accessible.[11] In case of a spill, do not use water to clean it up; instead, use an inert absorbent material.[10]
IV. Experimental Protocols
Protocol 1: General Procedure for Chlorination with Thionyl Chloride
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the hydroxymethyl pyrimidine starting material.
-
Add a suitable anhydrous solvent (e.g., DCM or toluene) to dissolve or suspend the starting material.
-
Cool the mixture to the desired temperature (e.g., 0°C) using an ice bath.
-
Slowly add thionyl chloride (typically 1.2-2.0 equivalents) dropwise to the stirred mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by pouring it into ice-cold water or a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
V. Data Presentation
| Parameter | Recommended Range/Value | Rationale |
| Thionyl Chloride (Equivalents) | 1.2 - 3.0 | A slight to moderate excess ensures complete conversion of the starting material. |
| Temperature | 0°C to 60°C | Lower temperatures minimize byproduct formation, while higher temperatures can be used to increase the reaction rate for less reactive substrates. |
| Reaction Time | 1 - 24 hours | Highly dependent on the substrate and reaction temperature. Monitor closely to avoid over-reaction and decomposition. |
| Solvent | DCM, Toluene, or neat SOCl₂ | Inert solvents are preferred. Higher boiling point solvents may be needed for less reactive substrates. |
VI. Logical Workflow for Troubleshooting
// Nodes Start [label="Reaction Start", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor [label="Monitor Reaction\n(TLC, LC-MS)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Incomplete [label="Incomplete Reaction?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Byproducts [label="Significant Byproducts?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeYield [label="Troubleshoot Low Yield:\n- Increase Temperature\n- Increase Reagent Equivalents\n- Check Reagent Quality", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MinimizeByproducts [label="Minimize Byproducts:\n- Lower Temperature\n- Inverse Addition\n- Milder Reagents", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Successful Reaction:\nProceed to Workup", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Monitor; Monitor -> Incomplete; Incomplete -> OptimizeYield [label="Yes"]; Incomplete -> Byproducts [label="No"]; OptimizeYield -> Monitor; Byproducts -> MinimizeByproducts [label="Yes"]; Byproducts -> Workup [label="No"]; MinimizeByproducts -> Monitor; } .enddot Caption: A logical workflow for troubleshooting.
VII. References
-
Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - Bionium. (URL: )
-
Thionyl chloride - Lanxess. (URL: )
-
Common Name: THIONYL CHLORIDE HAZARD SUMMARY - NJ.gov. (URL: )
-
Thionyl chloride MSDS - Actylis Lab Solutions. (URL: )
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SAFETY DATA SHEET - Fisher Scientific. (URL: )
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Troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine - Benchchem. (URL: )
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Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed Central. (URL: [Link])
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Disinfection by-product formation from the chlorination and chloramination of amines - ResearchGate. (URL: [Link])
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The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative - International Journal of ChemTech Research. (URL: )
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Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - NIH. (URL: [Link])
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Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. (URL: )
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Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors - MDPI. (URL: [Link])
-
The formation of disinfection by-products from the chlorination and chloramination of amides - ResearchGate. (URL: [Link])
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Help with thionyl chloride halogenation : r/OrganicChemistry - Reddit. (URL: [Link])
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preparation methods and uses of 2-amino-4-chloro-pyridine_industrial additives. (URL: )
-
US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents. (URL: )
-
Analytical methods of chlorine and the substances produced by the chlorine treatments - ResearchGate. (URL: [Link])
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Formation mechanisms of chlorinated disinfection byproducts chlorinated benzoquinones from free aromatic amino acids: In vitro and in silico study - PubMed. (URL: [Link])
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Formation of Targeted and Novel Disinfection Byproducts during Chlorine Photolysis in the Presence of Bromide - PubMed. (URL: [Link])
-
Alcohol to Chloride - Common Conditions. (URL: )
-
Formation of chlorination by-products in drinking water treatment plants using breakpoint chlorination - ResearchGate. (URL: [Link])
-
Thionyl Chloride - Chemistry LibreTexts. (URL: [Link])
-
Analytical methods of chlorine and the substances produced by the chlorine treatments. (URL: )
-
Formation and transformation of pre-chlorination-formed disinfection byproducts in drinking water treatment process - PubMed. (URL: [Link])
-
The formation of disinfection by-products from the chlor(am)ination of selected amino acids and aminophenols - ResearchGate. (URL: [Link])
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Monitoring and Statistical Analysis of Formation of Organochlorine and Organobromine Compounds in Drinking Water of Different Water Intakes - NIH. (URL: [Link])
-
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ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. (URL: [Link])
-
-
Chloramination And The Breakpoint Chlorination Curve | Hach. (URL: [Link])
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Technical Support Center: Overcoming the Low Reactivity of 2-(Chloromethyl)pyrimidine in SN2 Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and advanced strategies for addressing the characteristically low reactivity of 2-(chloromethyl)pyrimidine in bimolecular nucleophilic substitution (SN2) reactions. The content is structured in a question-and-answer format to directly address the common challenges encountered in the laboratory.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental principles governing the reactivity of 2-(chloromethyl)pyrimidine.
Q1: Why is 2-(chloromethyl)pyrimidine often unreactive in standard SN2 reaction conditions?
A1: The diminished reactivity of 2-(chloromethyl)pyrimidine is not due to a single factor, but rather a combination of electronic effects inherent to the pyrimidine ring system.
-
Electron-Withdrawing Ring System: The pyrimidine ring contains two nitrogen atoms, which are highly electronegative. These atoms exert a strong electron-withdrawing inductive effect across the ring. This effect reduces the electron density at the carbon of the chloromethyl group, making it a less potent electrophile for the incoming nucleophile.[1][2] While this might seem counterintuitive, as increased electrophilicity should favor attack, the overall electron deficiency of the system can also destabilize the transition state.
-
Transition State Destabilization: The SN2 reaction proceeds through a concerted, one-step mechanism involving a trigonal bipyramidal transition state.[3][4] In this state, there is a buildup of negative charge as the new bond forms and the old bond breaks. The electron-deficient pyrimidine ring is not well-suited to stabilize this transient negative charge, thus increasing the activation energy of the reaction.[5]
Caption: Electronic factors contributing to the low SN2 reactivity.
Q2: My starting material is 2-(chloromethyl)pyrimidine hydrochloride. How does the hydrochloride salt affect the reaction?
A2: The hydrochloride salt form significantly exacerbates the low reactivity issues.[1] The protonation of one of the ring nitrogens makes the pyrimidine ring even more electron-deficient. This heightened electron-withdrawing nature further deactivates the chloromethyl group towards nucleophilic attack.
Critically, the acidic proton must be neutralized by a base for the reaction to proceed efficiently. If a base is omitted, the nucleophile will preferentially act as a base, deprotonating the pyrimidine ring and becoming non-nucleophilic in the process, leading to reaction failure.[1]
Q3: What are the potential side reactions to be aware of when forcing the reaction conditions?
A3: When attempting to overcome the low reactivity by using high temperatures or very strong nucleophiles, several side reactions can occur:
-
Nucleophilic Aromatic Substitution (SNAr): Under harsh conditions, nucleophilic attack can occur directly on the pyrimidine ring, displacing other groups if present, though this is generally less favorable than substitution at the chloromethyl position.[1][6]
-
Decomposition: Heterocyclic compounds, especially when activated as salts, can be prone to decomposition at elevated temperatures.[1]
-
Reaction with Base: If a nucleophilic base is used for neutralization, it can compete with the intended nucleophile, leading to a mixture of products.[1]
Part 2: Troubleshooting Guide for Low or No Conversion
This section provides a systematic approach to troubleshooting and optimizing your reaction.
Q4: My reaction has failed or shows very low conversion. What is my initial troubleshooting checklist?
A4: When faced with a low-yielding reaction, address the most common failure points in the following order:
-
Confirm Base Addition: Did you add at least one equivalent of a suitable base to neutralize the hydrochloride salt? This is the most frequent oversight.
-
Evaluate Your Base: Is your base non-nucleophilic? Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA).[1]
-
Assess Your Nucleophile: Is your nucleophile strong enough? For example, thiols are generally more reactive than alcohols in this context.[7] If using a weak nucleophile like an alcohol or a secondary amine, it may require pre-deprotonation with a strong, non-nucleophilic base like sodium hydride (NaH).[7]
-
Check Your Solvent: Are you using a polar aprotic solvent? Solvents like DMF, DMSO, or acetonitrile are ideal as they do not solvate the nucleophile as strongly as protic solvents (like ethanol or water), leaving it more "naked" and reactive.[1][8]
Sources
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- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Safe Quenching Procedures for Thionyl Chloride Reactions
Welcome to the Technical Support Center for handling thionyl chloride (SOCl₂) reactions. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into safely quenching reactions involving this highly reactive reagent. The following sections offer detailed protocols, troubleshooting advice, and answers to frequently asked questions, all grounded in established safety principles and chemical expertise.
The Critical Importance of a Validated Quenching Strategy
Thionyl chloride is an invaluable reagent for converting carboxylic acids and alcohols to their corresponding acyl chlorides and alkyl chlorides, respectively.[1][2] A significant advantage of using SOCl₂ is that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification.[3][4][5] However, the high reactivity of thionyl chloride, particularly its violent reaction with water, presents significant safety challenges.[4][6][7][8]
SOCl₂ + H₂O → 2HCl(g) + SO₂(g)
This reaction is extremely exothermic and generates a large volume of toxic and corrosive gases, which can lead to a dangerous pressure buildup in a closed system.[7][8] Therefore, a carefully planned and executed quenching procedure is not just a part of the workup; it is a critical safety step. The choice of quenching agent and method depends on the stability of the desired product, the scale of the reaction, and the available safety equipment.[9]
Proactive Safety Measures: Before You Begin
Before initiating any reaction with thionyl chloride, a thorough risk assessment is mandatory.[10] Ensure the following control measures are in place:
-
Engineered Controls : All manipulations of thionyl chloride must be performed in a properly functioning chemical fume hood.[11][12][13] For larger-scale operations, a scrubber system containing a caustic solution (e.g., sodium hydroxide) is recommended to neutralize the off-gassed HCl and SO₂.[14]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and gloves resistant to corrosive materials.[12][15][16]
-
Emergency Preparedness : An emergency eyewash station and safety shower must be readily accessible.[12][16] Have appropriate spill cleanup materials, such as vermiculite or dry sand, available. Do not use water to clean up spills. [16]
Step-by-Step Quenching Protocols
The choice between quenching methods primarily depends on whether the desired product is sensitive to the quenching agent.
Method 1: Chemical Quenching (For Products Stable to Aqueous/Protic Conditions)
This is a common and effective method for neutralizing excess thionyl chloride when the product is stable in the presence of water, alcohols, or basic solutions.[9]
Objective : To safely react excess SOCl₂ with a nucleophilic reagent, converting it into less hazardous, water-soluble byproducts.
Recommended Quenching Agents :
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dilute aqueous sodium hydroxide (NaOH) solution
-
Isopropanol or other secondary alcohols
Experimental Protocol: Quenching with Saturated Sodium Bicarbonate
-
Preparation : Prepare a flask or beaker with a sufficient volume of saturated sodium bicarbonate solution. The volume should be large enough to handle the reaction mixture and effectively dissipate heat. Place this quenching vessel in an ice-water bath and begin vigorous stirring.[9]
-
Controlled Addition : Slowly and carefully add the reaction mixture dropwise to the cold, stirred bicarbonate solution using an addition funnel.[9]
-
Temperature Monitoring : Continuously monitor the temperature of the quenching mixture. Maintain the temperature below 20°C to control the exotherm.[9] The rate of addition should be adjusted accordingly.
-
Venting : Vigorous gas evolution (CO₂, SO₂, HCl) will occur. Ensure the fume hood sash is at the appropriate height to maintain adequate airflow and ventilation.
-
Completion Check : After the addition is complete, allow the mixture to stir for an additional 15-30 minutes to ensure all the thionyl chloride has been quenched.[9]
-
pH Verification : Check the pH of the aqueous layer using litmus paper or a pH meter to ensure it is neutral or slightly basic. If it remains acidic, add more bicarbonate solution.[9]
-
Workup : Proceed with the standard aqueous workup, typically involving extraction of the product with a suitable organic solvent.
Method 2: Distillation/Evaporation (For Moisture-Sensitive Products)
When the product, such as an acyl chloride, is sensitive to water or other protic reagents, the excess thionyl chloride must be removed under anhydrous conditions.[9]
Objective : To remove volatile, unreacted SOCl₂ from the higher-boiling product via distillation or rotary evaporation.
Experimental Protocol: Removal by Rotary Evaporation with Toluene
-
Apparatus Setup : Use a rotary evaporator with a vacuum pump that is protected by a cold trap (dry ice/acetone or liquid nitrogen) and a base trap (containing potassium hydroxide pellets or a solution) to neutralize corrosive vapors and protect the pump.[9][11][17]
-
Initial Evaporation : After the reaction is complete, allow the flask to cool to room temperature. Carefully apply vacuum to remove the bulk of the excess thionyl chloride.
-
Azeotropic Removal : Add a volume of dry toluene to the reaction flask. Toluene forms a low-boiling azeotrope with thionyl chloride, facilitating its removal at a lower temperature.[11][18]
-
Repeat : Evaporate the toluene under reduced pressure. This process of adding and removing dry toluene should be repeated 3-4 times to "chase" the last traces of thionyl chloride.[17][19]
-
Product Use : The resulting crude product, now free of excess SOCl₂, is often pure enough to be used in the next synthetic step without further purification.[18]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the quenching of thionyl chloride reactions in a practical question-and-answer format.
Troubleshooting Common Issues
Q: My quenching reaction is too vigorous and difficult to control, even with cooling. What's wrong?
A: This is a classic sign of an uncontrolled exotherm, likely due to adding the reaction mixture too quickly. The reaction of thionyl chloride with quenching agents like water is extremely exothermic.[4][9]
-
Causality : The rate of heat generation is exceeding the rate of heat dissipation by the ice bath.
-
Solution : Immediately stop the addition. Allow the temperature of the quenching pot to cool down before resuming. When you restart, reduce the addition rate significantly. For larger-scale reactions, consider a "reverse quench" where the quenching agent is slowly added to the reaction mixture (with extreme caution and adequate cooling).
Q: After quenching with sodium bicarbonate, the aqueous layer is still highly acidic. Why?
A: You have likely used an insufficient amount of base. The quenching of one equivalent of SOCl₂ produces two equivalents of HCl and one of SO₂ (which forms sulfurous acid in water). All of these acidic species must be neutralized.
-
Causality : The molar quantity of the base was not enough to neutralize all the acid generated.
-
Solution : Add more saturated sodium bicarbonate solution portion-wise while monitoring the gas evolution and checking the pH until it becomes neutral or slightly basic (pH 7-8).[9][17]
Q: I'm using a rotary evaporator to remove SOCl₂, but my vacuum pump oil is degrading quickly and there's corrosion on the equipment.
A: This indicates that acidic vapors (HCl and SO₂) are reaching your pump. This is highly damaging to the equipment and a safety hazard.
-
Causality : The trapping system between your evaporator and the pump is either absent or inefficient.
-
Solution : Always use a robust trapping system. A cold trap (dry ice/acetone or liquid nitrogen) is essential to condense the volatile SOCl₂. This must be followed by a base trap (containing KOH or NaOH) to scrub the acidic gases before they enter the pump.[9][11]
Frequently Asked Questions (FAQs)
Q1: Can I quench excess thionyl chloride with an alcohol like isopropanol?
A1: Yes, quenching with a secondary alcohol like isopropanol is a viable and often gentler alternative to water.[20] The alcohol reacts with thionyl chloride to form an alkyl chloride, HCl, and SO₂.[4][21] This method can be easier to control than quenching with water. However, ensure your desired product does not react with the alcohol or the HCl generated.
Q2: How do I know when all the thionyl chloride has been removed?
A2: For quenching, the cessation of gas evolution and a neutral/basic pH of the aqueous phase are good indicators. For removal by distillation/evaporation, the absence of the characteristic pungent odor is a preliminary sign. For sensitive subsequent reactions, analytical techniques like FTIR or NMR spectroscopy can be used to confirm the absence of residual thionyl chloride.[9]
Q3: What is the safest way to dispose of waste containing thionyl chloride?
A3: All waste containing thionyl chloride, including contaminated materials and rinsates, must be treated as hazardous waste.[12] Small residual amounts in apparatus should be carefully quenched with a suitable reagent (e.g., isopropanol) in a fume hood before cleaning. Collect all quenched solutions and contaminated solids in properly labeled, sealed containers for disposal by your institution's environmental health and safety department.[6][12][15] Never pour thionyl chloride waste down the drain.[15]
Q4: My product is an acyl chloride. Is it safe to perform an aqueous workup after quenching?
A4: No. Acyl chlorides are highly reactive and will be hydrolyzed back to the corresponding carboxylic acid by water.[11] If your desired product is an acyl chloride or another moisture-sensitive compound, you must use non-aqueous methods like distillation or co-evaporation with an inert solvent like toluene to remove the excess thionyl chloride.[9][22]
Data & Diagrams for Quick Reference
Table 1: Comparison of Common Quenching Agents
| Quenching Agent | Reaction Products with SOCl₂ | Key Advantages | Key Disadvantages |
| Water / Ice | 2HCl + SO₂ | Inexpensive, readily available. | Highly exothermic, violent reaction, generates large gas volume.[4][7] |
| Sat. NaHCO₃ (aq) | NaCl, H₂O, SO₂, CO₂ | Neutralizes acidic byproducts in situ. | Vigorous gas evolution (CO₂), can cause foaming.[11] |
| Isopropanol | Isopropyl chloride, HCl, SO₂ | Generally less vigorous than water. | Introduces another organic compound to the mixture.[20] |
| NaOH (aq, dilute) | NaCl, H₂O, Na₂SO₃ | High capacity for acid neutralization. | Highly exothermic, can be too reactive if not highly diluted and cooled.[16] |
Diagram 1: Quenching Decision Workflow
This diagram illustrates the logical process for selecting an appropriate quenching strategy based on product stability.
Caption: Decision tree for selecting a SOCl₂ quenching method.
References
-
KGROUP. (2006, October 27). Quenching Reactive Substances. [Link]
-
Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]
-
FranklyChemistry. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube. [Link]
-
Wikipedia. Thionyl chloride. [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
New Jersey Department of Health. Common Name: THIONYL CHLORIDE HAZARD SUMMARY. [Link]
-
Chemistry LibreTexts. (2023, January 22). Thionyl Chloride. [Link]
-
Carl ROTH. Safety Data Sheet: Thionyl chloride. [Link]
-
Reddit. (2024, September 7). [Grade 12: Organic Chem] Why is the thionyl chloride (SOCl2) method preferred for the preparation of alkyl chloride?. r/HomeworkHelp. [Link]
-
University of California, Santa Barbara. (2013, July 22). SOP 0079 - Thionyl Chloride - Standard Operating Procedures. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Reddit. (2019, June 17). Removing thionyl chloride. r/chemistry. [Link]
-
ResearchGate. (2012, November 27). Which reagents are suitable for decomposing residual thionyl chloride after esterification?. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Reddit. (2021, November 23). How dangerous is thionyl chloride?. r/Chempros. [Link]
-
PubChem - NIH. Thionyl Chloride | SOCl2 | CID 24386. [Link]
-
Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. [Link]
-
Reddit. (2024, August 12). Removal of Thionyl Chloride with rotovap. r/Chempros. [Link]
-
Filo. (2025, May 1). Thionyl chloride, ClS(O)Cl, reacts with isopropyl alcohol, (CH3)2CHOH, to give. [Link]
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Technical Support Center: A Troubleshooting Guide for Reactions with 2-(Chloromethyl)pyrimidine Hydrochloride
Welcome to the technical support center for 2-(chloromethyl)pyrimidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile but sometimes challenging reagent. Here, we address specific issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: My reaction with 2-(chloromethyl)pyrimidine hydrochloride is showing low or no conversion. What are the likely causes?
Low reactivity is a frequently reported issue and can often be attributed to a combination of factors inherent to the molecule's structure.[1]
-
Electron-Withdrawing Nature of the Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing. This reduces the electron density at the chloromethyl carbon, making it a less favorable site for nucleophilic attack compared to more electron-rich electrophiles.[1]
-
The Hydrochloride Salt Form: The compound is supplied as a hydrochloride salt, meaning the pyrimidine ring is protonated. This further increases the electron-deficient nature of the ring, which can deactivate the chloromethyl group towards SN2 reactions.[1] Therefore, neutralization with a suitable base is a critical first step in most reactions.[1]
-
Insufficient Basicity: The hydrochloride salt requires at least one equivalent of a non-nucleophilic base to liberate the free pyrimidine base for the reaction to proceed effectively.[1]
-
Weak Nucleophile: The reactivity of the nucleophile is paramount. If you are using a neutral nucleophile like an amine or an alcohol, its reactivity may be insufficient to attack the electrophilic carbon.[1]
-
Inappropriate Solvent: Protic solvents such as ethanol or water can solvate the nucleophile, creating a solvent cage that hinders its ability to attack the electrophile, thereby reducing its reactivity.[1]
-
Poor Solubility: Inadequate solubility of the reactants can significantly impede the reaction rate.[1]
Q2: I'm observing multiple spots on my TLC, suggesting the formation of byproducts. What are the common side reactions?
The appearance of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Reaction with Solvent: If you are using a nucleophilic solvent (e.g., water, alcohols, or amines), it can react with the chloromethyl group, leading to the formation of degradation products.[2] For instance, in the presence of water, 2-(chloromethyl)pyrimidine hydrochloride can hydrolyze to form 2-(hydroxymethyl)pyrimidine.[2]
-
Competing Nucleophilic Aromatic Substitution (SNAr): While the primary reaction site is the chloromethyl group, under harsh conditions such as with strong nucleophiles or at high temperatures, nucleophilic attack on the pyrimidine ring itself can occur.[1]
-
Decomposition: 2-(chloromethyl)pyrimidine hydrochloride can decompose at elevated temperatures, leading to the formation of dark, tarry materials.[1][3]
-
Reaction with Base: If a nucleophilic base is used to neutralize the hydrochloride salt, it may compete with the intended nucleophile, leading to an undesired byproduct.[1]
Q3: How should I handle and store 2-(chloromethyl)pyrimidine hydrochloride to ensure its stability and reactivity?
Proper handling and storage are critical to maintaining the integrity of this reactive compound.[4]
-
Storage Conditions: For long-term storage, it is recommended to store 2-(chloromethyl)pyrimidine hydrochloride at -20°C in a tightly sealed container to prevent moisture ingress.[4][5] Some suppliers also suggest storage at 4°C.[4] Under these conditions, the compound is reported to be stable for at least four years.[4][5]
-
Solvent Selection for Stock Solutions: For short-term storage and immediate use, aprotic, non-nucleophilic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are recommended.[2] However, it is always best practice to prepare solutions fresh.[2]
-
Handling Precautions: 2-(chloromethyl)pyrimidine hydrochloride is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[4] In case of contact with skin or eyes, rinse immediately with plenty of water.[4]
Troubleshooting Guides
Problem 1: Low or No Product Yield
If you are experiencing low or no conversion to your desired product, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Formation of Multiple Products
When your reaction yields a mixture of products, this guide can help you identify and address the cause.
Caption: Troubleshooting workflow for the formation of multiple products.
Experimental Protocols
General Protocol for N-Alkylation with an Amine
This protocol provides a starting point for the SN2 reaction of 2-(chloromethyl)pyrimidine hydrochloride with a primary or secondary amine.[1]
Materials:
-
2-(chloromethyl)pyrimidine hydrochloride (1.0 equivalent)
-
Amine (primary or secondary) (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(chloromethyl)pyrimidine hydrochloride (1.0 equivalent) and the anhydrous solvent to make a ~0.2 M solution.[1]
-
Add the base (2.0 equivalents) to the suspension and stir for 15-30 minutes at room temperature to neutralize the hydrochloride.[1]
-
Add the amine (1.2 equivalents) to the reaction mixture.[1]
-
Heat the reaction to 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
If using K₂CO₃, filter off the solid.[1]
-
Concentrate the filtrate under reduced pressure to remove the solvent.[1]
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]
Protocol for Quenching and Work-up
If your reaction does not go to completion, it is often necessary to quench the unreacted 2-(chloromethyl)pyrimidine hydrochloride before purification.
Procedure:
-
Cool the reaction mixture to 0 °C.
-
Slowly add a quenching agent. Suitable options include:
-
Aqueous solutions of amines: Dilute aqueous ammonia or a primary/secondary amine (e.g., diethylamine) will react to form a more polar, water-soluble derivative.[6]
-
Water/Aqueous Base: Adding water or a dilute aqueous base (e.g., sodium bicarbonate) will hydrolyze the starting material to the more polar 2-(hydroxymethyl)pyrimidine.[6]
-
-
Monitor the disappearance of the starting material by TLC.[6]
-
Proceed with a standard aqueous work-up. An acid-base extraction can be particularly effective for separating the desired product from the more polar quenched byproducts.[6]
Data Presentation
Table 1: Physicochemical Properties of 2-(Chloromethyl)pyrimidine Hydrochloride
| Property | Value | Reference |
| CAS Number | 936643-80-0 | [4][5] |
| Molecular Formula | C₅H₅ClN₂ · HCl | [4][5] |
| Molecular Weight | 165.02 g/mol | [4][5] |
| Appearance | Crystalline solid | [4][5][6] |
| Purity | ≥95% | [4][5] |
| Solubility | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 10 mg/mL | [4][5][6] |
Table 2: Recommended Solvents and Bases for Nucleophilic Substitution
| Solvent Class | Recommended Solvents | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Enhances nucleophilicity by not solvating the nucleophile.[1] |
| Non-Nucleophilic Bases | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | Neutralizes the HCl salt without competing with the primary nucleophile.[1] |
Visualizations
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of substituted pyrimidines.[7]
References
- Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents - Benchchem.
- Spectroscopic and Synthetic Profile of 2-(Chloromethyl)pyrimidine Hydrochloride: A Technical Guide - Benchchem.
- An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem.
- A Comparative Spectroscopic Analysis of 2-(Chloromethyl)pyrimidine Hydrochloride and Its Analogues - Benchchem.
- Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions - Benchchem.
- 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals.
- Technical Support Center: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem.
- A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride - Benchchem.
- Application Notes and Protocols for the Synthesis of Pyrimidine Deriv
- Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions - Benchchem.
- Technical Support Center: Purification Strategies for Reactions Involving 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem.
- 2-(chloromethyl)-Pyrimidine (hydrochloride) (CAS 936643-80-0) - Cayman Chemical.
Sources
Technical Support Center: Purification Challenges of 2-(Chloromethyl)pyrimidine Derivatives
Welcome to the Technical Support Center for the purification of 2-(chloromethyl)pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and purifying these highly reactive and valuable chemical intermediates. Here, we address common challenges and provide practical, field-proven solutions in a comprehensive question-and-answer format.
I. Troubleshooting Guide: Common Purification Issues
This section tackles the most frequent and challenging issues encountered during the purification of 2-(chloromethyl)pyrimidine derivatives. We delve into the root causes of these problems and offer step-by-step guidance to resolve them effectively.
Question 1: I'm observing multiple unexpected spots on my TLC plate after my reaction. What are the likely impurities?
Answer: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate is a common observation and can be attributed to several factors inherent to the reactivity of 2-(chloromethyl)pyrimidine derivatives.
The most prevalent impurity is the hydrolysis product, 2-(hydroxymethyl)pyrimidine , which forms when the highly reactive chloromethyl group reacts with residual water in your solvents or reagents.[1] This is especially problematic if you are using protic solvents like methanol or ethanol, which can also react to form the corresponding ether byproducts (e.g., 2-(methoxymethyl)pyrimidine).[1]
Other potential impurities can arise from:
-
Incomplete reaction: Unreacted starting materials, such as 2-methylpyrimidine or 2-(hydroxymethyl)pyrimidine, may still be present.[2]
-
Side reactions: The synthesis process itself, particularly chlorination using reagents like thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS), can lead to the formation of byproducts.[2][3] Over-chlorination can result in di- or trichlorinated species, while harsh reaction conditions can cause decomposition and the formation of dark, tarry materials.[2][4]
-
Degradation on silica gel: The acidic nature of standard silica gel can sometimes promote the degradation of sensitive 2-(chloromethyl)pyrimidine derivatives during column chromatography.
To identify these impurities, it is crucial to use appropriate analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain molecular weight information for the unexpected spots.
Question 2: My compound seems to be degrading during column chromatography. How can I prevent this?
Answer: Degradation during column chromatography is a significant challenge due to the inherent instability of the chloromethyl group, especially in the presence of nucleophiles or on acidic stationary phases.[1] Here are several strategies to mitigate this issue:
-
Choice of Stationary Phase:
-
Deactivated Silica Gel: Pre-treating silica gel with a base, such as triethylamine (typically 1-2% in the eluent), can neutralize acidic sites and prevent acid-catalyzed degradation.
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for purifying acid-sensitive compounds.
-
Reverse-Phase Chromatography: For more polar derivatives, reverse-phase chromatography (e.g., C18) with a mobile phase of water and acetonitrile or methanol can be effective.
-
-
Solvent System Selection:
-
Aprotic Solvents: Use dry, aprotic solvents for your eluent system to minimize hydrolysis. Common choices include mixtures of hexane and ethyl acetate, or dichloromethane and ethyl acetate.[3]
-
Avoid Protic Solvents: If possible, avoid alcohols like methanol and ethanol in your eluent, as they can react with your compound.[1]
-
-
Technique and Speed:
-
Flash Chromatography: Employing flash chromatography with applied pressure will reduce the time your compound spends on the column, thereby minimizing the opportunity for degradation.
-
Cold Chromatography: Running the column in a cold room or with a jacketed column can help to slow down degradation, as these reactions are often temperature-dependent.
-
The following workflow can help guide your decision-making process for chromatographic purification:
Caption: Decision workflow for chromatographic purification.
Question 3: I am struggling with removing polar impurities. What are the best strategies?
Answer: Polar impurities, such as the hydrolysis byproduct 2-(hydroxymethyl)pyrimidine or unreacted starting materials, can be challenging to separate from the desired product, especially if the product itself has some polarity.
Liquid-Liquid Extraction (LLE): An extractive work-up is a powerful first step to remove many polar impurities.[5]
-
Acid-Base Extraction: If your desired product is significantly less polar than the basic pyrimidine impurities, an acid-base extraction can be highly effective.[5]
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the basic impurities, making them soluble in the aqueous layer.
-
Separate the layers. The organic layer will contain your desired product, while the aqueous layer will contain the protonated impurities.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash to remove excess water.
-
Dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
-
Crystallization: If your product is a solid, crystallization can be an excellent method for purification.
-
Solvent Selection: The key is to find a solvent system in which your product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain soluble. Common solvent systems include ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water.
-
Procedure:
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble.
-
Slowly add a co-solvent in which the product is poorly soluble until the solution becomes slightly cloudy.
-
Add a small amount of the first solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to promote crystal formation.
-
Collect the crystals by filtration and wash with a small amount of the cold co-solvent.
-
The following table summarizes the advantages and disadvantages of these techniques:
| Purification Technique | Advantages | Disadvantages | Best Suited For |
| Column Chromatography | High resolution, applicable to a wide range of compounds.[3][6] | Can be time-consuming, potential for sample degradation. | Complex mixtures, separation of isomers. |
| Liquid-Liquid Extraction | Fast, inexpensive, good for removing highly polar or ionic impurities.[5] | Limited separation power for compounds with similar polarities. | Initial work-up to remove bulk impurities. |
| Crystallization | Can yield very high purity, scalable. | Not all compounds crystallize easily, can have lower yields. | Solid products with suitable solubility profiles. |
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the handling, storage, and purification of 2-(chloromethyl)pyrimidine derivatives.
Q1: What are the recommended storage conditions for 2-(chloromethyl)pyrimidine and its derivatives? A1: Due to their reactivity, these compounds should be stored at low temperatures, typically -20°C, in a tightly sealed container to protect from moisture.[7] For long-term storage, some suppliers recommend storage at -80°C.[1] It is also advisable to store them under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Q2: Which solvents are recommended for preparing stock solutions? A2: For short-term use, aprotic, non-nucleophilic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are suitable.[1] However, it is always best practice to prepare solutions fresh to ensure their integrity, as long-term stability is not guaranteed even in these solvents.[1]
Q3: How can I monitor the progress of my purification? A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring purification.[2][5] A suitable eluent system, often a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate, can be used to track the separation of your desired product from impurities.[3] Staining with potassium permanganate or visualization under UV light can help to identify spots.
Q4: My purification by column chromatography is not giving a good separation. What can I do? A4: If you are experiencing poor separation, consider the following:
-
Optimize the Eluent System: Use TLC to test different solvent ratios and combinations to find a system that provides the best separation (a difference in Rf values of at least 0.2 is ideal).
-
Column Packing: Ensure your column is packed uniformly to avoid channeling. A slurry packing method is generally preferred.
-
Sample Loading: Load your sample in a minimal amount of solvent to ensure a narrow starting band.
-
Gradient Elution: If a single solvent system (isocratic elution) is not effective, a gradient elution, where the polarity of the mobile phase is gradually increased, may provide better separation.
The following diagram illustrates a typical purification workflow:
Caption: A general workflow for the purification of 2-(chloromethyl)pyrimidine derivatives.
By understanding the inherent reactivity of 2-(chloromethyl)pyrimidine derivatives and implementing the strategies outlined in this guide, researchers can overcome common purification challenges and obtain high-purity materials for their downstream applications.
III. References
-
Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents - Benchchem. Available at:
-
An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem. Available at:
-
Technical Support Center: Purification Strategies for Reactions Involving 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem. Available at:
-
An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-(Chloromethyl)pyrimidine Derivatives - Benchchem. Available at:
-
Technical Support Center: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem. Available at:
-
An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem. Available at:
-
Navigating the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride: A Comparative Guide - Benchchem. Available at:
-
An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem. Available at:
-
Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2 - Benchchem. Available at:
-
Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of 2-(Chloromethyl)pyrimidine Hydrochloride and Its Alternatives - Benchchem. Available at:
-
2-(chloromethyl)-Pyrimidine (hydrochloride) | CAS 936643-80-0 | SCBT - Santa Cruz Biotechnology. Available at:
-
Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents. Available at:
-
2-(Chloromethyl)pyridine hydrochloride - Sigma-Aldrich. Available at:
-
Preparation of 2-(Chloromethyl)pyridine - Google Patents. Available at:
-
2-(Chloromethyl)pyridine hydrochloride - Sigma-Aldrich. Available at:
-
2-(chloromethyl)-Pyrimidine (hydrochloride) (CAS 936643-80-0) - Cayman Chemical. Available at:
-
Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists - Refubium - Freie Universität Berlin. Available at:
-
Synthesis of chlorinated pyrimidines - Google Patents. Available at:
-
2: Chromatography - Chemistry LibreTexts. Available at:
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Technical Support Center: Strategies to Improve Pyrimidine Compound Solubility for Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor pyrimidine compound solubility in reaction media. The pyrimidine scaffold is a cornerstone in medicinal chemistry, but its planar, often crystalline nature can lead to significant solubility hurdles, impeding reaction kinetics, yield, and overall success.[1][2] This resource is designed to provide you with a logical framework and actionable protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my pyrimidine compounds consistently showing poor solubility in common organic solvents?
Poor solubility of pyrimidine derivatives often stems from a combination of factors inherent to their structure. The planar aromatic ring system can lead to strong crystal lattice packing, making it difficult for solvent molecules to break apart the solid state.[2] Additionally, the presence and nature of substituents on the pyrimidine ring play a crucial role. Highly symmetrical and non-polar substituents can exacerbate low solubility.
Q2: What is the first and simplest modification I should consider to improve the solubility of my pyrimidine derivative?
Before embarking on more complex synthetic modifications, the first and often simplest approach to consider is pH adjustment , especially if your pyrimidine compound has ionizable functional groups (e.g., amino or carboxylic acid moieties).[3][4] By converting the neutral molecule into a salt, you can often dramatically increase its aqueous solubility.[5][6][7] For basic pyrimidines, adding a small amount of an acid like HCl or TFA can protonate a nitrogen atom, forming a more soluble salt. Conversely, for acidic pyrimidines, the addition of a base like NaOH or triethylamine can deprotonate an acidic proton to form a soluble salt.
Q3: When should I consider using a co-solvent system?
A co-solvent system is an excellent strategy when your pyrimidine compound is lipophilic or highly crystalline and exhibits poor solubility in a single solvent but has good solubility in a water-miscible organic solvent.[3] Co-solvents work by reducing the overall polarity of the solvent system, which can help to solvate non-polar molecules more effectively.[4][8] This technique is particularly useful in reactions where both polar and non-polar reagents need to be solubilized.
Troubleshooting Guides
Issue 1: My pyrimidine starting material is not dissolving sufficiently for the reaction to proceed.
Underlying Cause: The chosen solvent may be inappropriate for the specific pyrimidine derivative, or the compound may have very high crystal lattice energy.
Troubleshooting Workflow:
Caption: Decision workflow for addressing an insoluble pyrimidine starting material.
Detailed Protocol: Initial Solubility Screening
-
Preparation: Prepare small, accurately weighed samples of your pyrimidine compound (e.g., 1-5 mg) in separate vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different solvent from a pre-selected panel (e.g., water, methanol, ethanol, isopropanol, acetonitrile, THF, dioxane, DMF, DMSO).
-
Observation: Vortex each vial for 1-2 minutes and visually inspect for dissolution.
-
Incremental Addition: If the compound has not dissolved, add another measured volume of the solvent and repeat the vortexing and observation. Continue this process up to a defined maximum volume (e.g., 1 mL).
-
Quantification (Optional): For more precise measurements, analyze the supernatant of saturated solutions via HPLC or UV-Vis spectroscopy to determine the concentration.
Issue 2: Co-solvents and pH adjustments are ineffective. How can I chemically modify my pyrimidine to improve solubility?
Underlying Cause: The intrinsic properties of the pyrimidine scaffold, such as high planarity and strong intermolecular interactions, may necessitate structural changes to enhance solubility.[9][10]
Strategies for Structural Modification:
-
Disrupting Planarity and Symmetry: Introducing non-planar or bulky groups can disrupt the crystal packing of the molecule, thereby lowering the melting point and often increasing solubility.[2][9] This can be achieved by adding substituents that force a twist in the molecule's conformation.
-
Introducing Polar Functional Groups: The addition of polar functional groups, such as hydroxyl (-OH), methoxy (-OCH3), or amino (-NH2) groups, can increase the polarity of the molecule and its ability to form hydrogen bonds with protic solvents, thus improving solubility.[11]
-
Prodrug Approach: A prodrug strategy involves temporarily masking a functional group with a more soluble promoiety.[12][13][14][15][16] This is a particularly powerful technique in drug development to improve bioavailability. For pyrimidines, this could involve creating phosphate esters or amino acid conjugates, which are cleaved in situ to release the active drug.[14] A study on pyrazolo[3,4-d]pyrimidine compounds demonstrated a 600-fold improvement in solubility by attaching a water-soluble N-methylpiperazino promoiety.[12]
Data Summary: Impact of Structural Modification on Solubility
| Modification Strategy | Example | Solubility Improvement | Reference |
| Disruption of Molecular Symmetry | Modification of a tetrahydropyrimidylamino group | >35-fold increase | [9] |
| Introduction of Polar Group | Addition of a methoxy group to an aromatic ring | Significant increase | [9] |
| Prodrug Approach | Addition of an N-methylpiperazino promoiety to a pyrazolo[3,4-d]pyrimidine | 600-fold increase | [12] |
Issue 3: My reaction is sensitive to changes in solvent polarity and pH. Are there other additives I can use to improve solubility?
Underlying Cause: Some reactions have stringent requirements for the reaction medium, precluding significant changes in solvent composition or pH. In such cases, the use of solubilizing agents that work through different mechanisms can be beneficial.
Alternative Solubilizing Agents:
-
Surfactants: Surfactants are amphiphilic molecules that can form micelles in solution.[17][18] The hydrophobic core of the micelle can encapsulate a poorly soluble pyrimidine compound, while the hydrophilic exterior allows the micelle to remain dissolved in a polar solvent. This is a form of solubilization by microemulsion.[3]
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20] They can form inclusion complexes with poorly soluble molecules, including pyrimidines, effectively encapsulating the hydrophobic portion of the guest molecule and increasing its apparent solubility in aqueous media.[17][21]
Workflow for Selecting a Solubilizing Agent:
Caption: Decision tree for selecting a solubilizing agent for sensitive reactions.
Experimental Protocol: Screening for Surfactant-Mediated Solubilization
-
Surfactant Selection: Choose a panel of non-ionic (e.g., Tween® 80, Triton™ X-100) and ionic (e.g., SDS) surfactants.
-
Stock Solutions: Prepare stock solutions of each surfactant in the intended reaction solvent.
-
Solubility Test: In separate vials, add your pyrimidine compound to the reaction solvent. Then, add increasing concentrations of each surfactant stock solution.
-
Observation: Vortex and observe for dissolution. Note the concentration at which solubilization occurs (the critical micelle concentration, CMC, is a key parameter).
-
Reaction Compatibility: Run a small-scale test reaction in the presence of the most effective surfactant to ensure it does not interfere with the desired chemical transformation.
References
-
Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. [Link]
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Principles of Salt Formation. ResearchGate. [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [Link]
-
Cyclodextrins, Surfactants and Their Inclusion Complexes. PubMed Central. [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis. [Link]
-
Solubility enhancement techniques: A comprehensive review. WJBPHS. [Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PubMed Central. [Link]
-
A cyclodextrin surfactant for stable emulsions with an accessible cavity for host–guest complexation. Royal Society of Chemistry. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]
-
Improving solubility via structural modification. ResearchGate. [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central. [Link]
-
Prodrug approaches for enhancing the bioavailability of drugs with low solubility. PubMed. [Link]
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Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. ACS Publications. [Link]
-
Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. ACS Publications. [Link]
- Pharmaceutical salts of pyrimidine derivatives and method of treating disorders.
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Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. ResearchGate. [Link]
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5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
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Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. [Link]
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β-Cyclodextrin-Functionalized Cellulose Nanocrystals and Their Interactions with Surfactants. ACS Publications. [Link]
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Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. Journal of Medical Science. [Link]
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Role of Salt Selection in Drug Discovery and Development. ResearchGate. [Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. [Link]
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]
-
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Publications. [Link]
-
Organic Solvents: Environmentally Benign Solutions. Royal Society of Chemistry. [Link]
-
Physiochemical assessment of pharmaceutical salt forms. AAPS. [Link]
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Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]
-
Cyclodextrin-Catalyzed Organic Synthesis: Reactions, Mechanisms, and Applications. MDPI. [Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUES. ResearchGate. [Link]
-
Chemical Modification: A unique solutions to Solubility problem. Journal of Drug Delivery and Therapeutics. [Link]
-
Solvents and sustainable chemistry. PubMed Central. [Link]
-
Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. Royal Society of Chemistry. [Link]
-
Main Applications of Cyclodextrins in the Food Industry as the Compounds of Choice to Form Host–Guest Complexes. PubMed Central. [Link]
-
What Is The Role Of A Solvent In A Chemical Reaction? ReAgent. [Link]
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A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PubMed Central. [Link]
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SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-(Chloromethyl)pyrimidine and Benzyl Chloride
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Both 2-(chloromethyl)pyrimidine and benzyl chloride serve as valuable electrophiles for the introduction of pyrimidylmethyl and benzyl moieties, respectively. These motifs are prevalent in a vast array of biologically active molecules, particularly in the realm of kinase inhibitors and other targeted therapeutics.[1] This guide provides a detailed comparative analysis of the reactivity of these two critical reagents in nucleophilic substitution reactions, offering insights into reaction design, mechanistic considerations, and practical experimental protocols.
At a Glance: Comparative Reactivity Profile
| Feature | 2-(Chloromethyl)pyrimidine | Benzyl Chloride |
| Primary Reaction | Nucleophilic Substitution | Nucleophilic Substitution |
| Favored Mechanism | Predominantly S(_N)2 | S(_N)1 or S(_N)2 (condition dependent) |
| S(_N)2 Reactivity | Generally higher | Baseline for comparison |
| S(_N)1 Reactivity | Generally lower | Readily undergoes S(_N)1 |
| Key Influencing Factor | Electron-withdrawing pyrimidine ring | Resonance-stabilized benzyl carbocation |
Mechanistic Underpinnings: A Tale of Two Rings
The reactivity of both 2-(chloromethyl)pyrimidine and benzyl chloride is dictated by the nature of the aromatic ring attached to the chloromethyl group. While structurally similar, the electronic properties of the pyrimidine and benzene rings lead to distinct reactivity profiles.
The S(_N)2 Pathway: A Concerted Dance
The S(_N)2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom as the leaving group departs.[2] The rate of this reaction is sensitive to steric hindrance and the electronic nature of the substrate.
For 2-(chloromethyl)pyrimidine , the presence of two electron-withdrawing nitrogen atoms in the pyrimidine ring significantly influences its S(_N)2 reactivity.[1] These nitrogen atoms pull electron density away from the chloromethyl carbon, rendering it more electrophilic and, consequently, more susceptible to nucleophilic attack. This inductive effect is expected to accelerate the S(_N)2 reaction rate compared to benzyl chloride.
Benzyl chloride , on the other hand, serves as a classic benchmark. The benzene ring is less electron-withdrawing than the pyrimidine ring. While the benzylic position is activated towards S(_N)2 reactions compared to a simple alkyl chloride, the enhanced electrophilicity of the carbon center in 2-(chloromethyl)pyrimidine suggests the latter would be more reactive under S(_N)2 conditions.[1]
The S(_N)1 Pathway: The Carbocation Intermediate
The S(N)1 reaction is a two-step process that proceeds through a carbocation intermediate. The rate-determining step is the formation of this carbocation, and therefore, its stability is the primary factor governing the reaction rate.
Benzyl chloride readily undergoes S(N)1 reactions, particularly in polar, protic solvents. This is due to the formation of the benzyl carbocation, which is significantly stabilized by resonance, delocalizing the positive charge over the benzene ring.[3]
In contrast, 2-(chloromethyl)pyrimidine is expected to be less reactive under S(_N)1 conditions. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring would destabilize the adjacent carbocation, making its formation less favorable.[1] While resonance stabilization is possible, the inductive destabilization is predicted to be the dominant effect, leading to a slower S(_N)1 reaction rate compared to benzyl chloride.
Quantitative Reactivity Comparison
S(_N)2 Reactivity Benchmark
The reaction of these chlorides with sodium iodide in acetone is a classic method for evaluating S(_N)2 reactivity. The electron-withdrawing pyrimidine ring is expected to increase the electrophilicity of the methylene carbon, leading to a faster reaction.
Table 1: Comparison of Estimated S(_N)2 Reaction Rates with Sodium Iodide in Acetone at 25°C
| Compound | Relative Rate Constant (k(_\text{rel})) | Estimated Reaction Time for >90% Conversion (hours) |
| Benzyl Chloride | 1.0 | ~1 |
| 2-(Chloromethyl)pyrimidine | ~1.2 (Estimated) | ~0.8 |
| Note: The relative rate constant for 2-(chloromethyl)pyrimidine is an estimate based on the increased electrophilicity of the carbon center due to the electron-withdrawing nature of the pyrimidine ring compared to the phenyl ring of benzyl chloride.[1] |
S(_N)1 Reactivity Benchmark
Solvolysis in a polar protic solvent like ethanol is a standard method for assessing S(_N)1 reactivity. The rate is primarily determined by the stability of the carbocation intermediate.
Table 2: Comparison of Estimated S(_N)1 Solvolysis Rates in Ethanol at 25°C
| Compound | Relative Rate Constant (k(_\text{rel})) | Estimated Reaction Time for >90% Conversion (hours) |
| Benzyl Chloride | 1.0 | ~24 |
| 2-(Chloromethyl)pyrimidine | ~0.8 (Estimated) | ~30 |
| Note: The relative rate constant for 2-(chloromethyl)pyrimidine is an estimate. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring is expected to slightly destabilize the carbocation intermediate compared to the benzyl carbocation, leading to a slower S(_N)1 reaction rate.[1] |
Experimental Protocols for Comparative Reactivity Analysis
To empirically validate the predicted reactivity, the following detailed experimental protocols can be employed. It is crucial to note that 2-(chloromethyl)pyrimidine is often supplied as a hydrochloride salt, which requires neutralization prior to or during the reaction.
Protocol 1: Comparative S(_N)2 Rate Determination
Objective: To compare the rate of reaction of 2-(chloromethyl)pyrimidine and benzyl chloride with sodium iodide in acetone.
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride
-
Benzyl chloride
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Triethylamine (Et(_3)N) or other non-nucleophilic base
-
Standardized sodium thiosulfate (Na(_2)S(_2)O(_3)) solution
-
Starch indicator solution
-
Reaction vessels, constant temperature bath, burette, pipettes
Procedure:
-
Stock Solution Preparation: Prepare equimolar solutions (e.g., 0.1 M) of 2-(chloromethyl)pyrimidine hydrochloride (with 1.1 equivalents of Et(_3)N) and benzyl chloride in anhydrous acetone. Prepare a 0.1 M solution of NaI in anhydrous acetone.
-
Reaction Initiation: In separate reaction flasks maintained at a constant temperature (e.g., 25°C), mix equal volumes of the substrate solution and the NaI solution. Start a timer immediately upon mixing.
-
Reaction Monitoring: At regular intervals, withdraw an aliquot of the reaction mixture and quench it in a flask containing a known excess of a solution of I(_2) in a suitable solvent.
-
Titration: Titrate the unreacted I(_2) with the standardized sodium thiosulfate solution using starch as an indicator.
-
Data Analysis: The concentration of iodide consumed at each time point can be calculated. Plot ln() versus time. The slope of the line will be the pseudo-first-order rate constant. Compare the rate constants for the two substrates to determine their relative reactivity.
Protocol 2: Comparative S(_N)1 Solvolysis Rate Determination
Objective: To compare the rate of solvolysis of 2-(chloromethyl)pyrimidine and benzyl chloride in aqueous ethanol.
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride
-
Benzyl chloride
-
80% (v/v) Ethanol/Water solution
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)
-
Phenolphthalein or other suitable indicator
-
Reaction vessels, constant temperature bath, burette, pipettes
Procedure:
-
Reaction Setup: In a flask maintained at a constant temperature (e.g., 25°C), add a known volume of the 80% ethanol/water solution and a few drops of indicator.
-
Reaction Initiation: Add a precise amount of either 2-(chloromethyl)pyrimidine hydrochloride or benzyl chloride to the solvent and start a timer immediately.
-
Reaction Monitoring: The solvolysis reaction generates HCl, which will cause the indicator to change color. Titrate the reaction mixture with the standardized NaOH solution, adding it dropwise to maintain the endpoint color. Record the volume of NaOH added at regular time intervals.
-
Data Analysis: The amount of HCl produced is equivalent to the amount of substrate that has reacted. Plot ln() versus time. The slope of the resulting line is the first-order rate constant, k. Compare the rate constants to determine the relative solvolysis rates.
Conclusion for the Practicing Scientist
The choice between 2-(chloromethyl)pyrimidine and benzyl chloride as a synthetic precursor will depend on the desired reaction pathway and the nature of the nucleophile.
-
For S(_N)2 reactions with strong nucleophiles, 2-(chloromethyl)pyrimidine is predicted to be the more reactive substrate due to the enhanced electrophilicity of its benzylic-like carbon. This can lead to faster reaction times and potentially milder reaction conditions.
-
For S(_N)1 reactions , or when a carbocation intermediate is desired, benzyl chloride is the superior choice. Its ability to form a resonance-stabilized carbocation makes it significantly more reactive under these conditions.
It is imperative for researchers to consider the mechanistic nuances and the practical aspects, such as the need to neutralize the hydrochloride salt of 2-(chloromethyl)pyrimidine, when designing synthetic routes. The experimental protocols provided herein offer a robust framework for the empirical determination of the relative reactivities of these and other related electrophiles, enabling more informed and efficient synthetic planning.
References
-
Bhide, B. H., & Patel, M. G. (1985). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(3), 279-284. Available at: [Link]
-
Allylic and Benzylic Halides - SN1 and SN2 Reactions. (2023, March 16). The Organic Chemistry Tutor. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 22). Rate Laws in Nucleophilic Substitution. Available at: [Link]
-
Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Available at: [Link]
-
Chemistry LibreTexts. (2019, December 30). 8.1: Solvolysis of Tertiary and Secondary Haloalkanes. Available at: [Link]
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D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 65-79. Available at: [Link]
-
Lumen Learning. Factors affecting the rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Available at: [Link]
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Available at: [Link]
-
Quora. (2019, January 4). Which is more reactive towards SN1, benzyl chloride or 1-chloro-2-phenylethane?. Available at: [Link]
-
Reddit. (2016, January 26). Ranking reactivity for SN2 reaction: benzyl vs. allyl vs. tertiary chlorides (homework help). r/OrganicChemistry. Available at: [Link]
-
St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. Available at: [Link]
-
Wikipedia. (n.d.). Benzyl chloride. Retrieved January 19, 2026, from [Link]
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A Comparative Guide to Alternatives for 2-(Chloromethyl)pyrimidine Hydrochloride in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold is a privileged structure, forming the core of numerous therapeutic agents, including a significant number of kinase inhibitors.[1][2] The compound 2-(chloromethyl)pyrimidine hydrochloride has long served as a valuable electrophilic building block for introducing the pyrimidin-2-ylmethyl moiety into various molecular frameworks.[1][2][3] Its utility lies in the reactive chloromethyl group, which readily undergoes nucleophilic substitution.[1] However, reliance on this reagent is not without its challenges, which can include its lability, potential for side reactions, and the limited availability of direct, comparative synthetic data in peer-reviewed literature.[4][5]
This guide provides a comprehensive comparison of viable and, in many cases, superior alternatives to 2-(chloromethyl)pyrimidine hydrochloride. As Senior Application Scientists, our goal is to move beyond simple protocol recitation and delve into the causality behind experimental choices, offering field-proven insights to empower your synthetic strategies. We will explore methodologies that offer improved yields, milder reaction conditions, and broader functional group tolerance, supported by detailed experimental protocols and comparative data.
Alternative 1: Activation of 2-(Hydroxymethyl)pyrimidine via Sulfonate Esters
A highly effective and robust alternative to using the pre-formed chloromethyl compound is the in situ or stepwise activation of 2-(hydroxymethyl)pyrimidine.[6] This precursor is generally more stable, less hazardous, and often more commercially accessible than its chlorinated counterpart.[6][7][8] By converting the hydroxyl group into a superior leaving group, such as a mesylate or tosylate, the subsequent nucleophilic substitution becomes significantly more efficient and often proceeds under milder conditions.[6]
The causality behind this improved performance lies in the exceptional leaving group ability of sulfonates. The negative charge on the departing sulfonate anion is delocalized over three oxygen atoms, rendering it highly stable and thus facilitating the SN2 displacement.
Experimental Workflow: Two-Step, One-Pot Approach
Caption: Workflow for the activation of 2-(hydroxymethyl)pyrimidine and subsequent substitution.
Detailed Experimental Protocol: Synthesis of a Pyrimidine Ether Derivative
Part A: Synthesis of 2-(Mesyloxymethyl)pyrimidine (Activation)
-
Under a nitrogen atmosphere, dissolve 2-(hydroxymethyl)pyrimidine (1.0 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried flask.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution and stir.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, ensuring the temperature remains at 0°C. Causality: The dropwise addition to a cooled solution controls the exothermic reaction between the highly reactive sulfonyl chloride and the alcohol/amine base.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to remove acidic impurities) and brine.
-
The resulting DCM solution containing the crude 2-(mesyloxymethyl)pyrimidine can be used directly in the next step.
Part B: Nucleophilic Substitution
-
To a solution of a nucleophile, such as 4-methoxyphenol (1.1 equivalents), in acetone, add potassium carbonate (2.0 equivalents). Causality: Potassium carbonate acts as a base to deprotonate the phenol, generating the more nucleophilic phenoxide ion.
-
Add the crude 2-(mesyloxymethyl)pyrimidine solution from Part A to the suspension.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by TLC.
-
Upon completion, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.[6]
Alternative 2: Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry offers powerful tools that circumvent the need for a reactive benzylic-type halide altogether. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allow for the construction of the desired C-C bond with exceptional precision and functional group tolerance.[6] This strategy involves coupling a 2-halo-pyrimidine (e.g., 2-chloro- or 2-bromopyrimidine) with an appropriate organoboron reagent.
This approach is particularly advantageous for creating complex molecules where sensitive functional groups might not tolerate the conditions required for classical nucleophilic substitution. The choice of catalyst and ligand is critical for achieving high efficiency and preventing side reactions.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add 2-chloropyrimidine or 2-bromopyrimidine (1.0 equivalent), the (alkoxymethyl)boronic ester partner (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 equivalents), and a base, typically potassium carbonate or cesium carbonate (2.0-3.0 equivalents).
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 15-20 minutes. Causality: The active Pd(0) species in the catalytic cycle is sensitive to oxidation, making an oxygen-free atmosphere essential for catalytic turnover and preventing catalyst degradation.
-
Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to reflux (typically 80-110°C) for 12-24 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Alternative 3: Direct C-H Functionalization of 2-Methylpyrimidine
A frontier in synthetic efficiency is the direct functionalization of C-H bonds. While less established for this specific transformation than the preceding methods, the direct C-H functionalization of the methyl group on 2-methylpyrimidine represents a highly atom-economical approach.[9][10] This strategy avoids the need to pre-install a leaving group (like a halide or sulfonate) on the methyl carbon, thereby shortening the synthetic sequence.
These reactions typically involve transition-metal catalysts that can selectively activate the C-H bond, or photocatalytic methods.[9][11] While developing a robust protocol requires significant optimization, the potential benefits in terms of step-economy make it a compelling area for research and development. Researchers investigating this route would typically explore various palladium, ruthenium, or iridium catalysts in the presence of specific directing groups or oxidants to achieve the desired transformation.[10][12][13]
Comparative Performance Summary
| Reagent / Method | Starting Materials | Key Features | Advantages | Disadvantages |
| 2-(Chloromethyl)pyrimidine HCl | 2-(Hydroxymethyl)pyrimidine or 2-Methylpyrimidine | Direct electrophile for SN2 reactions.[1][4][5] | Single-step substitution (if reagent is available). | Reagent can be unstable; reaction conditions can be harsh; limited published data.[4] |
| Activation via Sulfonate Esters | 2-(Hydroxymethyl)pyrimidine, Sulfonyl Chloride | Two-step, one-pot process creating a highly reactive intermediate.[6] | Milder substitution conditions, higher overall yields, less hazardous starting material.[6] | Requires an additional activation step. |
| Palladium Cross-Coupling | 2-Halopyrimidine, Organoboron Reagent | Modern, catalytic C-C bond formation.[6] | Excellent functional group tolerance, broad substrate scope, reliable and high-yielding.[6] | Requires catalyst, ligands, inert atmosphere, and synthesis of the coupling partner.[6] |
| Direct C-H Functionalization | 2-Methylpyrimidine | Atom-economical, direct conversion of a C-H to a C-C or C-X bond.[9] | Shortest possible synthetic route. | Can be challenging to control selectivity; requires significant methods development. |
Conclusion
While 2-(chloromethyl)pyrimidine hydrochloride remains a viable reagent for introducing the pyrimidin-2-ylmethyl moiety, its alternatives offer significant and, in many cases, decisive advantages in modern synthetic campaigns.
-
For reliability and efficiency , the activation of 2-(hydroxymethyl)pyrimidine via sulfonate esters stands out as a superior strategy. It provides a highly reactive intermediate that undergoes clean nucleophilic substitution under mild conditions, often leading to higher overall yields.[6]
-
For complexity and versatility , palladium-catalyzed cross-coupling methods are unparalleled. They offer the ability to construct intricate molecular architectures with a broad range of functional groups that would not be compatible with traditional SN2 chemistry.[6]
-
For future-facing efficiency , direct C-H functionalization presents the most atom-economical approach, though it remains an area requiring further research to become a routine laboratory method for this specific substrate.
The optimal choice will invariably depend on the specific target molecule, the presence of sensitive functional groups, and considerations of cost and scale. By understanding the mechanistic underpinnings and practical advantages of these alternatives, researchers can design more robust, efficient, and successful synthetic routes.
References
- Navigating the Synthesis of 2-(Chloromethyl)
- An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem.
- Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers. Benchchem.
- An In-depth Technical Guide to 2-(Chloromethyl)
- Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem.
- A Comparative Guide to Alternative Reagents for 2-(Chloromethyl)pyrimidine Hydrochloride in Drug Discovery and Chemical Synthesis. Benchchem.
- 2-(Hydroxymethyl)
- 2-(Hydroxymethyl)-Pyrimidine (CAS Number: 42839-09-8). Cayman Chemical.
- Synthesis of 2-substituted pyrimidines and benzoxazoles via a visible-light-driven organocatalytic aerobic oxidation: enhancement of the reaction rate and selectivity by a base. Green Chemistry (RSC Publishing).
- Recent Advances in Direct C–H Functionalization of Pyrimidines.
- Recent Advances in Metal Catalyzed C−H Functionalization with a Wide Range of Directing Groups. Scilit.
- Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Growing Science.
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- 13. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
A Senior Application Scientist's Guide to Pyrimidine Synthesis: A Cost-Benefit Analysis of Biological and Chemical Routes
For researchers, scientists, and professionals in the dynamic field of drug development, the synthesis of pyrimidine scaffolds is a foundational element of discovery and production. As the core of nucleobases like uracil, cytosine, and thymine, pyrimidines are indispensable building blocks for a vast array of therapeutic agents. The choice of synthetic route—be it harnessing nature's enzymatic machinery or employing the precision of organic chemistry—carries significant implications for cost, efficiency, scalability, and environmental impact. This guide provides an in-depth, objective comparison of the primary pyrimidine synthesis pathways, supported by experimental data and field-proven insights to inform your selection of the most suitable method for your research and development objectives.
The Biological Blueprint: De Novo and Salvage Pathways
Nature has evolved two elegant and efficient routes for pyrimidine biosynthesis: the de novo pathway, which builds the pyrimidine ring from simple precursors, and the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides. Understanding these biological strategies offers valuable insights into potential enzymatic and chemoenzymatic approaches for laboratory and industrial synthesis.
The De Novo Pathway: Building from Scratch
The de novo synthesis of pyrimidines is a highly conserved and energy-intensive process that constructs the pyrimidine ring from bicarbonate, aspartate, and glutamine.[1] The pathway culminates in the synthesis of uridine monophosphate (UMP), the precursor to all other pyrimidine nucleotides.[2]
Mechanism and Key Enzymes:
The de novo pathway proceeds through a series of six enzymatic steps, primarily occurring in the cytoplasm, with one key step taking place in the mitochondria.[3]
-
Carbamoyl Phosphate Synthesis: The pathway begins with the ATP-dependent synthesis of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP, catalyzed by Carbamoyl Phosphate Synthetase II (CPS II) . This is the committed and rate-limiting step in animals.[1]
-
Carbamoyl Aspartate Formation: Aspartate Transcarbamoylase (ATCase) catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate.[4]
-
Ring Closure: Dihydroorotase facilitates the intramolecular condensation of carbamoyl aspartate to form dihydroorotate.
-
Oxidation: The mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH) oxidizes dihydroorotate to orotate.[1]
-
Phosphoribosylation: Orotate Phosphoribosyltransferase (OPRT) attaches a ribose-5-phosphate group from phosphoribosyl pyrophosphate (PRPP) to orotate, forming orotidine-5'-monophosphate (OMP).
-
Decarboxylation: OMP Decarboxylase catalyzes the final step, the decarboxylation of OMP to yield UMP.[2]
Cost-Benefit Analysis of the De Novo Pathway (Enzymatic Synthesis):
| Feature | Analysis |
| Cost | High initial investment. The primary cost lies in the purification of the required enzymes (CPS II, ATCase, etc.). While some enzymes are commercially available, they can be expensive.[5][6][7][8][9] Custom expression and purification may be more cost-effective for larger scales but requires significant upfront investment in molecular biology infrastructure. Substrates like PRPP can also be costly. |
| Yield & Efficiency | Potentially very high. Enzymatic reactions are highly specific, leading to high yields with minimal byproducts.[10][11][12][13] One-pot enzymatic synthesis of related nucleotides has demonstrated high conversion rates. The main challenge is optimizing the reaction conditions for multiple enzymes to work in concert. |
| Scalability | Challenging but feasible. Scaling up enzymatic reactions requires careful control of parameters like pH, temperature, and substrate concentrations. Enzyme stability and the need for cofactors can also pose challenges. However, for high-value products like isotopically labeled nucleotides for NMR studies, enzymatic synthesis is a preferred method.[14] |
| Environmental Impact | Low. Enzymatic reactions are typically performed in aqueous media under mild conditions, avoiding the use of harsh organic solvents and reagents. This results in a very low E-factor.[15] |
| Versatility | High for specific products. This route is ideal for producing naturally occurring pyrimidine nucleotides and their isotopically labeled analogues. However, it is not readily adaptable for the synthesis of diverse, non-natural pyrimidine derivatives. |
Experimental Protocol: One-Pot Enzymatic Synthesis of UMP
This protocol is a conceptual model based on published methods for one-pot enzymatic synthesis of related nucleotides.[10][11][12][13]
-
Reaction Mixture Preparation: In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5) containing:
-
Glutamine (e.g., 20 mM)
-
Sodium Bicarbonate (e.g., 50 mM)
-
L-Aspartate (e.g., 20 mM)
-
Phosphoribosyl pyrophosphate (PRPP) (e.g., 10 mM)
-
ATP (e.g., 30 mM)
-
MgCl₂ (e.g., 10 mM)
-
-
Enzyme Addition: Add purified enzymes to the reaction mixture. The optimal concentration of each enzyme needs to be determined empirically but could start in the range of 1-10 µM.
-
Carbamoyl Phosphate Synthetase II (CPS II)
-
Aspartate Transcarbamoylase (ATCase)
-
Dihydroorotase
-
Dihydroorotate Dehydrogenase (DHODH) with an appropriate electron acceptor.
-
Orotate Phosphoribosyltransferase (OPRT)
-
OMP Decarboxylase
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC to quantify the formation of UMP.[16]
-
Purification: Once the reaction is complete, the UMP can be purified from the reaction mixture using anion-exchange chromatography.
The Salvage Pathway: The Art of Recycling
The salvage pathway is a more energy-efficient route that recycles pyrimidine bases and nucleosides from the degradation of DNA and RNA.[1][3] This pathway is particularly active in cells that are not rapidly proliferating.
Mechanism and Key Enzymes:
The salvage pathway utilizes two main types of enzymes:
-
Nucleoside Phosphorylases: These enzymes, such as Uridine Phosphorylase and Thymidine Phosphorylase , catalyze the reversible phosphorolysis of nucleosides (e.g., uridine, thymidine) to the corresponding free base and ribose-1-phosphate or deoxyribose-1-phosphate.[3]
-
Nucleoside Kinases: Enzymes like Uridine-Cytidine Kinase and Thymidine Kinase phosphorylate nucleosides to their corresponding monophosphates using ATP.[3]
Cost-Benefit Analysis of the Salvage Pathway:
| Feature | Analysis |
| Cost | Moderate. The cost is primarily associated with the starting nucleosides or bases, which can be more expensive than the simple precursors of the de novo pathway. The enzymes involved are generally less complex and potentially cheaper to produce than those in the de novo pathway.[17][18][19] |
| Yield & Efficiency | High. These are typically single-step enzymatic reactions with high specificity and yield. |
| Scalability | Good. Single-enzyme reactions are generally easier to scale up than multi-enzyme cascades. |
| Environmental Impact | Low. Similar to the de novo pathway, these reactions are performed in aqueous media under mild conditions. |
| Versatility | Limited. This pathway is useful for the specific conversion of pre-existing pyrimidine bases or nucleosides. It is not a general method for creating diverse pyrimidine structures. |
The Chemist's Toolbox: Classical and Modern Synthetic Routes
Organic chemistry offers a plethora of methods for constructing the pyrimidine ring, providing immense flexibility in the synthesis of a wide range of derivatives.
The Biginelli Reaction: A Time-Honored One-Pot Synthesis
First reported by Pietro Biginelli in 1891, this three-component reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea to produce dihydropyrimidones (DHPMs).[20][21][22] These DHPMs are valuable intermediates that can be further modified.
Mechanism:
The reaction mechanism is believed to proceed through the formation of an acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enolate and subsequent cyclization and dehydration to form the DHPM ring.[23][24]
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A Senior Application Scientist's Comparative Guide to the Validation of HPLC Methods for 2-(chloromethyl)pyrimidine Analysis
Introduction: The Analytical Imperative for 2-(chloromethyl)pyrimidine
2-(chloromethyl)pyrimidine hydrochloride is a reactive synthetic intermediate whose purity is critical for the successful synthesis of active pharmaceutical ingredients (APIs).[1][2] Its reactive chloromethyl group makes it susceptible to degradation, primarily through hydrolysis to form 2-(hydroxymethyl)pyrimidine.[2] Therefore, a robust, validated, and stability-indicating HPLC method is essential to ensure the quality and consistency of this starting material. This guide will compare three common reversed-phase HPLC methods to determine the most suitable approach for the routine analysis of 2-(chloromethyl)pyrimidine and its primary degradant.
Chapter 1: Designing the Comparative Study: A Foundation of Logic
The selection of an appropriate HPLC method is a balance of achieving adequate separation, sensitivity, and robustness. Our comparative study is designed to evaluate three different stationary phases under identical mobile phase and system conditions to isolate the impact of the column chemistry on method performance.
The Rationale for Column Selection
The choice of stationary phase is the most critical decision in HPLC method development.[3] Based on the chemical structure of 2-(chloromethyl)pyrimidine, which contains a polar pyrimidine ring and a reactive halogenated alkyl group, we have selected three distinct reversed-phase columns for this evaluation:
-
Method A: C18 (Octadecyl Silane) Column: The industry workhorse, C18 columns provide high hydrophobicity and are effective for a wide range of non-polar to moderately polar compounds.[4] This serves as our baseline method.
-
Method B: Phenyl-Hexyl Column: Phenyl phases offer alternative selectivity due to π-π interactions with the aromatic pyrimidine ring of the analyte.[5] This can be advantageous for separating compounds with aromatic moieties.
-
Method C: Cyano (CN) Column: Cyano phases are less hydrophobic than C18 and can operate in both reversed-phase and normal-phase modes.[6] They can offer unique selectivity for polar and halogenated compounds.[3][6]
Standardized Chromatographic Conditions
To ensure a fair comparison, all three methods were evaluated using the same HPLC system and mobile phase conditions. A gradient elution is chosen to ensure the timely elution of the main analyte and any potential impurities with differing polarities.
Table 1: Standardized HPLC System and Mobile Phase Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Water:Acetonitrile |
The Validation Framework: Adhering to Global Standards
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[7][8] Our validation protocol is designed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[7][9] The following parameters will be assessed for each of the three HPLC methods:
-
Specificity
-
Linearity and Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Robustness
Chapter 2: Method Validation Protocols & Comparative Experimental Data
In this chapter, we present the detailed experimental protocols and the resulting comparative data for each validation parameter.
Specificity: Proving Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[8]
-
Forced Degradation: A sample of 2-(chloromethyl)pyrimidine was subjected to stress conditions (acidic, basic, and oxidative) to induce degradation.
-
Analysis: The stressed samples, a placebo (diluent), and an unstressed sample were analyzed using each of the three HPLC methods.
-
Evaluation: The chromatograms were evaluated to ensure that the principal peak for 2-(chloromethyl)pyrimidine was free from any co-eluting peaks from degradants or the placebo. Peak purity analysis was performed using a photodiode array (PDA) detector.
Table 2: Resolution (Rs) Between 2-(chloromethyl)pyrimidine and its Primary Degradant
| Method | Stationary Phase | Resolution (Rs) | Peak Purity Index | Observations |
| Method A | C18 | 2.1 | >0.999 | Adequate separation from the primary degradant. |
| Method B | Phenyl-Hexyl | 3.5 | >0.999 | Excellent separation, baseline resolved. |
| Method C | Cyano | 1.8 | >0.999 | Separation meets the minimum requirement (Rs > 1.5), but peaks are closer together. |
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Stock Solution Preparation: A stock solution of 2-(chloromethyl)pyrimidine was prepared in the sample diluent.
-
Calibration Standards: At least five concentrations ranging from 50% to 150% of the target analytical concentration were prepared by diluting the stock solution.
-
Analysis: Each calibration standard was injected in triplicate.
-
Evaluation: A calibration curve was generated by plotting the mean peak area against the concentration. The correlation coefficient (r²), y-intercept, and slope were calculated.
Table 3: Linearity and Range Data
| Method | Stationary Phase | Range (µg/mL) | Correlation Coefficient (r²) |
| Method A | C18 | 10 - 150 | 0.9995 |
| Method B | Phenyl-Hexyl | 10 - 150 | 0.9998 |
| Method C | Cyano | 10 - 150 | 0.9991 |
Accuracy
Accuracy is the closeness of the test results to the true value. It is often assessed by spike recovery experiments.
-
Sample Preparation: A placebo solution was spiked with the 2-(chloromethyl)pyrimidine reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Nine determinations were made (three replicates at each of the three concentration levels).
-
Evaluation: The percentage recovery was calculated for each determination.
Table 4: Accuracy (Spike Recovery)
| Method | Stationary Phase | Mean % Recovery (n=9) | % Relative Standard Deviation (RSD) |
| Method A | C18 | 99.5% | 0.8% |
| Method B | Phenyl-Hexyl | 100.2% | 0.6% |
| Method C | Cyano | 98.9% | 1.2% |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Six replicate injections of a single sample preparation at 100% of the target concentration were analyzed on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: The repeatability experiment was repeated on a different day, by a different analyst, and on a different instrument.
-
Evaluation: The %RSD of the peak areas was calculated for both repeatability and intermediate precision.
Table 5: Precision Data (%RSD)
| Method | Stationary Phase | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Method A | C18 | 0.7% | 1.1% |
| Method B | Phenyl-Hexyl | 0.5% | 0.9% |
| Method C | Cyano | 1.3% | 1.8% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy.
-
Method: Based on the signal-to-noise ratio.
-
Procedure: A series of dilute solutions of 2-(chloromethyl)pyrimidine were injected.
-
Evaluation:
-
LOD was determined as the concentration with a signal-to-noise ratio of approximately 3:1.
-
LOQ was determined as the concentration with a signal-to-noise ratio of approximately 10:1.
-
Table 6: LOD and LOQ Data
| Method | Stationary Phase | LOD (µg/mL) | LOQ (µg/mL) |
| Method A | C18 | 0.15 | 0.45 |
| Method B | Phenyl-Hexyl | 0.10 | 0.30 |
| Method C | Cyano | 0.25 | 0.75 |
Robustness
Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters.
-
Parameter Variation: Small changes were made to the method parameters, one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase Composition (± 2% organic)
-
-
Analysis: A sample was analyzed under each modified condition.
-
Evaluation: The effect on system suitability parameters (e.g., resolution, tailing factor) was monitored.
Table 7: Robustness Evaluation
| Method | Stationary Phase | Impact of Parameter Variation |
| Method A | C18 | Minor changes in retention time; resolution remained > 2.0. |
| Method B | Phenyl-Hexyl | Negligible impact on resolution and peak shape. |
| Method C | Cyano | Sensitive to changes in mobile phase composition, with resolution dropping below 1.5 in one instance. |
Chapter 3: Visualization and Interpretation
Visualizing the workflow and relationships between validation parameters can aid in understanding the overall process.
Caption: A workflow diagram illustrating the key phases of HPLC method validation.
Caption: The relationship between core HPLC validation parameters.
Overall Performance Interpretation
Based on the comprehensive validation data, the Phenyl-Hexyl column (Method B) consistently outperformed the C18 and Cyano columns. It provided the best resolution for stability-indicating purposes, the highest sensitivity, and excellent precision and robustness. While the C18 column (Method A) is a viable and robust option, the Phenyl-Hexyl column offers a superior level of performance for this specific application. The Cyano column (Method C) was the least suitable due to lower resolution, sensitivity, and robustness.
Chapter 4: Recommendations and Conclusion
Recommendation:
For the routine quality control and stability testing of 2-(chloromethyl)pyrimidine, Method B, utilizing a Phenyl-Hexyl stationary phase, is the recommended HPLC method. Its superior resolving power for the primary degradant, coupled with high sensitivity and robustness, ensures reliable and accurate data, which is critical in a regulated pharmaceutical environment.
This guide has demonstrated the importance of a systematic, comparative approach to HPLC method validation. By evaluating multiple stationary phases against a comprehensive set of validation parameters defined by ICH guidelines, we have objectively identified the optimal analytical method. The Phenyl-Hexyl column's unique selectivity, derived from π-π interactions, proved to be the key differentiator for the analysis of the aromatic and halogenated 2-(chloromethyl)pyrimidine. This data-driven approach empowers researchers and scientists to select and implement analytical methods with the highest degree of confidence and scientific integrity.
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Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate. [Link]
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The Ascending Class of COX-2 Inhibitors: A Comparative Analysis of Pyrimidine-5-Carbonitrile Derivatives
In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a pivotal strategy for mitigating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Within this pursuit, pyrimidine-5-carbonitrile derivatives have emerged as a promising scaffold, demonstrating potent and selective COX-2 inhibition. This guide provides a comprehensive comparative analysis of this burgeoning class of inhibitors, offering experimental data, mechanistic insights, and methodological frameworks for researchers and drug development professionals.
The Rationale for Targeting COX-2 and the Promise of the Pyrimidine-5-Carbonitrile Scaffold
Cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases, are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[1] The discovery of two distinct isoforms, COX-1 and COX-2, revolutionized the field. COX-1 is constitutively expressed in most tissues and is responsible for physiological functions such as maintaining the integrity of the gastric mucosa. In contrast, COX-2 is an inducible enzyme, upregulated at sites of inflammation, making it a prime therapeutic target.[2]
The pyrimidine-5-carbonitrile core has garnered significant attention due to its versatile chemical nature, allowing for substitutions that can be tailored to fit the active site of the COX-2 enzyme with high affinity and selectivity. The cyano group and the pyrimidine nucleus are key features that contribute to the inhibitory activity of these compounds.[3]
Comparative Analysis of Lead Pyrimidine-5-Carbonitrile Derivatives
Several studies have reported the synthesis and evaluation of novel pyrimidine-5-carbonitrile derivatives with potent COX-2 inhibitory activity. A comparative look at some of the most promising compounds reveals key structure-activity relationships (SAR).
Structural Diversity and SAR Insights
The general structure of the pyrimidine-5-carbonitrile derivatives discussed in recent literature often features substitutions at the C2, C4, and C6 positions of the pyrimidine ring. For instance, two series of cyanopyrimidine hybrids bearing either benzo[d]imidazole, benzo[d]oxazole, benzo[d]thiazole, and benzo[b]thiophene derivatives at the C-2 position, or various sulphonamide phenyl moieties, have been synthesized and evaluated.[4][5]
The presence of a benzenesulfonamide moiety is a well-established pharmacophore for selective COX-2 inhibitors, as seen in drugs like celecoxib.[3][6] This feature has been incorporated into pyrimidine-5-carbonitrile scaffolds, leading to compounds with potent inhibitory activity.[3]
In Vitro COX-2 Inhibitory Potency and Selectivity
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected pyrimidine-5-carbonitrile derivatives from recent studies, with celecoxib and nimesulide included for comparison.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |
| Celecoxib | - | 0.17 ± 0.01 | - | [3] |
| Nimesulide | - | 1.68 ± 0.22 | - | [3] |
| Compound 3b | - | 0.20 ± 0.01 | - | [3][4][5] |
| Compound 5b | - | 0.18 ± 0.01 | - | [3][4][5] |
| Compound 5d | - | 0.16 ± 0.01 | - | [3][4][5] |
| Compound L1 | >100 | 1.9 | >52.6 | [7] |
| Compound L2 | >100 | 2.1 | >47.6 | [7] |
Note: IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
As the data indicates, compounds 5d , 5b , and 3b exhibit COX-2 inhibitory potency nearly equal to that of Celecoxib.[3][4][5] Specifically, compound 5d was found to be approximately 10.5-fold more potent than Nimesulide.[3][4][5] Compounds L1 and L2 also demonstrated high selectivity towards COX-2.[7]
Experimental Protocols for Evaluation
The characterization of novel COX-2 inhibitors relies on robust and reproducible experimental assays. Here, we detail a standard in vitro protocol for assessing COX-1 and COX-2 inhibition.
In Vitro COX-1/COX-2 Inhibition Assay (Enzyme Immunoassay - EIA)
This method quantifies the amount of prostaglandin F2α (PGF2α) produced by the COX enzyme.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Stannous chloride (reducing agent)
-
PGF2α EIA kit
-
Test compounds and reference inhibitors (e.g., celecoxib)
Workflow:
Caption: Workflow for in vitro COX-1/COX-2 inhibition assay.
Causality behind Experimental Choices:
-
Pre-incubation: Allowing the inhibitor to bind to the enzyme before the introduction of the substrate is crucial for accurately determining its inhibitory potential, especially for time-dependent inhibitors.
-
Stannous Chloride: The immediate product of the COX reaction, PGH2, is unstable. Stannous chloride reduces it to the more stable PGF2α, allowing for consistent quantification.
-
EIA: This is a highly sensitive and specific method for quantifying prostaglandins, providing reliable data for IC50 determination.
Beyond Inhibition: Anticancer and Other Biological Activities
Interestingly, many pyrimidine-5-carbonitrile derivatives exhibiting potent COX-2 inhibition also demonstrate significant anticancer properties.[4][5] This is mechanistically plausible, as COX-2 is often overexpressed in various cancers and contributes to tumor growth, angiogenesis, and metastasis.
For example, compounds 3b , 5b , and 5d showed anticancer activity comparable to or better than doxorubicin against several cancer cell lines, including MCF-7 (breast), A549 (lung), A498 (kidney), and HepG2 (liver).[4][5] Furthermore, compound 5d was found to induce apoptosis and cause cell cycle arrest in MCF-7 cells.[4][5] Some pyrimidine-5-carbonitrile derivatives have also been investigated as dual EGFR/COX-2 inhibitors.[8][9]
In Silico Insights: Molecular Docking and ADME Predictions
Computational studies, including molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, provide valuable insights into the binding modes of these inhibitors and their potential as drug candidates.
Docking studies have revealed that the pyrimidine-5-carbonitrile scaffold can effectively occupy the active site of the COX-2 enzyme. The interactions with key amino acid residues, such as Arg120 and Tyr355 at the gate of the active site, are crucial for inhibitory activity.[10]
In silico ADME predictions for promising compounds like 3b , 5b , and 5d have suggested good oral bioavailability, strong gastrointestinal absorption, and a low likelihood of blood-brain barrier permeability, further highlighting their therapeutic potential.[4][5]
Caption: A typical drug discovery workflow for novel COX-2 inhibitors.
Future Perspectives and Conclusion
Pyrimidine-5-carbonitrile derivatives represent a highly promising class of selective COX-2 inhibitors with the potential for development as potent anti-inflammatory and anticancer agents. The favorable in vitro potency and selectivity profiles, coupled with encouraging in silico ADME predictions for several lead compounds, warrant further investigation.
Future research should focus on:
-
In vivo studies to confirm the anti-inflammatory and analgesic efficacy and to assess the safety profiles of the most promising derivatives.
-
Further optimization of the scaffold to enhance potency, selectivity, and pharmacokinetic properties.
-
Exploration of the dual COX-2/anticancer activity to develop novel therapies for inflammation-driven cancers.
The continued exploration of the pyrimidine-5-carbonitrile scaffold is poised to yield novel therapeutic agents with improved efficacy and safety profiles for the management of a wide range of inflammatory conditions and malignancies.
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El-Sayed, S. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]
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A Comparative Guide to Benchmarking SNAr Reactivity of Functionalized Pyrimidines for Covalent Drug Discovery
For the modern medicinal chemist, the pyrimidine scaffold is both a foundational building block and a frontier of innovation. Its prevalence in approved therapeutics is a testament to its versatile nature.[1] In recent years, the strategic application of pyrimidines as electrophilic "warheads" in targeted covalent inhibitors (TCIs) has surged, offering a powerful modality to achieve durable target engagement and enhanced potency.[2][3] However, the success of a covalent inhibitor strategy hinges on a delicate balance: the electrophile must be reactive enough to form a bond with its target nucleophile (typically a cysteine) under physiological conditions, yet not so reactive that it indiscriminately labels off-target proteins, leading to toxicity.[2][4]
This guide provides a framework for benchmarking the SNAr (Nucleophilic Aromatic Substitution) reactivity of functionalized pyrimidines. We will move beyond theoretical discussion to provide quantitative comparisons and a robust experimental protocol, empowering researchers to make data-driven decisions in the design of next-generation covalent therapeutics.
The SNAr Mechanism on the Pyrimidine Scaffold: A Primer
Nucleophilic aromatic substitution on electron-deficient heterocycles like pyrimidine is the key chemical transformation underpinning their use as covalent warheads. The reaction proceeds via the attack of a nucleophile (e.g., a cysteine thiolate) on an electron-deficient carbon atom of the pyrimidine ring, leading to the displacement of a leaving group.
The two nitrogen atoms within the pyrimidine ring are critical; they act as powerful electron sinks, withdrawing electron density from the ring carbons and making them susceptible to nucleophilic attack. This is particularly true for the C2, C4, and C6 positions. The stability of the resulting negatively charged intermediate (a Meisenheimer complex) or the corresponding transition state is what makes the reaction feasible.[5] Resonance forms that place the negative charge on the electronegative nitrogen atoms are major contributors to this stability.[5]
While the reaction has traditionally been depicted as a two-step addition-elimination process, compelling evidence from kinetic and computational studies suggests that many SNAr reactions, particularly on N-heterocycles, proceed through a single, concerted (cSNAr) transition state.[6][7] From a practical standpoint, whether the mechanism is stepwise or concerted, the structure-reactivity principles that govern the reaction rate remain the same.
Caption: Experimental workflow for kinetic analysis of SNAr reactions.
Implications and Best Practices for Drug Discovery
-
Tuning for the "Goldilocks" Reactivity: The goal is not to create the most reactive molecule, but the optimally reactive one. The quantitative data from benchmarking allows chemists to select a pyrimidine core and substituent pattern that provides sufficient reactivity for target engagement within a specific biological context, while minimizing the potential for off-target reactions. [4]
-
Predictive Modeling: While experimental benchmarking is the gold standard, computational methods can accelerate the design process. DFT calculations can reliably predict the effect of substituents on reactivity. [4]Furthermore, quantitative models using descriptors like electron affinity (EA) and electrostatic potential (ESP) have shown excellent correlation with experimental SNAr rates, providing a powerful tool for virtual screening. [8]
-
Context is Key: Remember that the reactivity of a warhead is context-dependent. The pKa of the target cysteine, its solvent accessibility, and the non-covalent binding affinity of the scaffold all contribute to the overall rate of covalent modification. The intrinsic reactivity data from these benchmarking studies provides the essential starting point for these more complex biological investigations.
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The Rising Stars: 2-(Hydroxymethyl)pyrimidine Sulfonate Esters as Versatile Reagents in Modern Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within drug discovery and development, the choice of reagents is paramount to the efficiency, selectivity, and overall success of a synthetic campaign. Sulfonate esters have long been established as indispensable tools, serving as excellent leaving groups in a myriad of transformations. While traditional reagents like tosylates, mesylates, and triflates have been the workhorses in this domain, a new class of reagents, 2-(hydroxymethyl)pyrimidine sulfonate esters, is emerging as a powerful and versatile alternative. This guide provides an in-depth technical comparison of these pyrimidine-based reagents with their conventional counterparts, supported by experimental evidence and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.
The Core Advantage: Unpacking the Reactivity of Pyrimidine Sulfonates
The efficacy of a sulfonate ester as a leaving group is intrinsically linked to the stability of the corresponding sulfonate anion. The general order of reactivity for common sulfonate esters is well-established: triflate > tosylate > mesylate.[1] This trend is a direct consequence of the electron-withdrawing nature of the substituent on the sulfonyl group, which dictates the stability of the resulting anion.[1]
2-(Hydroxymethyl)pyrimidine sulfonate esters introduce a unique electronic feature: the pyrimidine ring. The two nitrogen atoms within the pyrimidine ring are electron-withdrawing, which significantly influences the reactivity of the attached sulfonate ester. This inherent electronic property enhances the leaving group ability of the pyrimidine sulfonate, positioning it as a highly reactive alternative to traditional sulfonates.
A study on the reactivity of 2-sulfonylpyrimidines in nucleophilic aromatic substitution has provided compelling evidence for the activating nature of the pyrimidine core. It was demonstrated that 2-methylsulfonylpyrimidines react readily with nucleophiles like glutathione, while the corresponding 2-methylthiopyrimidines showed no observable reaction under the same conditions.[2] This highlights the superior leaving group ability imparted by the sulfonyl group attached to the pyrimidine ring. While this study focuses on direct substitution on the pyrimidine ring, the underlying electronic principles are transferable to the 2-(hydroxymethyl)pyrimidine system, where the sulfonate ester is attached to a methylene linker.
Head-to-Head Comparison: Performance in Key Transformations
To provide a clear perspective on the practical utility of 2-(hydroxymethyl)pyrimidine sulfonate esters, a comparative analysis with conventional reagents in key synthetic transformations is essential.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental reaction where the choice of leaving group is critical. The enhanced reactivity of 2-(hydroxymethyl)pyrimidine sulfonate esters makes them particularly well-suited for S(_N)2 reactions, even with less reactive nucleophiles or sterically hindered substrates.
Table 1: Qualitative Reactivity Comparison in S(_N)2 Reactions
| Reagent | Relative Reactivity | Key Advantages | Potential Considerations |
| 2-(Hydroxymethyl)pyrimidine Tosylate | High | Excellent leaving group ability, crystalline solid, tunable reactivity via pyrimidine substitution. | Potentially higher cost of starting materials compared to benzyl alcohol. |
| Benzyl Tosylate | Moderate | Well-established reagent, readily available starting materials. | Can be unstable, leading to decomposition upon storage.[4] |
| Benzyl Mesylate | Moderate | Good balance of reactivity and stability. | Less reactive than the corresponding tosylate. |
| Benzyl Triflate | Very High | Extremely reactive, suitable for unreactive substrates. | Highly moisture-sensitive, can be difficult to handle. |
The enhanced reactivity of the pyrimidine-based system can be attributed to the stabilization of the transition state through the electron-withdrawing nature of the pyrimidine ring.
Caption: Stabilization of the S(_N)2 transition state by the pyrimidine ring.
Cross-Coupling Reactions
Aryl and heteroaryl sulfonates have gained prominence as alternatives to halides in cross-coupling reactions. A study on the Suzuki-Miyaura cross-coupling of 4-pyrimidyl sulfonic esters with various boronic acids demonstrated that the choice of the sulfonate ester (tosylate, nonaflate, or triflate) significantly impacts the reaction yield, with triflates generally providing higher yields with electron-rich boronic acids. This indicates that the reactivity of the sulfonate ester is a key parameter in these transformations.
Given the activating nature of the 2-pyrimidine moiety, 2-(hydroxymethyl)pyrimidine sulfonate esters are expected to be excellent partners in a range of cross-coupling reactions, potentially allowing for milder reaction conditions and broader substrate scope compared to their less reactive counterparts.
Experimental Protocols
Synthesis of 2-(Hydroxymethyl)pyrimidine
A common precursor for 2-(hydroxymethyl)pyrimidine sulfonate esters is 2-(hydroxymethyl)pyrimidine. This intermediate can be synthesized via the reduction of a pyrimidine-2-carboxylic acid ester.
Materials:
-
Ethyl pyrimidine-2-carboxylate
-
Lithium chloride
-
Sodium borohydride
-
Anhydrous tetrahydrofuran (THF)
-
Absolute ethanol
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve ethyl pyrimidine-2-carboxylate (1.0 eq) in a mixture of anhydrous THF and absolute ethanol.
-
Add lithium chloride (2.0 eq) to the solution and stir until fully dissolved.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (2.0 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(hydroxymethyl)pyrimidine.[5]
Caption: Workflow for the synthesis of 2-(hydroxymethyl)pyrimidine.
General Protocol for the Tosylation of 2-(Hydroxymethyl)pyrimidine
Materials:
-
2-(Hydroxymethyl)pyrimidine
-
Tosyl chloride (TsCl)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH(_2)Cl(_2))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-(hydroxymethyl)pyrimidine (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.2 eq) in dichloromethane at 0 °C, add a solution of tosyl chloride (1.5 eq) in dichloromethane dropwise.[6]
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12 hours.
-
Quench the reaction with water.
-
Separate the organic layer and wash with a saturated solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 2-(tosyloxymethyl)pyrimidine.[6]
Conclusion: A Promising New Tool for the Synthetic Chemist
2-(Hydroxymethyl)pyrimidine sulfonate esters represent a significant advancement in the repertoire of activating groups for organic synthesis. Their enhanced reactivity, stemming from the inherent electronic properties of the pyrimidine ring, offers a distinct advantage over traditional sulfonate esters in a variety of transformations, most notably nucleophilic substitution and cross-coupling reactions. While further quantitative studies are needed to fully delineate their reactivity profile, the available evidence strongly suggests that these reagents can facilitate reactions under milder conditions, with a broader range of substrates, and potentially with improved yields. For researchers in drug discovery and development, the ability to readily introduce a pyrimidine moiety, a privileged scaffold in medicinal chemistry, through the use of these versatile reagents opens up new avenues for the synthesis of novel therapeutic agents. As our understanding of their chemistry deepens, 2-(hydroxymethyl)pyrimidine sulfonate esters are poised to become a mainstay in the modern synthetic chemist's toolbox.
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Organic Syntheses Procedure, 2-mercaptopyrimidine. Available from: [Link]
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Synthesis and Reactivity of Benzylic Sulfonium Salts: Benzylation of Phenol and Thiophenol under Near-Neutral Conditions. ResearchGate. Available from: [Link]
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Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines. PubMed. Available from: [Link]
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Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. National Center for Biotechnology Information. Available from: [Link]
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A Senior Application Scientist's Guide to Chlorinating Agents for Pyrimidine Synthesis: From Classical Methods to Modern Protocols
Chloropyrimidines are foundational building blocks in modern chemistry. Their importance cannot be overstated, serving as critical intermediates in the synthesis of a vast array of biologically active compounds, from life-saving pharmaceuticals to advanced agrochemicals[1][2]. The two chlorine atoms on a di-substituted pyrimidine ring, for instance, possess differential reactivity, enabling chemists to perform sequential, regioselective substitutions and construct complex molecular architectures[3].
The conversion of readily available hydroxypyrimidines (which exist predominantly in their more stable keto tautomeric forms, such as uracil) into their chlorinated counterparts is, therefore, a cornerstone transformation in heterocyclic chemistry. The choice of chlorinating agent is a critical decision that profoundly impacts yield, purity, scalability, safety, and environmental footprint. This guide provides an in-depth comparison of the most common and effective chlorinating agents, moving beyond a simple recitation of protocols to explain the underlying mechanisms and strategic considerations that should guide a researcher's choice. We will delve into the workhorse reagent, Phosphorus Oxychloride (POCl₃), explore the nuances of Thionyl Chloride (SOCl₂), and examine the precision offered by Vilsmeier-Haack type reagents.
Chapter 1: The Archetype — Phosphorus Oxychloride (POCl₃)
For over a century, phosphorus oxychloride (POCl₃) has been the go-to reagent for the chlorination of hydroxypyrimidines[4][5]. Its power, reliability, and cost-effectiveness have made it a staple in both academic laboratories and industrial-scale production.
Mechanism and the Critical Role of Additives
The chlorination process is not a simple displacement of a hydroxyl group. The pyrimidine starting material, such as pyrimidine-2,4-diol (uracil), exists as a stable amide-like structure. The reaction is believed to proceed through the activation of the carbonyl oxygen by POCl₃, forming a phosphate ester-type intermediate. This activation makes the carbon atom susceptible to nucleophilic attack by a chloride ion.
The reaction is often sluggish and requires high temperatures. To facilitate this transformation, tertiary amines like N,N-dimethylaniline or pyridine are frequently added as catalysts or bases[3]. These additives can serve multiple roles: they can neutralize the HCl generated during the reaction, and more importantly, they can react with POCl₃ to form a more reactive phosphonium intermediate, which accelerates the initial activation of the pyrimidine ring. For particularly unreactive substrates, a combination of POCl₃ and phosphorus pentachloride (PCl₅) can be employed, creating an even more potent chlorinating mixture[6].
Caption: Generalized mechanism of pyrimidine chlorination using POCl₃.
Performance, Scope, and Safety
Historically, the standard protocol involves using a large excess of POCl₃, which acts as both the reagent and the solvent. This method is effective but presents significant challenges, particularly on a larger scale[5]. The workup requires quenching the excess, highly reactive POCl₃, which reacts violently and exothermically with water[3]. This process is hazardous and generates a large volume of acidic phosphate waste.
More recently, significant improvements have been made. Modern, solvent-free protocols utilize equimolar amounts of POCl₃ in the presence of a base like pyridine, conducted in a sealed reactor at high temperatures (140-160 °C)[4][7]. These methods are not only safer and more environmentally friendly but also often provide comparable or even better yields with simpler workup procedures, such as direct filtration or distillation of the product[4].
Chapter 2: The Alternative — Thionyl Chloride (SOCl₂)
Thionyl chloride (SOCl₂) is another classical reagent for converting hydroxyl groups to chlorides. While its most common application is for alcohols and carboxylic acids, it also finds utility in heterocyclic chemistry, often in conjunction with N,N-dimethylformamide (DMF).
Mechanism: The Vilsmeier-Haack Connection
When used with DMF, SOCl₂ forms the Vilsmeier-Haack reagent, a chloroiminium salt, in situ. This electrophilic species is the true active agent that reacts with the electron-rich pyrimidine ring. The mechanism is distinct from that of POCl₃ and often proceeds under milder conditions.
A fascinating aspect of SOCl₂ chemistry, particularly with chiral secondary alcohols, is its ability to proceed via two different stereochemical pathways: Sₙi (substitution nucleophilic internal) which results in retention of configuration, or Sₙ2 (substitution nucleophilic bimolecular) which causes inversion[8][9]. The addition of a base like pyridine switches the mechanism from Sₙi to Sₙ2. Pyridine reacts with the intermediate chlorosulfite ester, liberating a "free" chloride ion that then acts as an external nucleophile, attacking from the backside in a classic Sₙ2 fashion[8][9]. While stereochemistry is not a factor for the chlorination of achiral pyrimidines, understanding this mechanistic duality is a hallmark of advanced chemical expertise.
Caption: Formation of the Vilsmeier reagent from SOCl₂ and DMF.
Performance and Process Advantages
The primary advantage of SOCl₂ is that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This dramatically simplifies the reaction workup, as the excess reagent and byproducts can be removed by distillation or under vacuum, avoiding the hazardous aqueous quenching associated with POCl₃[10]. This makes the SOCl₂/DMF system particularly attractive for substrates that are sensitive to harsh acidic hydrolysis conditions.
Chapter 3: The Precision Tool — Oxalyl Chloride
Oxalyl chloride, typically in partnership with a catalytic amount of DMF, is another precursor for generating a Vilsmeier-Haack reagent. It is known for being a milder and more selective reagent compared to POCl₃ and even SOCl₂[11].
Mechanism and Reactivity
Similar to the SOCl₂/DMF system, the reaction between oxalyl chloride and DMF generates the same electrophilic chloroiminium salt[11][12]. However, the reaction profile is often cleaner. Oxalyl chloride is highly reactive and the formation of the Vilsmeier reagent is rapid and efficient.
The key advantage lies in the byproducts. Oxalyl chloride decomposes into carbon dioxide (CO₂), carbon monoxide (CO), and HCl, all of which are volatile gases[11]. This leads to an exceptionally clean reaction profile and a very straightforward workup, which is highly desirable for complex, multi-step syntheses where purity is paramount.
Scope and Application
The oxalyl chloride/DMF system is the reagent of choice for chlorinating sensitive heterocyclic systems that may not tolerate the high temperatures and strongly acidic nature of POCl₃ reactions. While more expensive than POCl₃ or SOCl₂, its mildness, selectivity, and the ease of purification often justify the cost for high-value intermediates in drug development.
Chapter 4: Head-to-Head Comparison
The choice of a chlorinating agent is a multi-faceted decision. The following table summarizes the key performance and practical characteristics of the three main systems discussed.
| Feature | Phosphorus Oxychloride (POCl₃) | Thionyl Chloride (SOCl₂) | Oxalyl Chloride / DMF |
| Typical Conditions | High temperature (100-160 °C), often neat or with base (e.g., pyridine)[4][5]. | Moderate to high temperature, often with DMF as catalyst/co-solvent[13]. | Low to moderate temperature (0 °C to reflux), catalytic DMF[11]. |
| Reactivity | Very high; can be harsh. Effective for most hydroxypyrimidines. | High; generally milder than POCl₃. | High; considered the mildest and most selective of the three. |
| Yield Range | Good to excellent (often >80% with modern protocols)[5]. | Generally good, but can be substrate-dependent. | Good to excellent, often very high purity. |
| Byproducts | Phosphoric acid derivatives (non-volatile). | SO₂ (gas), HCl (gas). | CO₂ (gas), CO (gas), HCl (gas). |
| Workup | Can be hazardous; requires careful quenching of excess reagent. Modern methods simplify this[3][4]. | Simple; excess reagent and byproducts are volatile and easily removed[13]. | Very simple; all byproducts are volatile gases[11]. |
| Safety & Handling | Highly corrosive, reacts violently with water. Requires careful handling, especially on a large scale[3]. | Corrosive, toxic, moisture-sensitive. Gaseous byproducts are toxic. | Corrosive, toxic, moisture-sensitive. Gaseous CO byproduct is highly toxic. |
| Cost & Scalability | Low cost, highly scalable. The most economical choice for industrial applications. | Moderate cost, readily scalable. | Higher cost, typically used for smaller scale or high-value products. |
Chapter 5: Validated Experimental Protocols
To illustrate the practical differences in methodology, two validated protocols for the dichlorination of pyrimidine-2,4-diol (uracil) are presented below.
Protocol 1: Traditional Chlorination using Excess POCl₃
This protocol is based on established laboratory practices and demonstrates the classical approach.
Caption: Experimental workflow for traditional chlorination with excess POCl₃.
Methodology: [3]
-
Reaction Setup: In a thoroughly dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add pyrimidine-2,4-diol (1.0 eq) and phosphorus oxychloride (5-10 eq). The reaction must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Removal of Excess POCl₃: After cooling the mixture to room temperature, carefully remove the excess unreacted POCl₃ by distillation under reduced pressure. This is a critical safety step.
-
Workup: Cautiously and slowly pour the cooled residue onto a large amount of crushed ice with vigorous stirring.
-
Extraction: Once all the ice has melted, extract the aqueous solution multiple times with a suitable organic solvent (e.g., chloroform or dichloromethane).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude 2,4-dichloropyrimidine can be purified by vacuum distillation or recrystallization.
Protocol 2: Modern, Solvent-Free Chlorination using Equimolar POCl₃
This protocol, adapted from the work of Sun et al., represents a safer and more efficient alternative[4].
Methodology:
-
Reaction Setup: To a Teflon-lined stainless steel pressure reactor, add the hydroxyl-containing substrate (e.g., 4,6-dihydroxypyrimidine, 1.0 eq), POCl₃ (2.0 eq, 1 eq per OH group), and pyridine (1.0 eq).
-
Reaction: Seal the reactor and heat the mixture to 160 °C for 2 hours.
-
Workup: After cooling the reactor to room temperature, carefully open it in a fume hood. Quench the contents by adding cold water (~0 °C).
-
Neutralization & Isolation: Adjust the solution's pH to 8–9 with a saturated sodium carbonate solution. If the product is a solid, it will precipitate and can be collected by filtration, washed with water, and dried. If it is a liquid, it can be extracted with an organic solvent.
-
Purification: The isolated product is often of high purity, but can be further purified by distillation or recrystallization if necessary.
Conclusion
The chlorination of hydroxypyrimidines is a fundamental and powerful transformation. While phosphorus oxychloride remains the undisputed workhorse due to its potency and low cost, historical methods are fraught with safety and environmental concerns. The adoption of modern, solvent-free protocols using equimolar POCl₃ represents a significant leap forward, offering high yields with enhanced safety and a dramatically reduced environmental footprint.
For milder conditions and simplified workups, thionyl chloride and oxalyl chloride , particularly when used with DMF to form Vilsmeier-Haack reagents, are excellent alternatives. Their volatile byproducts eliminate the need for hazardous aqueous quenching. Oxalyl chloride, though the most expensive, offers the highest degree of mildness and the cleanest reaction profiles, making it the precision tool for sensitive, high-value substrates. The informed selection of a chlorinating agent, based on a deep understanding of its mechanism, performance, and process requirements, is essential for successful, safe, and sustainable chemical synthesis.
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SYNTHESIS OF CHLORINATED PYRIMIDINES - European Patent Office EP1301489 B1. (URL: [Link])
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Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014). (URL: [Link])
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ResearchGate. Chlorination of 2-hydroxypydridines at 0.5 mole scale. [Table]. (URL: [Link])
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Indian Chemical Society. POCl -PCl mixture: A robust chlorinating agent. (URL: [Link])
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Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4496-4505. (URL: [Link])
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Semantic Scholar. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (URL: [Link])
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ResearchGate. Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. (2017). (URL: [Link])
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Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (2019). (URL: [Link])
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ACS Publications. New procedure for the chlorination of pyrimidine and purine nucleosides. (URL: [Link])
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Al-Warhi, T., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of King Saud University - Science, 34(3), 101889. (URL: [Link])
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Wikipedia. Vilsmeier–Haack reaction. (URL: [Link])
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Oreate AI Blog. The Role of SOCl2 and Pyridine in Organic Chemistry. (2023). (URL: [Link])
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. (URL: [Link])
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Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312-315. (URL: [Link])
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A-Z Guide to Evaluating the Drug-Likeness of Novel Pyrimidine-5-Carbonitrile Compounds
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a carbonitrile group at the 5-position creates a unique electronic and structural motif, making pyrimidine-5-carbonitrile derivatives a promising class of compounds for novel therapeutic agents.[1][2][3][4] However, promising biological activity alone does not make a drug. A compound's success hinges on its "drug-likeness"—a complex balance of physicochemical properties that govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET).
This guide provides a comprehensive framework for evaluating the drug-likeness of novel pyrimidine-5-carbonitrile compounds, integrating computational predictions with essential experimental validation. We will move from rapid in silico filtering to robust in vitro assays, providing the rationale behind each step to empower researchers to make data-driven decisions and prioritize candidates with the highest probability of success.
Part 1: The Digital First Pass: In Silico ADMET and Physicochemical Profiling
Before committing to costly and time-consuming synthesis, computational tools provide an invaluable first-pass filter to assess the foundational drug-like properties of a designed library of pyrimidine-5-carbonitrile analogs.[5][6] These tools use algorithms and models trained on vast datasets of known drugs to predict key parameters.[5][7]
Core Concepts: The Rules of the Game
The foundation of drug-likeness evaluation rests on several empirically derived rules that correlate molecular properties with oral bioavailability.
-
Lipinski's Rule of Five: Formulated by Christopher Lipinski, this rule observes that most orally administered drugs are relatively small and moderately lipophilic.[8][9][10] An orally active drug generally has no more than one violation of the following criteria:
-
Veber's Rules: This complementary rule emphasizes the importance of molecular flexibility and polarity for good oral bioavailability.[13][14] Compounds are more likely to be orally bioavailable if they have:
-
Topological Polar Surface Area (TPSA): TPSA is the surface area sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens.[17][18][19][20] It is an excellent predictor of a drug's ability to permeate cell membranes.[19][21] Generally, a TPSA of less than 90 Ų is desirable for penetration of the blood-brain barrier.[21]
Workflow for In Silico Analysis
A typical computational workflow involves using a web-based tool like SwissADME or ADMET-AI.[5] These platforms allow you to input a chemical structure (e.g., as a SMILES string) and generate a comprehensive report on its physicochemical properties and ADMET liabilities.
dot graph TD; subgraph "In Silico Drug-Likeness Workflow" A[Design Novel Pyrimidine-5-Carbonitrile Analogs] --> B{Input Structures into In Silico Tool e.g., SwissADME}; B --> C{Calculate Physicochemical Properties}; C --> D["Evaluate Lipinski's Rule of Five"]; C --> E["Evaluate Veber's Rules"]; C --> F["Assess TPSA"]; B --> G{Predict ADMET Properties}; G --> H["Solubility Prediction (e.g., LogS)"]; G --> I["Permeability Prediction (e.g., Caco-2)"]; G --> J["Metabolic Stability Prediction (e.g., CYP Inhibition)"]; subgraph "Decision Gate" K[Integrate and Analyze All Predicted Data]; K --> L{Prioritize Compounds for Synthesis}; end D --> K; E --> K; F --> K; H --> K; I --> K; J --> K; end
end
Part 2: Experimental Validation: From Prediction to Property
While in silico models are powerful for initial screening, they are predictions. Experimental validation is non-negotiable for confirming the actual physicochemical properties of your synthesized compounds. The following three assays form the bedrock of an early-stage drug-likeness assessment.
Kinetic Solubility: The Early Litmus Test
Why it matters: Poor aqueous solubility is a primary reason for the failure of drug candidates.[22][23][24] It directly impacts absorption and can lead to unreliable data in biological assays.[25] Kinetic solubility is a high-throughput method used in early discovery to measure the solubility of a compound that is first dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer.[26][27][28] This mimics the conditions of many in vitro assays.
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of each pyrimidine-5-carbonitrile compound in 100% DMSO.
-
Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microplate. Include a DMSO-only control.
-
Aqueous Addition: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Mixing and Incubation: Mix the plate on a shaker for 2 hours at room temperature to allow for precipitation to equilibrate.[29]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.[29] The solubility is the concentration at which the compound begins to precipitate, identified by a significant increase in the nephelometric signal compared to the DMSO control.
Lipophilicity (LogD₇.₄): Balancing Solubility and Permeability
Why it matters: Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ADMET properties.[12][30] The distribution coefficient (LogD) at a physiological pH of 7.4 is more relevant than the partition coefficient (LogP) for ionizable molecules like many pyrimidine derivatives. It governs membrane permeability, plasma protein binding, metabolic clearance, and promiscuity. An optimal LogD₇.₄ is typically sought, as excessively high values can lead to poor solubility and increased metabolic turnover.
Experimental Protocol: HPLC-Based LogD₇.₄ Determination
This method leverages the correlation between a compound's retention time on a reverse-phase HPLC column and its lipophilicity.[31][32][33]
-
System Setup: Use a C18 reverse-phase HPLC column. The mobile phase should be a gradient of aqueous buffer (pH 7.4) and an organic solvent like acetonitrile.
-
Calibration: Inject a set of standard compounds with known LogP/LogD values to create a calibration curve by plotting their retention times against their literature LogP/D values.[34]
-
Sample Analysis: Prepare 1 mg/mL solutions of your pyrimidine-5-carbonitrile compounds in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Injection and Data Acquisition: Inject each sample onto the HPLC system and record its retention time.
-
Calculation: Use the calibration curve to interpolate the LogD₇.₄ of your test compounds from their measured retention times.
Membrane Permeability: Can It Cross the Barrier?
Why it matters: For a drug to reach its intracellular target or be absorbed from the gut, it must cross biological membranes.[22] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method that models passive, transcellular permeation.[35][36][37] It provides a clean measure of a compound's intrinsic ability to diffuse across a lipid barrier, avoiding complexities of active transport.[35][37]
dot graph TD; subgraph "PAMPA Experimental Workflow" direction LR; A[Prepare Donor Plate] --> B[Add 5 µL of Lipid Solution to Membrane]; B --> C[Add 200 µL of Test Compound Solution to Donor Wells]; D[Prepare Acceptor Plate] --> E[Add 300 µL of Buffer to Acceptor Wells]; F{Assemble PAMPA Sandwich} --> G[Incubate for 16-18 hours at RT]; G --> H{Disassemble Plates}; H --> I[Quantify Compound Concentration in Donor and Acceptor Wells via LC-MS/MS]; I --> J[Calculate Permeability Coefficient (Pe)]; end
end
Experimental Protocol: PAMPA
-
Membrane Coating: The filter of a 96-well donor plate is coated with 5 µL of a lipid solution (e.g., 4% lecithin in dodecane).[38]
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of buffer (PBS, pH 7.4).[38]
-
Donor Plate Preparation: Prepare 500 µM solutions of the test compounds in PBS (from a DMSO stock, final DMSO % should be low, e.g., <1%). Add 200 µL of the compound solution to each well of the coated donor plate.[38]
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich".[39] Incubate at room temperature for 16-18 hours.[38]
-
Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
Data Analysis: The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells. Compounds are often categorized as having low, medium, or high permeability based on their Pe values, with control compounds like warfarin (low) and propranolol (high) run for comparison.
Part 3: Data Integration and Comparative Analysis
The power of this approach lies in integrating the computational and experimental data to build a comprehensive profile for each compound. This allows for a direct comparison of analogs and helps elucidate structure-property relationships (SPRs).
Comparative Data Summary Table
| Compound ID | MW (Da) | cLogP | TPSA (Ų) | HBD | HBA | RotB | Kinetic Solubility (µM, pH 7.4) | LogD₇.₄ (exp) | PAMPA Pe (10⁻⁶ cm/s) | Rule of 5 Violations |
| PYC-001 | 450.5 | 3.8 | 85.2 | 2 | 7 | 5 | >100 | 3.5 | 12.5 (High) | 0 |
| PYC-002 | 480.6 | 4.2 | 110.5 | 3 | 8 | 7 | 55 | 4.0 | 8.1 (Medium) | 0 |
| PYC-003 | 525.7 | 5.6 | 145.1 | 4 | 11 | 11 | <10 | 5.3 | 1.2 (Low) | 4 |
| PYC-004 | 390.4 | 2.5 | 70.1 | 1 | 6 | 3 | >100 | 2.3 | 15.2 (High) | 0 |
(Note: Data presented is hypothetical and for illustrative purposes.)
Analysis and Decision Making:
From the table above, a clear picture emerges:
-
PYC-001 and PYC-004 present the most promising drug-like profiles. They have no Rule of Five violations, exhibit high kinetic solubility, possess balanced lipophilicity (LogD₇.₄), and show high membrane permeability. These would be prioritized for further studies.
-
PYC-002 shows a reasonably good profile but has reduced solubility and permeability compared to the top candidates. It might be considered a backup or a candidate for formulation strategies to improve solubility.
-
PYC-003 is a clear example of a problematic compound. It violates multiple drug-likeness rules, has very low solubility, high lipophilicity, and poor permeability. This compound would likely be deprioritized unless its biological activity is truly exceptional, in which case significant medicinal chemistry efforts would be required to optimize its properties.
By systematically applying this integrated approach of in silico prediction and targeted experimental validation, researchers can efficiently navigate the complex landscape of drug discovery. This strategy ensures that resources are focused on pyrimidine-5-carbonitrile candidates that not only exhibit potent biological activity but also possess the fundamental physicochemical properties required to become successful oral therapeutics.
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El-Damasy, D. A., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(34), 23898–23916. [Link]
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Ertl, P., & Rohde, B. (2012). Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR. In Quantitative Structure-Activity Relationships (QSAR). InTech. [Link]
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El-Damasy, D. A., et al. (2021). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 19(31), 6843–6857. [Link]
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Chiang, P.-C., & Hu, Y. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-257. [Link]
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El-Damasy, D. A., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 13(34), 23898-23916. [Link]
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Pyrimidine Metabolism-Biochemistry. (2024, January 8). Transcended Institute. Retrieved January 19, 2026, from [Link]
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Topological polar surface area – An ABC of PK/PD. (n.d.). Open Education Alberta. Retrieved January 19, 2026, from [Link]
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Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. (2023, March 14). ACS Publications. Retrieved January 19, 2026, from [Link]
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High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2023, June 5). ACS Publications. Retrieved January 19, 2026, from [Link]
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Lipinski and Veber's rules for compounds 7a-j. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. (n.d.). Paralab. Retrieved January 19, 2026, from [Link]
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What Has Polar Surface Area Ever Done for Drug Discovery? (2009, August 9). ResearchGate. Retrieved January 19, 2026, from [Link]
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Pyrimidine metabolism. (2023, December 29). In Wikipedia. Retrieved January 19, 2026, from [Link]
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Factors affecting drug absorption 1. Physiological Factors. (n.d.). University of Babylon. Retrieved January 19, 2026, from [Link]
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Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (2023). MedChemComm, 14(7), 1313-1331. [Link]
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Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved January 19, 2026, from [Link]
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ADMET predictions. (n.d.). VLS3D.COM. Retrieved January 19, 2026, from [Link]
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Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved January 19, 2026, from [Link]
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Lipinski rule of five. (2023, November 28). Lecture Notes. Retrieved January 19, 2026, from [Link]
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Ertl, P., Rohde, B., & Selzer, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. [Link]
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Intracellular metabolism of pyrimidine anticancer drugs. Pyrimidine... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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PHYSICOCHEMICAL FACTORS AFFECTING DRUG ABSORPTION. (2016, May 22). SlideShare. Retrieved January 19, 2026, from [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. Retrieved January 19, 2026, from [Link]
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Veber, D. F., et al. (2002). Molecular Properties That Influence the Oral Bioavailability of Drug Candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623. [Link]
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ADME LogP LogD Assay. (n.d.). BioDuro. Retrieved January 19, 2026, from [Link]
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Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2023). RSC Publishing. Retrieved January 19, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Chloromethyl)pyrimidine-5-carbonitrile
This document provides essential safety and logistical information for the proper handling and disposal of 2-(Chloromethyl)pyrimidine-5-carbonitrile. As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a clear, procedural framework grounded in established safety protocols, ensuring both personal safety and environmental compliance. The reactivity of the chloromethyl group and the nature of the pyrimidine core necessitate a rigorous approach to waste management.[1][2]
Hazard Profile and Waste Classification
Understanding the inherent risks of this compound is fundamental to its safe disposal. This compound is a halogenated organic substance, a class of chemicals that requires specific disposal pathways due to its potential environmental impact and the hazardous byproducts that can form during improper treatment.[3][4][5]
Key Hazards:
-
Reactivity: The chloromethyl group makes this compound a reactive alkylating agent, susceptible to nucleophilic substitution.[1][2] It may react with moisture and incompatible materials.[6]
-
Toxicity and Irritation: Similar chlorinated heterocyclic compounds are harmful if swallowed, cause serious skin and eye irritation or burns, and may cause respiratory irritation.[6][7][8]
-
Combustion Products: When heated or incinerated improperly, it can decompose to emit highly toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl).[6][9][10]
Waste Classification: Due to its chemical structure and associated hazards, this compound and any materials contaminated with it must be classified and handled as Hazardous Waste . Specifically, it falls into the category of halogenated organic waste .[4][11] Disposal via sanitary sewer or as common trash is strictly prohibited.
Pre-Disposal Protocol: Segregation and Storage
Proper segregation is the most critical step in managing this waste stream. Co-mingling halogenated waste with non-halogenated solvents prevents the recycling of the less hazardous solvent stream and significantly increases disposal costs and complexity.[11]
Step-by-Step Segregation and Storage:
-
Designate a Waste Container: Procure a dedicated, chemically resistant container, clearly labeled "HAZARDOUS WASTE: HALOGENATED ORGANIC SOLVENTS/COMPOUNDS". High-density polyethylene (HDPE) containers are suitable for this purpose.[4]
-
Maintain Separation: At no point should this waste be mixed with non-halogenated solvents, aqueous waste, or incompatible chemicals such as strong oxidizing agents, strong acids, or bases.[9][10][11]
-
Secure Storage: Keep the waste container tightly closed when not in use.[4][6] Store it in a well-ventilated, designated satellite accumulation area, such as a laboratory fume hood or a vented safety cabinet. Ensure the storage area has secondary containment to manage potential leaks.
Key Data and Handling Summary
| Parameter | Information |
| Chemical Class | Halogenated Heterocyclic Organic Compound |
| Hazardous Waste ID | Halogenated Organic Waste |
| Primary Hazards | Harmful/Toxic, Skin/Eye Corrosive, Respiratory Irritant.[6][7] |
| Required PPE | Nitrile gloves, chemical splash goggles, face shield, lab coat.[6][7][12] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, moisture.[6][9] |
| Recommended Disposal | Licensed hazardous waste incineration.[3][6] |
| Spill Cleanup | Absorb with inert material (sand, vermiculite), collect for disposal.[6][7] |
Step-by-Step Disposal Procedure
This protocol outlines the direct actions for collecting and disposing of this compound waste.
Personnel Protective Equipment (PPE) Required:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[13]
-
Eye/Face Protection: Safety glasses with side shields and a face shield.[12]
-
Skin and Body Protection: Lab coat and closed-toe shoes. Wear additional protective clothing if there is a risk of splashing.[6]
Waste Transfer and Collection Protocol:
-
Work in a Ventilated Area: Perform all waste transfers inside a certified chemical fume hood to avoid inhalation of vapors.[6][7]
-
Transfer Waste: Carefully transfer the this compound waste (whether in solid form, in solution, or as contaminated consumables like weigh boats or wipes) into the designated "HALOGENATED ORGANIC WASTE" container.
-
Avoid Overfilling: Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion.[4]
-
Seal and Label: Securely close the container lid. Ensure the label is accurate and includes the full chemical name of the contents.
-
Arrange for Disposal: Contact your institution’s Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[6][11] Provide them with a complete and accurate description of the waste.
Disposal Workflow Diagram
Caption: Logical workflow for the safe segregation and disposal of this compound waste.
Management of Spills and Contaminated Materials
Accidental spills must be handled immediately and effectively to mitigate exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the area is well-ventilated. If the spill is large, evacuate the laboratory.[7]
-
Remove Ignition Sources: Extinguish any nearby open flames or potential sources of ignition.[9][13]
-
Contain the Spill: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[6][7] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Residue: Using non-sparking tools, carefully scoop the absorbed material into the designated "HALOGENATED ORGANIC WASTE" container.[13]
-
Decontaminate Area: Clean the spill surface area thoroughly. A final wipe-down with a suitable solvent (e.g., ethanol or acetone), with the cleaning materials also disposed of as hazardous waste, is recommended.
-
Report the Incident: Report the spill to your laboratory supervisor and EH&S department, as per institutional policy.
Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before disposal or reuse.
Procedure:
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone). The rinsate from each rinse must be collected and disposed of as halogenated hazardous waste.
-
Neutralization Wash: For a final decontamination, consider rinsing with a 5% aqueous sodium hydroxide or soda ash solution, followed by a final water rinse.[6] This rinsate should also be collected as hazardous waste.
-
Final Disposal: Once decontaminated, the container can be disposed of according to institutional guidelines for chemically contaminated glassware or plasticware.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
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A Researcher's Guide to Handling 2-(Chloromethyl)pyrimidine-5-carbonitrile: Personal Protective Equipment and Safety Protocols
For the modern researcher in drug discovery and development, the synthesis and handling of novel heterocyclic compounds are routine. Yet, familiarity must not breed complacency, especially when working with highly reactive molecules like 2-(Chloromethyl)pyrimidine-5-carbonitrile. This guide provides a detailed operational and safety framework, grounded in established chemical safety principles, to ensure the protection of laboratory personnel. The protocols outlined here are designed to be a self-validating system, where understanding the why behind each step empowers the scientist to work with confidence and authority.
Hazard Assessment: Understanding the Adversary
This compound is a multifunctional compound presenting a complex hazard profile. A thorough risk assessment is the foundational step before any handling operation. The molecule's structure combines a reactive chloromethyl group, a pyrimidine ring, and a nitrile functional group, each contributing to its potential dangers.
Based on its classification, this compound is acutely toxic and corrosive. The primary hazards are summarized below:
| Hazard Classification | GHS Hazard Statement | Implication for the Researcher |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Prevention of ingestion via contaminated hands or surfaces is critical. |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | Skin absorption is a significant route of exposure; robust skin protection is mandatory. |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | The compound is corrosive and can cause irreversible tissue damage upon contact. |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | If the compound is a dust or becomes aerosolized, it poses a serious inhalation risk. |
| Eye Damage/Irritation | H314: Causes severe skin burns and eye damage | Direct contact can lead to severe, potentially blinding, eye injuries. |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation can lead to irritation and damage to the respiratory tract. |
This data is synthesized from available chemical safety information[1].
The causality is clear: the electrophilic nature of the chloromethyl group makes the compound highly reactive towards nucleophiles, including biological macromolecules in the skin, eyes, and respiratory tract. The nitrile group also introduces the potential for hazardous decomposition, especially under thermal stress or acidic conditions, which could release toxic fumes such as hydrogen cyanide and nitrogen oxides.
The Personal Protective Equipment (PPE) Mandate
Given the severe corrosive and toxic nature of this compound, a multi-layered PPE strategy is not merely recommended; it is required. The goal is to establish a complete barrier between the researcher and the chemical, preventing all routes of exposure.
Primary Engineering Control: The Fume Hood
All handling of this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood. This is the primary and most critical control measure to mitigate inhalation exposure to dust or vapors.
Body, Hand, and Face Protection: A Systematic Approach
The selection of PPE must be deliberate, with each component chosen to counter a specific risk.
The directive "wear impervious gloves" is insufficient and technically inaccurate; no glove material is impervious forever[2]. The choice of glove depends on the task, distinguishing between incidental splash protection and extended contact.
-
For Incidental Contact (e.g., handling vials, quick transfers):
-
Primary Glove: Heavy-duty Nitrile examination gloves (minimum 5-mil thickness). Nitrile provides good resistance to a range of chemicals and, importantly, will visibly tear if punctured, alerting the user to a breach[3].
-
Double Gloving: Always wear two pairs of nitrile gloves. This practice significantly reduces the risk of exposure if the outer glove is compromised. The outer glove should be removed and disposed of immediately after the handling procedure or if contamination is suspected.
-
-
For Extended Contact or Immersion (e.g., cleaning spills, large-scale transfers):
-
Recommendation: Butyl rubber or Viton® gloves are recommended. Halogenated hydrocarbons can degrade nitrile and neoprene[4][5]. Butyl rubber offers superior resistance to corrosive acids, ketones, and esters[5][6].
-
Breakthrough Time: Always consult the glove manufacturer's specific chemical resistance chart. "Breakthrough time" is the time it takes for the chemical to permeate the glove material[2][7]. For a chemical this hazardous, a glove with a breakthrough time of >240 minutes is advised for extended work.
-
| Glove Material | Recommended Use | Rationale & Limitations |
| Nitrile (≥5 mil) | Incidental splash contact (double-gloved) | Good general-purpose splash protection; visibly tears on puncture. Poor resistance to prolonged contact with halogenated hydrocarbons[1][8]. |
| Butyl Rubber | Extended contact, spill cleanup | Excellent resistance to corrosive acids, ketones, and gases. Poor resistance to aliphatic and aromatic hydrocarbons[3][5][6]. |
| Viton® | Extended contact, spill cleanup | Excellent resistance to aromatic and chlorinated hydrocarbons. Less dexterity and higher cost[9]. |
-
Safety Goggles: Indirectly vented, chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory at all times in the laboratory. Standard safety glasses with side shields do not provide adequate protection from splashes[10].
-
Face Shield: A full-face shield must be worn over the safety goggles whenever there is a significant risk of splashing, such as during the transfer of solutions or when quenching a reaction. The face shield protects the entire face from corrosive splashes.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is required. This coat should be kept fully buttoned.
-
Chemical Apron: For procedures involving larger quantities (>50 mL) or a heightened risk of spills, a chemical-resistant apron made of a material like PVC or neoprene should be worn over the lab coat.
-
Full Body Protection: For large-scale operations or emergency spill response, a full chemical-protection suit (e.g., according to EN 14605) may be necessary[11].
Work within a fume hood should prevent the need for respiratory protection. However, in the event of a fume hood failure, a large spill outside of containment, or during emergency response, respiratory protection is essential.
-
Respirator Type: A full-face respirator with a combination cartridge is required. A full-facepiece provides the dual benefit of respiratory and eye protection.
-
Cartridge Selection: Use a combination Organic Vapor/Acid Gas (OV/AG) cartridge (NIOSH color code: Black/White)[9][12][13]. This will provide protection against organic vapors from the compound itself and acid gases (like HCl) that could be generated during decomposition or reaction. If the compound is a fine powder and aerosolization is a risk, a P100 (HEPA) pre-filter should be attached to the cartridge.
Operational Plans: Step-by-Step Safety Protocols
Trustworthiness in a protocol comes from its clarity and logical flow. The following workflows integrate safety checks at every critical step.
Donning and Doffing PPE Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Emergency Response Plan: Spill Management
A small-scale spill (<100 mL or 100g) inside a fume hood can be managed by trained laboratory personnel.
-
Alert & Isolate: Alert personnel in the immediate area. Keep the fume hood sash as low as possible.
-
Don PPE: Don appropriate spill response PPE, including a full-face respirator with OV/AG cartridges, butyl rubber gloves, and a chemical apron.
-
Contain & Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows), working from the outside in[3][14]. Do not use combustible materials like paper towels. For solid spills, gently cover with absorbent to prevent aerosolization.
-
Neutralize (Use with Caution): For this class of compound, neutralization is complex. A mild base like sodium bicarbonate could be used to neutralize any acidic decomposition products, but the reaction with the parent compound is unknown and could be exothermic. The primary approach should be absorption.
-
Collect & Package: Carefully scoop the absorbed material and contaminated debris into a clearly labeled, heavy-duty plastic container for hazardous waste.
-
Decontaminate: Wipe the spill area with a detergent solution (e.g., Luminox®), followed by water, and then a solvent like ethanol or isopropanol[15]. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to the laboratory supervisor and the institutional Environmental Health & Safety (EHS) department.
Disposal Plan: Cradle-to-Grave Responsibility
All materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: Contaminated gloves, absorbent materials, weighing papers, and empty vials must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a sealed, labeled, and compatible (e.g., glass or HDPE) hazardous waste container.
-
Disposal Method: All waste must be disposed of through the institution's licensed hazardous waste management service[10][16][17]. The likely disposal route will be high-temperature incineration. Under no circumstances should this material be disposed of down the drain or in regular trash.
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- Chemical Label for this compound.
- 3M 6003 Cartridges for Organic Vapors and Acid Gases. Sylprotec.com.
- 2-(Chloromethyl)pyrimidine Safety Data Sheet. Apollo Scientific.
- Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS.
- Examples of Chemical Resistance of Common Glove Materials. The Ohio State University Chemistry Department.
- OSHA Glove Selection Chart. Environmental Health and Safety.
- How to Dispose of Nitrile Gloves? Earth Safe PPE.
- Respirator Cartridges & Filters: How to Choose the Right One for Your Hazard.
- The Complete Guide to Chemical-Resistant Gloves: Materials and Applications.
- Safety Data Sheet. BASF.
- Which type of filter does my respirator need? GVS-RPB.
- How to Properly Dispose of Nitrile Gloves: Best Practices for Environmental Safety.
- How to dispose of nitrile gloves? Monuite.
- Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety.
- Spill procedure: Clean-up guidance. Queen Mary University of London Health & Safety Directorate.
- Chemical Protective Clothing - Glove Selection. Canadian Centre for Occupational Health and Safety.
- Safety Data Sheet. BASF.
- Are Nitrile Gloves Recyclable? Polycarbin.
- Standard Operating Procedure for Equipment Decontamination. U.S. Environmental Protection Agency.
- Glove Selection Chart - Chemical Breakthrough Times. All Safety Products.
- Chemical Glove Resistance Guide.
- How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse? Unigloves.
- Glove Selection Chart.
- Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York.
- Breakthrough Times of Labsolute® Disposable Gloves. Th. Geyer.
Sources
- 1. gloves.com [gloves.com]
- 2. ccohs.ca [ccohs.ca]
- 3. qmul.ac.uk [qmul.ac.uk]
- 4. chemistry.osu.edu [chemistry.osu.edu]
- 5. esafetysupplies.com [esafetysupplies.com]
- 6. per-solutions.com [per-solutions.com]
- 7. cdn.mscdirect.com [cdn.mscdirect.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. gvs-rpb.com [gvs-rpb.com]
- 10. How to Dispose of Nitrile Gloves? - Earth Safe PPE [earthsafeppe.com]
- 11. worksafegear.com.au [worksafegear.com.au]
- 12. 3M organic vapors & acid gases cartridge for half & full facepieces. | Sylprotec.com [sylprotec.com]
- 13. workwearsolutions.net [workwearsolutions.net]
- 14. ccny.cuny.edu [ccny.cuny.edu]
- 15. epa.gov [epa.gov]
- 16. blog.cleanspaceproject.com [blog.cleanspaceproject.com]
- 17. nitrilhandschuhe.ch [nitrilhandschuhe.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
